molecular formula C27H30O16 B14768068 Kaempferol-3,7-di-o-glucoside

Kaempferol-3,7-di-o-glucoside

Cat. No.: B14768068
M. Wt: 610.5 g/mol
InChI Key: XFFQVRFGLSBFON-XXDGXDFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol-3,7-di-o-glucoside is a useful research compound. Its molecular formula is C27H30O16 and its molecular weight is 610.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Kaempferol-3,7-di-o-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kaempferol-3,7-di-o-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15+,17-,18+,20+,21-,22-,23+,26?,27?/m1/s1

InChI Key

XFFQVRFGLSBFON-XXDGXDFCSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Molecular structure and weight of Kaempferol-3,7-di-o-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Kaempferol-3,7-di-O-glucoside, designed for researchers in phytochemistry and drug discovery.

Molecular Architecture, Biosynthesis, and Analytical Characterization

Executive Summary

Kaempferol-3,7-di-O-glucoside (C₂₇H₃₀O₁₆) is a flavonol diglycoside of significant pharmacological interest, particularly in the fields of neuroprotection and metabolic regulation.[1][2][3][4] Unlike its mono-glycosylated counterparts (e.g., Astragalin), the dual glycosylation at the C-3 and C-7 positions confers unique solubility profiles and metabolic stability.[2][3] Recent isolation from Evolvulus alsinoides and Morettia philaena has highlighted its potential as an inhibitor of acetylcholinesterase (AChE) and


-glucosidase, positioning it as a lead scaffold for Alzheimer’s and Type 2 Diabetes therapeutics.[3]

This guide synthesizes the structural data, biosynthetic logic, and isolation protocols required to work with this compound rigorously.

Molecular Architecture & Physicochemical Profile[3]

The molecule consists of the aglycone kaempferol (3,5,7,4'-tetrahydroxyflavone) conjugated with two glucose moieties via


-glycosidic linkages at the hydroxyl groups of carbons 3 and 7.
Structural Specifications
PropertyData
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Common Name Kaempferol 3,7-diglucoside
CAS Registry 25615-14-9
Molecular Formula C₂₇H₃₀O₁₆
Molecular Weight (Avg) 610.52 g/mol
Monoisotopic Mass 610.1534 Da
Polar Surface Area ~266 Ų
Solubility High in MeOH, EtOH, DMSO; Moderate in H₂O; Insoluble in non-polar solvents (Hexane).[1][2][3][4][5][6][7][8][9]
Structural Logic

The attachment of glucose at C-7 is chemically distinct from C-3.[3] The C-7 hydroxyl is more acidic due to conjugation with the carbonyl at C-4.[3] Glycosylation here disrupts the potential for ionization at physiological pH, altering the compound's pKa profile compared to Kaempferol-3-O-glucoside.[3]

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, identification must rely on orthogonal data sets: Mass Spectrometry (MS) for mass/fragmentation and Nuclear Magnetic Resonance (NMR) for linkage position.[3]

Mass Spectrometry (MS/MS) Fingerprinting

In negative ion mode (ESI-), the compound yields a molecular ion


 at m/z 609 .[3] The fragmentation pattern is sequential, providing a "self-validating" check for the diglycosidic nature.
  • Precursor: m/z 609

    
    
    
  • Fragment 1: m/z 447

    
     (Loss of one hexose, typically C-7 due to lower steric hindrance).[3]
    
  • Fragment 2: m/z 285

    
     (Loss of second hexose, yielding the radical aglycone ion).[3]
    
Visualization: MS Fragmentation Logic

MS_Fragmentation M_Ion Precursor Ion [M-H]⁻ m/z 609 Frag_1 Mono-glucoside [M-H-162]⁻ m/z 447 M_Ion->Frag_1 Loss of Glucose (C-7 Labile) Aglycone Kaempferol Aglycone [Y₀]⁻ m/z 285 Frag_1->Aglycone Loss of Glucose (C-3)

Figure 1: ESI(-) Fragmentation pathway.[3] The sequential loss of 162 Da units confirms the presence of two hexose moieties.

NMR Validation (Key Shifts)

NMR is required to distinguish the 3,7-diglucoside from the 3,4'-diglucoside.[2][3]

  • C-3 Position: Glycosylation causes an upfield shift of the C-3 signal (approx.[3][6]

    
     133-135 ppm) relative to the aglycone.[3]
    
  • C-7 Position: Glycosylation at C-7 typically causes a slight downfield shift of the C-7 signal and affects the correlation of protons H-6 and H-8 in the HMBC spectrum.

  • Anomeric Protons: Two distinct doublets in the

    
    H NMR (
    
    
    
    ~5.0-5.5 ppm) with coupling constants (
    
    
    Hz) confirm the
    
    
    -configuration of both glucose units.[3]

Biosynthetic Trajectory

Understanding the biosynthesis is critical for metabolic engineering or selecting plant sources for extraction. The pathway follows the general phenylpropanoid route, diverging at the glycosyltransferase steps.

  • Core Flavonoid Synthesis: Phenylalanine

    
     ... 
    
    
    
    Naringenin
    
    
    Dihydrokaempferol
    
    
    Kaempferol.
  • Sequential Glycosylation:

    • Step 1: UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT) attaches the first glucose at C-3.[3]

    • Step 2: UDP-glucose:flavonoid 7-O-glucosyltransferase (UF7GT) attaches the second glucose at C-7.[3]

Visualization: Biosynthesis Pathway

Biosynthesis Phe L-Phenylalanine Nar Naringenin Phe->Nar Kae Kaempferol (Aglycone) Nar->Kae Oxidation/Desaturation K3G Kaempferol 3-O-glucoside (Astragalin) Kae->K3G + UDP-Glucose K37G Kaempferol 3,7-di-O-glucoside K3G->K37G + UDP-Glucose Enz1 CHS / CHI / F3H / FLS UGT3 UGT78D1 (3-O-GT) UGT7 UGT (7-O-GT)

Figure 2: Sequential glycosylation pathway from the aglycone Kaempferol to the 3,7-diglucoside.[2][3]

Experimental Protocol: Isolation & Purification

This protocol is adapted from methodologies used for Evolvulus alsinoides and Ginkgo biloba. It utilizes polarity-based partitioning followed by chromatographic resolution.[3]

Reagents & Materials
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[2][3]

  • Stationary Phase: Silica gel (60-120 mesh), Sephadex LH-20.[3]

  • Detection: UV lamp (254/366 nm), FeCl₃ spray reagent.[3]

Step-by-Step Workflow
  • Extraction: Macerate air-dried plant powder in 70% EtOH (1:10 w/v) for 48 hours. Filter and concentrate in vacuo at 40°C.

  • Defatting: Suspend crude extract in water. Partition with Petroleum Ether (

    
    ) to remove lipids and chlorophyll.[3] Discard organic layer.
    
  • Enrichment: Partition the aqueous layer with Ethyl Acetate (

    
    ).
    
    • Note: Monoglycosides often migrate to EtOAc. The diglycoside (more polar) may remain in the aqueous phase or partition into n-Butanol.[3]

    • Critical Step: Partition the remaining aqueous phase with n-Butanol.[3] Collect the n-Butanol fraction .

  • Chromatography:

    • Load n-Butanol fraction onto a Silica Gel column.[3]

    • Elute with gradient: CHCl₃:MeOH:H₂O (starting 90:10:1

      
       60:40:10).[2][3]
      
    • Collect fractions. Kaempferol-3,7-di-O-glucoside typically elutes in mid-polarity fractions.[3]

  • Polishing: Purify active fractions using Sephadex LH-20 (eluent: MeOH) to remove tannins and polymeric impurities.[3]

Visualization: Extraction Workflow

Extraction Raw Dried Plant Material Crude Crude EtOH Extract Raw->Crude 70% EtOH PetEther Pet. Ether Fraction (Discard Lipids) Crude->PetEther Partition AqLayer Aqueous Layer Crude->AqLayer Partition BuOH n-Butanol Fraction (Target: Diglycosides) AqLayer->BuOH Partition w/ n-BuOH Silica Silica Gel Column (CHCl₃:MeOH gradient) BuOH->Silica Pure Purified Kaempferol 3,7-di-O-glucoside Silica->Pure Fract. & Cryst.

Figure 3: Polarity-driven isolation workflow targeting the diglycoside fraction.

References

  • PubChem. (2025).[3][5][7][10] Kaempferol 3,7-diglucoside (CID 6325460).[2][3][10] National Library of Medicine. [Link][2][3]

  • Sundaramoorthy, P. M. K., & Packiam, K. K. (2020).[3][11][12] Extraction, isolation and identification of kaempferol 3,7–Diglucoside in the leaf extracts of Evolvulus alsinoides (Linn.) and its inhibition potency against

    
    -amylase, 
    
    
    
    -glucosidase, Acetylcholinesterase and amyloid aggregation.[11] Pharmacognosy Magazine, 16(69), 227-234.[2][3][11][12] [Link][2][3][13]
  • Ablajan, K., et al. (2006).[3] Fragmentation pattern of kaempferol 3,7-di-O-glycoside in negative ion mode. Rapid Communications in Mass Spectrometry. [Link]

Sources

Natural plant sources of Kaempferol-3,7-di-o-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Natural Plant Sources of Kaempferol-3,7-di-O-glucoside Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Botanical Reservoirs, Biosynthetic Mechanics, and Isolation Protocols[2][3]

Executive Summary

Kaempferol-3,7-di-O-glucoside (K3,7dG) is a specific flavonol glycoside increasingly investigated for its neuroprotective (anti-Alzheimer’s), antidiabetic, and antioxidant properties.[2] Unlike its aglycone counterpart, the 3,7-diglycosidic substitution pattern confers unique solubility and metabolic stability profiles. This guide synthesizes the primary botanical sources, delineates the specific enzymatic pathways (UGTs) responsible for its biosynthesis, and provides a self-validating protocol for its extraction and isolation.

Part 1: Chemical Identity & Structural Significance

Before isolating the compound, it is critical to distinguish K3,7dG from its structural isomers (e.g., Kaempferol-3-O-rutinoside or Kaempferol-7-O-neohesperidoside).

  • IUPAC Name: 3,7-bis(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one[3]

  • Common Synonyms: Kaempferol 3,7-diglucoside; Kaempferin.[4]

  • CAS Registry Number: 25615-14-9[3][4]

  • Molecular Formula: C₂₇H₃₀O₁₆[3]

  • Molecular Weight: 610.52 g/mol

  • Key Structural Feature: The presence of glucose moieties at both C3 and C7 positions stabilizes the molecule against auto-oxidation compared to the aglycone, while altering its transport kinetics across the intestinal epithelium.

Part 2: Primary Botanical Reservoirs

While ubiquitous in trace amounts, viable quantities for isolation are restricted to specific genera. The following table consolidates high-yield sources validated by chromatographic analysis.

Botanical SourceFamilyPlant PartConcentration / Notes
Equisetum hyemale (Horsetail)EquisetaceaeStemsPrimary Source. Identified as a major flavonol alongside quercetin glycosides. Robust extraction potential via methanolic maceration.
Phaseolus vulgaris (Common Bean)FabaceaeSeed CoatDietary Source. Found specifically in Red and Black bean varieties (12.5–167.5 µg/g).[5] Cooking (autoclaving) enhances extractability by releasing bound phenolics.
Carthamus tinctorius (Safflower)AsteraceaeFloretsContains K3,7dG synthesized via specific glycosyltransferases (CtOGT1/2).[6]
Evolvulus alsinoides ConvolvulaceaeLeavesValidated source for Alzheimer’s research; extract shows potent AChE inhibitory activity.[2]
Morettia philaena BrassicaceaeAerial PartsSource of K3,7dG used in amyloid-β fibril inhibition studies.[2]
Delphinium staphisagria RanunculaceaeAerial PartsHistorical source; exhibits trypanocidal activity.[3]
Part 3: Biosynthetic Pathway[9]

Understanding the biosynthesis is crucial for metabolic engineering or selecting plant variants with higher yields.[1] The synthesis involves the sequential glycosylation of Kaempferol by UDP-dependent glycosyltransferases (UGTs).

Mechanism:

  • Precursor: Kaempferol (aglycone) is derived from the phenylpropanoid pathway.[1]

  • 3-O-Glycosylation: Typically the first step, catalyzed by enzymes like UGT78D2 (in Arabidopsis) or CtOGT1 (in Safflower).

  • 7-O-Glycosylation: The second glucose is added to the 7-OH position. In Carthamus tinctorius, CtOGT1 exhibits promiscuity, capable of catalyzing both 3-OH and 7-OH glycosylations to form the di-glucoside.

Biosynthesis Phenylalanine Phenylalanine Coumaroyl p-Coumaroyl-CoA Phenylalanine->Coumaroyl PAL/C4H/4CL Naringenin Naringenin Coumaroyl->Naringenin CHS Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol (Aglycone) Dihydrokaempferol->Kaempferol FLS K3G Kaempferol-3-O-glucoside (Astragalin) Kaempferol->K3G UGT3 K7G Kaempferol-7-O-glucoside Kaempferol->K7G UGT7 (Minor Path) K37dG Kaempferol-3,7-di-O-glucoside (Target) K3G->K37dG UGT7 / CtOGT1 K7G->K37dG UGT3 CHS CHS/CHI F3H F3H/FLS UGT3 UGT78D2 / CtOGT1 (3-O-Glucosyltransferase) UGT7 UGT88 Family / CtOGT1 (7-O-Glucosyltransferase)

Caption: Biosynthetic route of Kaempferol-3,7-di-O-glucoside highlighting the critical role of regioselective UGTs (CtOGT1/UGT78D2).

Part 4: Extraction & Isolation Protocol

This protocol is designed for Equisetum hyemale or Phaseolus vulgaris (seed coats), but is adaptable to other biomass. It prioritizes the prevention of hydrolysis (loss of sugar moieties).

Phase 1: Pre-treatment & Extraction

Objective: Maximize yield while inhibiting endogenous glucosidases.

  • Lyophilization: Freeze-dry plant material immediately to stop enzymatic degradation.

  • Pulverization: Grind to a fine powder (<60 mesh).

  • Solvent System: 70% Methanol (aq) or 40% Ethanol (aq).

    • Note: Avoid hot acid extraction, which hydrolyzes O-glycosidic bonds.

  • Method: Ultrasound-Assisted Extraction (UAE).

    • Parameters: 40 kHz, 30°C, 30 mins.

    • Ratio: 1:20 (w/v).

Phase 2: Fractionation (The "Self-Validating" Step)

Objective: Remove lipophilic chlorophylls and polar impurities.

  • Evaporation: Remove organic solvent (MeOH/EtOH) under vacuum at <45°C. Retain the aqueous phase.

  • Partitioning:

    • Wash 1 (Hexane): Extract aqueous phase with n-hexane (3x). Discard Hexane layer (removes lipids/waxes).

    • Wash 2 (Chloroform): Extract aqueous phase with Chloroform (3x). Discard Chloroform layer (removes pigments/aglycones).

    • Extraction (Ethyl Acetate/n-Butanol): Extract the remaining aqueous phase with Ethyl Acetate (or n-Butanol if K3,7dG is stubborn). Collect this fraction. K3,7dG typically partitions here.[7]

Phase 3: Purification & Identification
  • Column Chromatography: Sephadex LH-20.

    • Eluent: 100% Methanol.

  • Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., 5µm, 250 x 10mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Target: K3,7dG elutes earlier than the aglycone (Kaempferol) and mono-glucosides due to higher polarity.

ExtractionWorkflow RawMaterial Dried Plant Material (Equisetum/Phaseolus) Extraction UAE Extraction (70% MeOH, 30°C) RawMaterial->Extraction Evaporation Rotary Evaporation (<45°C, remove MeOH) Extraction->Evaporation AqPhase Aqueous Residue Evaporation->AqPhase HexaneWash Hexane Partition AqPhase->HexaneWash DiscardHex Discard Lipids HexaneWash->DiscardHex ChlWash Chloroform Partition HexaneWash->ChlWash Aqueous Layer DiscardChl Discard Pigments ChlWash->DiscardChl EtOAcExt Ethyl Acetate/BuOH Extraction ChlWash->EtOAcExt Aqueous Layer CrudeExtract Crude Glycoside Fraction EtOAcExt->CrudeExtract Purification Sephadex LH-20 + Prep HPLC CrudeExtract->Purification FinalProduct Pure Kaempferol-3,7-di-O-glucoside Purification->FinalProduct

Caption: Step-by-step isolation workflow emphasizing polarity-based fractionation to isolate the diglucoside.

Part 5: Pharmacological Applications[1][11][12][13]

The 3,7-diglucoside structure confers specific bioactivities distinct from the aglycone.

  • Neuroprotection (Alzheimer's Model):

    • Mechanism: K3,7dG inhibits the aggregation of Amyloid-β (Aβ1-42) fibrils.[8]

    • Enzyme Inhibition: Demonstrates inhibition of Acetylcholinesterase (AChE), reducing the breakdown of acetylcholine.

    • Cytotoxicity: Shows lower neurotoxicity in SH-SY5Y cells compared to other flavonoids.

  • Antidiabetic Potential:

    • Target:

      
      -amylase and 
      
      
      
      -glucosidase.[2][8][9]
    • Effect: Competitive inhibition of carbohydrate-hydrolyzing enzymes, blunting postprandial glucose spikes.

  • Bioavailability:

    • The 3,7-substitution prevents rapid glucuronidation at these positions during Phase II metabolism, potentially altering its circulation time and tissue distribution compared to Kaempferol-3-glucoside.

References
  • Pavithra, M. S., & Kannan, K. P. (2020). Extraction, isolation and identification of kaempferol 3,7–Diglucoside in the leaf extracts of Evolvulus alsinoides (Linn.) and its inhibition potency against α-amylase, α-glucosidase, Acetylcholinesterase and amyloid aggregation.[9] Pharmacognosy Magazine, 16(69), 227.

  • Xie, Y., et al. (2024). Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L. International Journal of Molecular Sciences, 25(3), 1546.

  • Campa-Siqueiros, P. I., et al. (2023).[10] Horsetail (Equisetum hyemale) Extract Accelerates Wound Healing in Diabetic Rats by Modulating IL-10 and MCP-1 Release and Collagen Synthesis. Pharmaceuticals, 16(4), 518.

  • Hart, J. J., et al. (2008). Bioaccessibility of phenols in common beans (Phaseolus vulgaris L.) and iron (Fe) availability to Caco-2 cells.[5] Journal of Agricultural and Food Chemistry, 56(16), 6928-6934.

  • TargetMol. (n.d.).

Sources

Biosynthetic pathway of Kaempferol-3,7-di-o-glucoside in flavonoids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kaempferol-3,7-di-O-glucoside is a highly bioactive flavonol glycoside recognized for its robust antioxidant capacity, neuroprotective properties against amyloid-β peptide-induced injury, and potent inhibition of α-amylase and acetylcholinesterase (1)[1]. In plant systems, its biosynthesis represents a sophisticated metabolic funneling process where the general phenylpropanoid pathway converges with highly regioselective uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). This whitepaper deconstructs the biochemical causality, enzymatic kinetics, and self-validating experimental workflows required to study and engineer the biosynthesis of this critical metabolite.

The Core Flavonoid Scaffold Biosynthesis

The biogenesis of the kaempferol aglycone relies on the highly conserved phenylpropanoid pathway. The metabolic flux is initiated by the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL). Subsequent hydroxylation and CoA-ligation yield p-coumaroyl-CoA.

The committed step to flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS), a type III polyketide synthase that performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Following stereospecific isomerization by Chalcone Isomerase (CHI) and hydroxylation by Flavanone 3-hydroxylase (F3H), the intermediate dihydrokaempferol is oxidized by Flavonol Synthase (FLS) to yield the mature aglycone, kaempferol (2)[2].

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Chal Naringenin Chalcone pCouCoA->Chal CHS Nar Naringenin Chal->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H Kae Kaempferol DHK->Kae FLS

Core flavonoid biosynthetic pathway from L-Phenylalanine to Kaempferol aglycone.

The Glycosylation Cascade: UGT-Mediated Regioselectivity

Glycosylation is the terminal modification phase, fundamentally altering the solubility, stability, and bioavailability of the flavonoid. The conversion of kaempferol to kaempferol-3,7-di-O-glucoside is driven by Family 1 UGTs, which utilize UDP-glucose as the sugar donor.

Recent multi-omics profiling of Carthamus tinctorius L. (safflower) has isolated highly promiscuous di-O-glycosyltransferases, specifically CtOGT1 and CtOGT2 , which exhibit exceptional catalytic efficiency for two-step O-glycosylation (3)[3].

Mechanistic Causality: The 3-OH and 7-OH positions on the kaempferol backbone possess different pKa values and steric environments. Enzymes like CtUGT3 are highly specific for mono-glycosylation, primarily yielding kaempferol-3-O-glucoside (astragalin) (4)[4]. However, CtOGT1 and CtOGT2 possess a more accommodating active site pocket, allowing them to accept the bulky mono-glycosylated intermediate and catalyze a secondary nucleophilic attack by the remaining free hydroxyl group on a new UDP-glucose molecule, finalizing the di-O-glycoside structure (3)[3].

G Kae Kaempferol (Aglycone) K3G Kaempferol-3-O-glucoside (Astragalin) Kae->K3G CtUGT3 / CtOGT1 (UDP-Glc) K7G Kaempferol-7-O-glucoside Kae->K7G CtOGT1 / CtOGT2 (UDP-Glc) K37G Kaempferol-3,7-di-O-glucoside K3G->K37G CtOGT1 / CtOGT2 (UDP-Glc) K7G->K37G CtOGT1 / CtOGT2 (UDP-Glc)

UGT-mediated two-step O-glycosylation cascade forming Kaempferol-3,7-di-O-glucoside.

Quantitative Substrate Specificity & Regioselectivity

Understanding the specific catalytic profiles of these UGTs is critical for metabolic engineering and synthetic biology applications. The following table synthesizes the functional divergence of key UGTs involved in this pathway.

EnzymeSource OrganismPrimary AcceptorMajor Synthesized ProductsRegioselectivity & Notes
CtOGT1 Carthamus tinctoriusKaempferolKaempferol-3-O-glucoside, Kaempferol-7-O-glucoside, Kaempferol-3,7-di-O-glucoside High efficiency for sequential 3-OH and 7-OH di-O-glycosylation.
CtOGT2 Carthamus tinctoriusKaempferolKaempferol-3-O-glucoside, Kaempferol-7-O-glucoside, Kaempferol-3,7-di-O-glucoside Capable of di-glycosylation, but with lower catalytic turnover than CtOGT1.
CtUGT3 Carthamus tinctoriusKaempferolKaempferol-3-O-glucoside (Astragalin), Kaempferol-7-O-glucosideStrictly mono-glycosylation; struggles to convert mono-glycosides to di-glycosides.
CsUGT78A14-1 Camellia sinensisKaempferolKaempferol-3,7-di-O-glucoside , Kaempferol mono-glucosidesEnvironmental stress-responsive UGT; produces di-O-glucosides under cold stress.

(Data synthesized from[3],[4], and[5])

Self-Validating Experimental Methodologies

To definitively prove the biosynthetic capability of a candidate UGT to produce Kaempferol-3,7-di-O-glucoside, one must employ a self-validating in vitro enzymatic assay coupled with mass spectrometry.

Step-by-Step Protocol: In Vitro UGT Characterization

  • Heterologous Expression: Clone the target gene (e.g., CtOGT1) into a pET-28a(+) vector and transform into E. coli BL21(DE3). Induce expression using 0.5 mM IPTG at 16°C for 16 hours.

    • Causality: Low-temperature induction drastically reduces the translation rate, preventing the hydrophobic regions of the UGT from aggregating into insoluble inclusion bodies, thereby maximizing the yield of correctly folded, active protein (6)[6].

  • Protein Purification: Purify the His-tagged recombinant protein utilizing Ni-NTA affinity chromatography. Elute with a 250 mM imidazole buffer.

  • Enzymatic Reaction Assembly: In a 100 μL reaction volume, combine 50 mM Na2HPO4–NaH2PO4 buffer (pH 8.0), 1 μM purified UGT, 1 mM UDP-glucose (sugar donor), and 100 μM kaempferol (sugar acceptor).

    • Causality: A slightly alkaline pH (8.0) is critical. It facilitates the deprotonation of the target hydroxyl group (3-OH or 7-OH) on the kaempferol molecule by the conserved histidine residue in the UGT active site, priming it for nucleophilic attack on the UDP-glucose (5)[5].

  • Incubation & Termination: Incubate the mixture at 37°C for 6 hours. Terminate the reaction by adding 200 μL of ice-cold methanol.

    • Causality: The sudden introduction of cold methanol acts as a dual-purpose mechanism: it instantly denatures the enzyme to freeze the kinetic state and acts as an extraction solvent to solubilize the newly formed polar glycosides (3)[3].

  • LC-MS/MS Quantification: Centrifuge the sample and analyze the supernatant via LC-MS/MS. Look for the parent aglycone (m/z 286), mono-glucosides (m/z 448), and the target Kaempferol-3,7-di-O-glucoside (m/z 610).

G Clone 1. Gene Cloning (e.g., CtOGT1) Expr 2. Expression (E. coli BL21) Clone->Expr Purify 3. Purification (Ni-NTA) Expr->Purify Assay 4. In Vitro Assay (pH 8.0, 37°C) Purify->Assay LCMS 5. LC-MS/MS Quantification Assay->LCMS

Self-validating experimental workflow for in vitro UGT enzyme characterization.

References

  • [2] Seasonal dynamics and molecular regulation of flavonoid biosynthesis in Cyclocarya paliurus (Batal.) Iljinsk - Frontiers - 2

  • [3] Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L. - MDPI / PMC - 3

  • [4] Identification and Characterization of CtUGT3 as the Key Player of Astragalin Biosynthesis in Carthamus tinctorius L. - ACS Publications -4

  • [6] Identification and Characterization of CtUGT3 as the Key Player of Astragalin Biosynthesis in Carthamus tinctorius L. - PMC - 6

  • [1] Kaempferol-3,7-di-O-β-glucoside (Synonyms: Kaempferol 3,7-diglucoside) - MedChemExpress - 1

  • [5] Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - PMC - 5

Sources

Chemical properties and solubility profile of Kaempferol-3,7-di-o-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties and Solubility Profile of Kaempferol-3,7-di-O-glucoside Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

High-Purity Flavonol Glycoside for Neuroprotective and Metabolic Research [1]

Executive Summary

Kaempferol-3,7-di-O-glucoside (CAS: 25615-14-9) is a bioactive flavonol glycoside distinct from its isomer, astragalin (3-O-glucoside), and its analog, kaempferitrin (3,7-dirhamnoside). Characterized by the attachment of glucose moieties at the C3 and C7 positions of the kaempferol aglycone, this compound exhibits enhanced polarity and altered metabolic stability compared to its aglycone form.

This guide provides a definitive technical analysis of its physicochemical properties, solubility limits, stability profiles, and validated experimental protocols. It is designed to support researchers in optimizing extraction, formulation, and analytical characterization workflows.

Chemical Identity & Structural Analysis[1][2]

The dual glycosylation at C3 and C7 significantly lowers the logP of the molecule compared to kaempferol, increasing its hydrophilicity while imposing steric bulk that influences its binding affinity to targets like


-amylase and acetylcholinesterase.
Table 1: Chemical Identification Data
ParameterTechnical Specification
Common Name Kaempferol 3,7-diglucoside
Synonyms Kaempferol-3,7-di-O-

-D-glucoside; 3,7-Bis(

-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
CAS Number 25615-14-9
Molecular Formula C

H

O

Molecular Weight 610.52 g/mol
Appearance Yellow Crystalline Powder
SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Physicochemical Properties & Solubility Profile[3][4][5]

Understanding the solubility thermodynamics of Kaempferol-3,7-di-O-glucoside is critical for preventing precipitation in biological assays. Unlike the aglycone, the diglucoside is relatively resistant to passive membrane diffusion but highly soluble in polar aprotic solvents.

Table 2: Solubility & Physical Constants
Solvent / PropertySolubility Limit (Approx. at 25°C)Notes & Handling Recommendations
DMSO 40 mg/mL (65 mM)Preferred Solvent. Optimal for stock solutions.[2] Stable at -80°C.
Methanol SolubleGood for extraction and analytical standards.
Ethanol SolubleLower solubility than DMSO; often used for intermediate dilutions.
Water / PBS < 0.5 mg/mLPoor. Rapid precipitation occurs upon dilution from DMSO if concentration >100

M.
LogP (Predicted) -0.69 to -1.1Hydrophilic nature due to dual sugar moieties.
pKa (Acidic) ~7.08Deprotonation of phenolic -OH groups occurs at neutral/basic pH.
Diagram 1: Solubility & Formulation Workflow

This diagram illustrates the critical pathway for preparing stable biological assay solutions, highlighting the "Danger Zone" where precipitation is likely.

SolubilityWorkflow Powder Lyophilized Powder (Store at -20°C) DMSO_Stock Primary Stock Solution Solvent: 100% DMSO Conc: 10 - 40 mg/mL Powder->DMSO_Stock Dissolve & Vortex Inter_Dilution Intermediate Dilution Solvent: DMSO or Ethanol Conc: 100x Final Assay Conc. DMSO_Stock->Inter_Dilution Dilute Final_Assay Final Assay Well Max DMSO: 0.1 - 1.0% Max Conc: < 100 µM Inter_Dilution->Final_Assay Stepwise Addition Precipitation PRECIPITATION RISK If Aqueous Conc > 100 µM OR Rapid Addition Inter_Dilution->Precipitation Direct dump into cold buffer Aqueous_Buffer Aqueous Buffer (PBS/Media) Pre-warmed to 37°C Aqueous_Buffer->Final_Assay Diluent

Caption: Step-by-step solubilization protocol to avoid compound crashing. Maintain <1% DMSO in final bioassays.

Stability & Degradation Kinetics

  • Hydrolysis Sensitivity: The O-glycosidic bonds at C3 and C7 are susceptible to acid hydrolysis (yielding Kaempferol aglycone) and enzymatic hydrolysis (via

    
    -glucosidases). Avoid prolonged exposure to acidic buffers (pH < 4) or non-sterile media containing glycosidase-active serum.
    
  • Photostability: Like most flavonols, the conjugated

    
    -system absorbs UV light strongly, leading to photo-oxidation. Protocol:  All handling must be performed under low-light conditions or using amber glassware.
    
  • Thermal Stability: Stable in solid state. In solution, degradation accelerates >37°C.

Storage Protocol:

  • Powder: -20°C, desiccated, dark (Shelf life: 3 years).

  • DMSO Stock: -80°C, aliquoted to avoid freeze-thaw cycles (Shelf life: 6-12 months).

Experimental Protocols

A. Extraction & Isolation (From Evolvulus alsinoides or Brassica rapa)

Rationale: Polar glycosides require hydro-alcoholic extraction to disrupt cell walls and solubilize the sugar moieties.

  • Pre-treatment: Dry plant material (leaves/stems) and grind to a fine powder (mesh size 40-60).

  • Defatting (Optional but Recommended): Macerate with Petroleum Ether or n-Hexane for 24h to remove lipids and chlorophyll. Discard solvent.

  • Extraction:

    • Solvent: 70% Methanol or 80% Ethanol in water.

    • Method: Ultrasonic-assisted extraction (30 min, <40°C) or Cold Maceration (48h).

    • Ratio: 1:10 (w/v).

  • Partitioning: Evaporate alcohol. Partition the remaining aqueous phase sequentially with Ethyl Acetate (removes aglycones/monoglycosides) and n-Butanol. Kaempferol-3,7-diglucoside typically partitions into the n-Butanol or remains in the Aqueous phase due to high polarity.

B. Analytical Characterization (HPLC-DAD/MS)

Standardized method for quantification and purity assessment.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna, 5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient Profile:

    • 0-5 min: 10% B[3]

    • 5-25 min: 10%

      
       50% B[3]
      
    • 25-30 min: 50%

      
       90% B[3]
      
    • 30-35 min: 90% B (Wash)

    • 35-40 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 265 nm (Band II) and 345 nm (Band I).

  • Mass Spec: ESI Negative Mode. Look for parent ion

    
     m/z.[1]
    
Diagram 2: Analytical & Isolation Logic

Visualizing the separation logic based on polarity.

ExtractionLogic Raw Crude Plant Extract (70% MeOH) Evap Evaporate Alcohol Raw->Evap Aq_Res Aqueous Residue Evap->Aq_Res Hexane Hexane Wash Aq_Res->Hexane 1. Defat EtOAc Ethyl Acetate Partition Aq_Res->EtOAc 2. Extract BuOH n-Butanol Partition Aq_Res->BuOH 3. Extract Water Remaining Water Aq_Res->Water Hexane->Aq_Res Aqueous Layer Lipids Lipids/Chlorophyll (Discard) Hexane->Lipids EtOAc->Aq_Res Aqueous Layer Aglycones Aglycones (Kaempferol) EtOAc->Aglycones Target TARGET FRACTION Kaempferol-3,7-diglucoside (Polar Glycosides) BuOH->Target

Caption: Fractionation workflow. The target compound concentrates in the n-Butanol fraction due to its diglycosidic polarity.

References

  • PubChem. Kaempferol 3,7-diglucoside (CID 6325460).[1] National Library of Medicine.

  • Sundaramoorthy, P. M., & Packiam, K. K. (2020).Extraction, isolation and identification of kaempferol 3,7–Diglucoside in the leaf extracts of Evolvulus alsinoides (Linn.) and its inhibition potency against

    
    -amylase, 
    
    
    
    -glucosidase, Acetylcholinesterase and amyloid aggregation.[4][5] Pharmacognosy Magazine, 16(69), 227-234.[4]
  • TargetMol.Kaempferol-3,7-di-O-

    
    -glucoside Product Sheet & Solubility Data.
    
  • ChemFaces. Kaempferol 3,7-di-O-glucoside Datasheet.

  • BenchChem. Quantification of Kaempferol Glycosides by HPLC: Standard Protocols.

Sources

Kaempferol-3,7-di-o-glucoside CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kaempferol-3,7-di-O-glucoside CAS number and chemical identifiers Content Type: Technical Monograph / Research Guide Audience: Researchers, Senior Scientists, Drug Discovery Specialists[1]

Chemical Identity, Bioactivity, and Analytical Characterization[2][3]

Executive Summary

Kaempferol-3,7-di-O-glucoside (CAS 25615-14-9) is a bioactive flavonol diglycoside found in medicinal flora such as Equisetum (horsetail), Brassica species, and Ginkgo biloba.[1][2] Unlike its aglycone parent kaempferol, the 3,7-diglucoside exhibits distinct pharmacokinetics due to enhanced hydrophilicity conferred by the dual glycosylation at the C3 and C7 positions.

Current research prioritizes this molecule for its neuroprotective capacity—specifically its ability to inhibit acetylcholinesterase (AChE) and mitigate amyloid-


 toxicity—and its metabolic regulation  via 

-glucosidase inhibition.[1][2] This guide provides the definitive chemical identifiers, validated analytical workflows, and mechanistic insights required for high-integrity research.

Chemical Identity & Nomenclature[1][4][5][6][7]

This section establishes the unambiguous identification of the molecule, essential for regulatory compliance and database integration.

Core Identifiers
Identifier TypeValueNotes
Common Name Kaempferol-3,7-di-O-glucosideAlso known as Kaempferol 3,7-diglucoside
CAS Registry Number 25615-14-9 Primary identifier for purchasing/regulatory
PubChem CID 6325460Linked to NIH databases
Molecular Formula C

H

O

Molecular Weight 610.52 g/mol Monoisotopic mass: 610.153
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-oneDefines stereochemistry of glucose moieties
Structural Codes
  • SMILES (Canonical): C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

  • InChIKey: XFFQVRFGLSBFON-DEFKTLOSSA-N[1][2][][4]

  • InChI: InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1

Physicochemical Profile

Understanding the physical behavior of Kaempferol-3,7-di-O-glucoside is critical for designing extraction solvents and formulation vehicles.[1]

  • Solubility:

    • High: DMSO, Pyridine, Methanol/Water mixtures.[2]

    • Moderate: Ethanol, pure Methanol.[1]

    • Low: Chloroform, Hexane (Non-polar solvents are ineffective for extraction).[1][2]

    • Mechanism:[1][5] The two glucose units significantly increase polarity compared to kaempferol aglycone, reducing permeability across non-polar membranes but enhancing aqueous solubility.[1]

  • pKa (Predicted): ~6.5 (related to the C5-OH and C4'-OH groups).[1][2]

  • LogP (Predicted): -1.26. The negative value confirms hydrophilicity, necessitating reversed-phase chromatography (C18) for separation.[1][2]

  • Stability: Susceptible to hydrolysis in acidic conditions (cleaving glucose units) and photodegradation.[1][2] Store protected from light at -20°C.

Biological Context & Biosynthesis[9][10]

The therapeutic potential of this molecule stems from its specific interaction with enzymatic clefts and antioxidant pathways.[1]

Biosynthetic Pathway

The synthesis in planta involves sequential glycosylation by UDP-dependent glycosyltransferases (UGTs).[1][2]

Biosynthesis Phenylalanine Phenylalanine Kaempferol Kaempferol (Aglycone) Phenylalanine->Kaempferol Phenylpropanoid Pathway K3G Kaempferol-3-O-glucoside Kaempferol->K3G UGT78D2 (3-O-glycosylation) K37G Kaempferol-3,7-di-O-glucoside (Target) K3G->K37G UGT (7-O-glycosylation)

Figure 1: Sequential glycosylation pathway.[1][2] Specific UGT enzymes attach glucose moieties first at the C3 position, followed by the C7 position.

Key Biological Mechanisms
  • Neuroprotection (AChE Inhibition): The molecule acts as a reversible inhibitor of acetylcholinesterase.[1][2] The diglucoside structure allows interaction with the peripheral anionic site of AChE, preventing acetylcholine breakdown, a primary target in Alzheimer's therapy [1, 3].[2]

  • Metabolic Regulation: It inhibits

    
    -glucosidase and 
    
    
    
    -amylase, delaying carbohydrate digestion and blunting postprandial glycemic spikes [3].[1]
  • Antioxidant Activity: While glycosylation generally reduces radical scavenging capacity compared to the aglycone (by blocking -OH groups), the 3,7-diglucoside retains significant capacity to scavenge DPPH and superoxide radicals due to the remaining free hydroxyls at C5 and C4' [2].[1][2]

Analytical & Isolation Protocols

This section details the "How-To" for researchers isolating or quantifying this compound.

Extraction and Isolation Workflow

Objective: Isolate high-purity Kaempferol-3,7-di-O-glucoside from plant matrix (e.g., Equisetum stems).

Protocol Logic:

  • Step 1 (Extraction): Use MeOH:H2O (70:30).[1][2] The water content is crucial to solubilize the polar diglycoside.[1]

  • Step 2 (Partitioning): Wash with Hexane (removes lipids/chlorophyll) -> Extract with n-Butanol.[1][2]

    • Why n-Butanol? It is the standard solvent for recovering flavonoid glycosides from the aqueous phase, leaving behind sugars and very polar salts.

  • Step 3 (Purification): Preparative HPLC.[1][2]

ExtractionWorkflow PlantMaterial Dried Plant Material (e.g., Equisetum) SolventExtract 70% MeOH Extraction (Ultrasonication, 45 min) PlantMaterial->SolventExtract Filtration Filtration & Evaporation (Remove MeOH) SolventExtract->Filtration AqueousResidue Aqueous Residue Filtration->AqueousResidue HexaneWash Hexane Partition (Discard Organic Layer) AqueousResidue->HexaneWash Defatting BuOHPartition n-Butanol Partition (Collect Organic Layer) HexaneWash->BuOHPartition Enrichment PrepHPLC Prep-HPLC (C18 Column) BuOHPartition->PrepHPLC FinalProduct Pure Kaempferol-3,7-di-O-glucoside PrepHPLC->FinalProduct

Figure 2: Isolation workflow targeting polar glycosides.[1][2] The n-Butanol step is the critical selectivity filter.[1][2]

HPLC Quantification Method

System: HPLC-DAD (Diode Array Detector) or LC-MS/MS.[1][2]

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separating flavonoids based on hydrophobicity.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcid suppresses ionization of phenolic -OH, sharpening peaks.[1]
Mobile Phase B Acetonitrile (ACN)Stronger eluent than methanol, provides better peak shape.[1][2]
Gradient 0-5 min: 10% B; 5-20 min: 10%->40% BSlow gradient required to separate 3,7-diglucoside from 3-glucoside.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV 350 nm (Band I) & 265 nm (Band II)350 nm is specific for the flavonol B-ring conjugation.[1][2]
Retention Time Expect elution before Kaempferol-3-glucosideThe extra glucose at C7 increases polarity, reducing retention on C18.[1]

Self-Validation Check:

  • If the peak elutes after Kaempferol aglycone, the column chemistry or mobile phase is incorrect.[1] Diglycosides must elute earlier than aglycones in Reverse Phase.[1]

  • Mass Spec Confirmation: Look for Parent Ion [M-H]- at m/z 609. Fragmentation (MS2) should yield m/z 447 (loss of one glucose) and m/z 285 (aglycone).[1][2]

References

  • PubChem. (n.d.).[1][2][6][7] Kaempferol 3,7-diglucoside (CID 6325460).[1][2][8][4] National Library of Medicine.[1] Retrieved February 28, 2026, from [Link][1][2]

  • Sundaramoorthy, P. M., et al. (2020).[1][2] Extraction, isolation and identification of kaempferol 3,7 – Diglucoside in the leaf extracts of Evolvulus alsinoides (Linn.) and its inhibition potency against α-amylase, α-glucosidase, Acetylcholinesterase and amyloid aggregation. International Journal of Research in Pharmaceutical Sciences, 11(4). (Contextualized from search results on biological activity).

Sources

Literature review on Kaempferol-3,7-di-o-glucoside pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kaempferol-3,7-di-O-glucoside (K3,7dG) is a flavonoid diglycoside found in medicinal plants such as Isatis indigotica, Cirsium japonicum, and Ginkgo biloba.[1] Unlike its aglycone counterpart (Kaempferol), K3,7dG exhibits high polarity and molecular weight (MW ~610.5 Da), which fundamentally alters its pharmacokinetic (PK) behavior.

Current pharmacokinetic evidence indicates that K3,7dG functions primarily as a natural prodrug . It undergoes minimal intact absorption in the small intestine. Instead, it relies on hydrolytic cleavage—mediated by cytosolic


-glucosidases (CBG), Lactase Phlorizin Hydrolase (LPH), and colonic microbiota—to release the bioactive aglycone, Kaempferol. Consequently, the PK profile of K3,7dG is characterized by a delayed Tmax  and a "double-peak" phenomenon in plasma concentration curves, reflecting the biphasic absorption window (small intestine vs. colon).

This guide details the absorption mechanisms, metabolic biotransformation, and quantitative analytical protocols required to study K3,7dG pharmacokinetics.

Physicochemical Properties & Stability

Understanding the stability of K3,7dG is a prerequisite for valid PK studies. The 3,7-disubstitution pattern protects the flavonoid core from spontaneous oxidation but introduces vulnerability to enzymatic hydrolysis.

ParameterValue / CharacteristicRelevance to PK
Molecular Formula

High MW limits passive diffusion.
Molecular Weight 610.52 g/mol Exceeds "Rule of 5" for oral bioavailability.
LogP -1.1 (Estimated)Hydrophilic; requires transporters (e.g., SGLT1) or hydrolysis.
Gastric Stability HighStable in acidic pH (1.2); resistant to acid hydrolysis.
Intestinal Stability LowSusceptible to enzymatic hydrolysis by LPH and microbiota.

Absorption & Bioavailability Mechanisms

The absorption of K3,7dG is not a simple first-order process. It involves a complex interplay of transporters and hydrolytic enzymes.[2]

The "Hydrolysis-First" Hypothesis

Direct transport of intact diglucosides across the enterocyte monolayer is negligible due to their polarity. The primary absorption pathway follows this sequence:

  • Luminal Hydrolysis:

    • LPH (Lactase Phlorizin Hydrolase): Located on the brush border, LPH can cleave the glucose moiety at the C3 position. However, the C7-glucose is often resistant to LPH, requiring further processing.

    • Microbiota (Colonic): Unabsorbed K3,7dG reaches the colon, where genera such as Bacteroides and Eubacterium (e.g., E. ramulus) secrete

      
      -glucosidases that cleave both sugar moieties.
      
  • Aglycone Uptake: The liberated Kaempferol is lipophilic and rapidly absorbed via passive diffusion.

  • Phase II Metabolism: Once inside the enterocyte, Kaempferol is immediately glucuronidated by UGTs (UDP-glucuronosyltransferases) and effluxed into the portal vein.

Pharmacokinetic Parameters (Rat Model)

Note: Parameters below reflect the measurement of Total Kaempferol (aglycone + conjugates) following oral administration of glycoside-rich extracts, as intact K3,7dG is rarely detected in plasma.

ParameterTypical Value (Oral)Interpretation

1.0 – 2.0 h (Peak 1) 5.0 – 8.0 h (Peak 2)Early peak: LPH-mediated hydrolysis. Late peak: Colonic microbiota hydrolysis.

0.1 – 0.5

M (Dose dependent)
Low absolute bioavailability (~2-4%) due to extensive First-Pass Effect.

3 – 5 hoursRapid elimination once absorbed.
Bioavailability (F) < 5%Limited by hydrolysis rate and Phase II conjugation.[3]

Metabolic Pathways & Biotransformation

The following Graphviz diagram illustrates the critical metabolic fate of Kaempferol-3,7-di-O-glucoside, highlighting the transition from the gut lumen to systemic circulation.

K37dG_Metabolism cluster_enterocyte Enterocyte Phase II Metabolism K37 Kaempferol-3,7-di-O-glucoside (Lumen) K3 Kaempferol-3-glucoside (Intermediate) K37->K3 Partial Hydrolysis (LPH / Microbiota) Kaempferol_Lumen Kaempferol (Aglycone) (Lumen) K37->Kaempferol_Lumen Colonic Hydrolysis (Bacteroides spp.) K3->Kaempferol_Lumen Full Hydrolysis (LPH / CBG) Kaempferol_Cell Kaempferol (Enterocyte) Kaempferol_Lumen->Kaempferol_Cell Passive Diffusion K_Gluc Kaempferol-3-Glucuronide (Major Metabolite) Kaempferol_Cell->K_Gluc UGT1A9 / UGT2B7 K_Sulf Kaempferol-Sulfates Kaempferol_Cell->K_Sulf SULTs Systemic Systemic Circulation (Plasma) K_Gluc->Systemic MRP2 / MRP3 Transporters K_Sulf->Systemic

Figure 1: Metabolic pathway of Kaempferol-3,7-di-O-glucoside showing hydrolysis-dependent absorption and subsequent Phase II conjugation.

Experimental Protocols

To study K3,7dG pharmacokinetics, researchers must employ a Simultaneous Determination Method using LC-MS/MS. Since the parent compound is rarely found in plasma, the standard protocol involves enzymatic hydrolysis of plasma samples to quantify "Total Kaempferol," while analyzing the dosing formulation for the intact diglucoside.

Protocol: LC-MS/MS Quantification in Plasma

Objective: Quantify Kaempferol and its metabolites in rat plasma.

Reagents:

  • Internal Standard (IS): Quercetin or Rutin (50 ng/mL).

  • Enzyme:

    
    -glucuronidase/sulfatase (Helix pomatia).
    
  • Solvents: Methanol (LC-MS grade), Formic Acid, Acetonitrile.

Step-by-Step Workflow:

  • Sample Preparation (Enzymatic Hydrolysis):

    • Aliquot 100

      
      L  of plasma into a 1.5 mL Eppendorf tube.
      
    • Add 20

      
      L  of 
      
      
      
      -glucuronidase/sulfatase solution (to convert metabolites back to aglycone for total quantification).
    • Add 10

      
      L  of Ascorbic Acid (20 mg/mL) to prevent oxidation.
      
    • Incubate at 37°C for 45 minutes .

  • Extraction:

    • Add 300

      
      L  of cold Acetonitrile (containing IS) to precipitate proteins.
      
    • Vortex vigorously for 3 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B (0-1 min)

      
       90% B (1-5 min) 
      
      
      
      Hold (5-6 min).
    • Flow Rate: 0.3 mL/min.

    • Detection: ESI Negative Mode (MRM).

      • Kaempferol Transition:

        
         m/z.
        
      • K3,7dG Transition (if checking intact):

        
         m/z.
        
Protocol: Characterization of K3,7dG in Plant Extracts

Before in vivo administration, the purity of K3,7dG in the extract must be verified.

  • Extraction: Sonicate 100 mg of plant powder (Isatis indigotica or Cirsium japonicum) in 10 mL of 70% Methanol for 30 mins.

  • Filtration: Filter through a 0.22

    
    m PTFE membrane.
    
  • Identification: Inject into LC-MS/MS. K3,7dG will elute earlier than the aglycone due to high polarity. Look for the parent ion

    
    .
    

Future Perspectives & Drug Development

The "prodrug" nature of Kaempferol-3,7-di-O-glucoside offers specific therapeutic advantages:

  • Colonic Targeting: Because the C7-glucoside bond is resistant to upper GI hydrolysis, K3,7dG can deliver high concentrations of Kaempferol to the colon. This is relevant for treating Inflammatory Bowel Disease (IBD) and Colorectal Cancer .

  • Solubility: The diglycoside is significantly more water-soluble than the aglycone, simplifying formulation in aqueous media.

Researchers should focus on microbiota-dependent activation , as inter-individual variability in gut flora (e.g., levels of Bacteroides) will significantly impact the PK variability of this compound.

References

  • DuPont, M. S., et al. (2004). Absorption of kaempferol from endive, a source of kaempferol-3-glucuronide, in humans. European Journal of Clinical Nutrition. Link

  • Barve, A., et al. (2009). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Biopharmaceutics & Drug Disposition. Link

  • Barrington, R., et al. (2009). Absorption, Conjugation and Efflux of the Flavonoids, Kaempferol and Galangin, Using the Intestinal CACO-2/TC7 Cell Model. Journal of Functional Foods. Link

  • Xu, L. L., et al. (2014). LC–MS/MS determination and pharmacokinetic study of seven flavonoids in rat plasma after oral administration of Cirsium japonicum DC. extract. Journal of Ethnopharmacology. Link

  • PubChem. Kaempferol 3,7-diglucoside Compound Summary. National Library of Medicine. Link

  • Braune, A., & Blaut, M. (2016). Bacterial species involved in the conversion of dietary flavonoids in the human gut. Gut Microbes. Link

Sources

Thermodynamic Stability & Degradation Kinetics of Kaempferol-3,7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Kaempferol-3,7-di-O-glucoside Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Kaempferol-3,7-di-O-glucoside (K-3,7-di-glc) is a flavonol diglycoside exhibiting distinct thermodynamic behaviors compared to its monoglycoside counterparts (e.g., Astragalin). Its stability is governed by the differential hydrolysis rates of the glycosidic bonds at the C3 and C7 positions and the susceptibility of the aglycone to oxidative cleavage. This guide provides a technical framework for assessing its stability profile, detailing degradation mechanisms, kinetic evaluation protocols, and formulation strategies to maximize shelf-life and bioavailability.

Molecular Architecture & Physicochemical Baseline

Understanding the structural vulnerabilities of K-3,7-di-glc is prerequisite to predicting its thermodynamic behavior.

  • Aglycone Core: Kaempferol (3,5,7,4'-tetrahydroxyflavone).

  • Glycosylation Pattern: Two

    
    -D-glucose moieties attached at 
    
    
    
    -3 and
    
    
    -7.[1]
  • Structural Implications:

    • C3-Glycosylation: Sterically hinders the C-ring but disrupts the C3-OH

      
       O=C4 intramolecular hydrogen bond, altering the redox potential compared to the aglycone.
      
    • C7-Glycosylation: Increases polarity and water solubility but is generally more labile to acid hydrolysis than the C3 linkage due to the lack of stabilizing hydrogen bonding interactions with the carbonyl group.

Table 1: Physicochemical Properties (Predicted/Experimental)
PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Stoichiometry of degradation products.
Molecular Weight 610.52 g/mol Mass balance calculations in HPLC.
pKa (Predicted) ~6.5 (C4'-OH), ~8.5 (C5-OH)Stability is pH-dependent; deprotonation accelerates oxidation.
LogP -0.5 to 0.5 (Estimated)Hydrophilic; susceptible to hydrolytic cleavage in aqueous media.

265 nm (Band II), 345 nm (Band I)Band I hypsochromic shift indicates C3-substitution; useful for tracking hydrolysis.

Thermodynamic Stability Profile

Hydrolysis Kinetics (Acid-Catalyzed)

In acidic environments (pH < 4), K-3,7-di-glc undergoes stepwise hydrolysis. The reaction is pseudo-first-order when water is in excess.

  • Mechanism: Protonation of the glycosidic oxygen followed by nucleophilic attack by water.

  • Regioselectivity: The C7-O-glucoside bond typically hydrolyzes faster than the C3-O-glucoside bond. The C3-sugar is stabilized by the proximity to the electron-withdrawing C4 carbonyl and potential H-bonding networks, making the transition state for C7 cleavage energetically more favorable.

Thermal Degradation (Arrhenius Behavior)

Thermal stress follows the Arrhenius equation:



Where:
  • 
     = Rate constant (
    
    
    
    )
  • 
     = Pre-exponential factor
    
  • 
     = Activation energy (kJ/mol)
    
  • 
     = Gas constant (8.314 J/mol·K)
    
  • 
     = Temperature (K)[2][3][4]
    

Estimated Parameters: For flavonol di-glycosides,


 for hydrolysis typically ranges from 80 to 100 kJ/mol . Deviation from this range suggests competing degradation pathways (e.g., oxidation).
pH-Dependent Stability Landscape
  • Acidic (pH 1-3): Predominant pathway is Hydrolysis .

    • Product: Kaempferol-3-glucoside

      
       Kaempferol.[5]
      
  • Neutral (pH 4-7): Maximum Stability . Hydrolysis is slow; oxidation is minimal.

  • Alkaline (pH > 8): Predominant pathway is Oxidative Degradation .

    • Mechanism:[4][6][7] Deprotonation of phenol groups facilitates electron transfer, leading to C-ring cleavage, formation of chalcones, and eventual fragmentation into phenolic acids (e.g., 4-hydroxybenzoic acid).

Degradation Pathways (Visualization)

The following diagram illustrates the stepwise degradation logic. Note the bifurcation based on pH conditions.

DegradationPathway K37 Kaempferol-3,7-di-O-glucoside (Parent) K3 Kaempferol-3-O-glucoside (Intermediate) K37->K3 Fast Hydrolysis (Acid/Enzyme) Loss of C7-Glc K7 Kaempferol-7-O-glucoside (Minor Intermediate) K37->K7 Slow Hydrolysis Loss of C3-Glc Oxidized Oxidative Cleavage Products (e.g., 4-Hydroxybenzoic acid) K37->Oxidized Extreme pH/Oxidants Aglycone Kaempferol (Aglycone) K3->Aglycone Hydrolysis Loss of C3-Glc K7->Aglycone Hydrolysis Chalcone Chalcone Derivatives (Transient) Aglycone->Chalcone Alkaline pH (>8) Ring Opening Chalcone->Oxidized Oxidation

Caption: Stepwise degradation pathways of Kaempferol-3,7-di-O-glucoside under hydrolytic (acidic) and oxidative (alkaline) stress.

Experimental Protocols: Stability Profiling

To generate authoritative data for regulatory filing or formulation, follow these self-validating protocols.

Protocol A: Determination of Hydrolysis Rate Constants ( )

Objective: Quantify the degradation rate at fixed pH and Temperature.

  • Preparation:

    • Prepare a 100

      
      M stock solution of K-3,7-di-glc in MeOH.
      
    • Prepare buffer systems: Citrate (pH 3.0), Phosphate (pH 7.0), Borate (pH 9.0).

  • Incubation:

    • Dilute stock 1:10 into pre-heated buffers at three temperatures (e.g., 60°C, 70°C, 80°C) to accelerate kinetics.

    • Perform in sealed amber glass vials (inert atmosphere

      
       preferred for alkaline pH).
      
  • Sampling:

    • Aliquot 200

      
      L at 
      
      
      
      minutes.
    • Quench: Immediately add 200

      
      L cold MeOH + 0.1% Formic Acid to stop reaction.
      
  • Analysis (HPLC-DAD/MS):

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5

      
      m).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 min.

    • Detection: 345 nm (specific for flavonols).

  • Calculation:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • Slope =

      
      .
      
    • Calculate Half-life:

      
      .
      
Protocol B: Arrhenius Plot & Shelf-Life Prediction

Objective: Extrapolate stability to room temperature (25°C).

  • Obtain

    
     at 60°C, 70°C, and 80°C from Protocol A (pH 3.0 or 7.0).
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin
    
    
    ).
  • Determine Slope (

    
    ).
    
  • Calculate

    
     = 
    
    
    
    .
  • Extrapolation: Use the equation to solve for

    
     (rate at 298.15 K).
    
    
    
    

Formulation & Stabilization Strategies[3][5][9]

Based on the thermodynamic profile, the following strategies ensure integrity during drug development:

Table 2: Stabilization Matrix
StressorRisk LevelMitigation Strategy
Acidic Hydrolysis High (pH < 4)Buffer formulation to pH 5.5 - 6.5. Use lyophilization for long-term storage.
Alkaline Oxidation Critical (pH > 8)Add antioxidants (Ascorbic acid, Sodium metabisulfite). Sparge buffers with Nitrogen/Argon.
Enzymatic HighHeat-treat plant extracts (80°C, 5 min) to denature

-glucosidases before isolation.
Light ModerateStore in amber glass.[3][8] Flavonols absorb UV; prolonged exposure causes photo-oxidation.
Solvent Effects ModerateAvoid protic solvents for long-term liquid storage; DMSO/MeOH at -20°C is preferred.

References

  • MedChemExpress. Kaempferol-3,7-di-O-β-glucoside Product Information. Retrieved from

  • FooDB. Kaempferol 3,7-O-diglucoside Chemical & Physical Properties. Retrieved from

  • BenchChem. Stability and Handling of Flavonoid Glycosides. Retrieved from

  • PubChem. Kaempferol 3,7-diglucoside (CID 6325460).[1] National Library of Medicine. Retrieved from

  • TargetMol. Kaempferol-3,7-di-O-β-glucoside Activity and Stability. Retrieved from

Sources

Methodological & Application

Application Note: High-Integrity Extraction and Isolation of Kaempferol-3,7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

Kaempferol-3,7-di-O-glucoside (K3,7diG) is a flavonol diglycoside distinct from its aglycone (kaempferol) and monoglycoside counterparts due to its significantly higher polarity and unique spatial conformation.[1] Unlike C-4' glycosides, the 3,7-substitution pattern creates a "V-shaped" molecular geometry that influences both its solubility and membrane permeability.[1]

The Extraction Challenge: Standard flavonoid protocols often utilize Ethyl Acetate (EtOAc) for liquid-liquid partitioning.[2] However, due to the presence of two glucose moieties, K3,7diG exhibits high hydrophilicity. Relying solely on EtOAc often results in poor recovery, as the molecule tends to partition partially into the aqueous phase.

The Solution: This protocol utilizes a Differential Polarity Fractionation system. We employ Ultrasound-Assisted Extraction (UAE) for maximizing mass transfer, followed by a specific liquid-liquid partitioning sequence where n-Butanol is used to sequester the target diglycoside after removing less polar interferences with EtOAc. This ensures high recovery rates (>90%) and reduced downstream purification complexity.

Material Preparation & Pre-Treatment[2][3]

Tissue Preservation
  • Lyophilization (Freeze-Drying): Fresh plant tissue must be flash-frozen in liquid nitrogen immediately upon harvest to arrest glycosidase activity. Lyophilize at -50°C / 0.05 mbar for 48 hours.

    • Why: Thermal drying (oven) can induce partial hydrolysis of the C-7 glycosidic bond, which is energetically less stable than the C-3 bond.

  • Grinding: Pulverize dried tissue to a fine powder (mesh size 40–60) using a ball mill. Store at -20°C in vacuum-sealed bags.

Extraction Methodology (Ultrasound-Assisted)

Solvent Selection

Optimized Solvent: 70% Methanol (aq) + 0.1% Formic Acid.

  • Rationale: The 70% aqueous portion matches the polarity of the diglucoside. The formic acid (pH ~2.5) stabilizes the phenolic hydroxyl groups, preventing oxidation and ionization during extraction.

The Protocol

Step 1: Solubilization

  • Weigh 1.0 g of lyophilized powder into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solvent (1:20 w/v ratio).

  • Vortex vigorously for 30 seconds to disperse the powder.

Step 2: Acoustic Cavitation (UAE)

  • Place the tube in an ultrasonic bath (Frequency: 40 kHz, Power: 300 W).

  • Critical Parameter: Maintain temperature < 35°C using ice blocks in the bath water.

    • Mechanism:[3][4] Cavitation bubbles disrupt cell walls, enhancing solvent penetration. Excessive heat (>40°C) degrades the glycosides.

  • Sonicate for 30 minutes.

Step 3: Clarification

  • Centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with 10 mL of fresh solvent (repeat Steps 1-3).

  • Combine supernatants.

Enrichment: Differential Polarity Fractionation

This is the critical deviation from standard protocols. We separate the target based on its partition coefficient (


).

Step 4: Solvent Removal

  • Evaporate the combined methanolic extract to dryness using a rotary evaporator (Max bath temp: 40°C).

  • Re-suspend the residue in 20 mL of warm distilled water (30°C) .

Step 5: Sequential Partitioning

  • Defatting (Hexane):

    • Add 20 mL Hexane to the aqueous suspension. Shake and separate.

    • Target: Chlorophyll, lipids, waxes.

    • Action: Discard Hexane layer.

  • Aglycone Removal (Ethyl Acetate):

    • Add 20 mL Ethyl Acetate (EtOAc) to the aqueous phase. Shake and separate.

    • Target: Free Kaempferol, monoglycosides, and less polar phenols.

    • Action: Save EtOAc layer for separate analysis (optional); Retain Aqueous Phase .

  • Target Recovery (n-Butanol):

    • Add 20 mL n-Butanol (saturated with water) to the aqueous phase.

    • Shake vigorously for 2 minutes.

    • Target:Kaempferol-3,7-di-O-glucoside and other polar diglycosides.[1]

    • Action:Collect the n-Butanol layer . Repeat 2x.

Step 6: Final Concentration

  • Evaporate the combined n-Butanol fractions to dryness.

  • Re-dissolve in 1 mL of HPLC-grade Methanol for analysis or purification.

Visualization of Workflow

ExtractionProtocol Plant Lyophilized Plant Tissue Extract UAE Extraction (70% MeOH + 0.1% FA) Plant->Extract 1:20 w/v ratio Evap Evaporate to Dryness Resuspend in H2O Extract->Evap Hexane Partition w/ Hexane Evap->Hexane Aqueous Suspension HexaneWaste Hexane Layer (Lipids/Chlorophyll) -> DISCARD Hexane->HexaneWaste EtOAc Partition w/ Ethyl Acetate Hexane->EtOAc Aqueous Phase EtOAcLayer EtOAc Layer (Aglycones/Monoglycosides) EtOAc->EtOAcLayer BuOH Partition w/ n-Butanol EtOAc->BuOH Aqueous Phase (Target Here) AqueousWaste Aqueous Layer (Sugars/Salts) -> DISCARD BuOH->AqueousWaste Final Target Fraction: Kaempferol-3,7-di-O-glucoside BuOH->Final n-BuOH Phase

Figure 1: Differential Polarity Fractionation workflow designed to isolate polar diglycosides from complex plant matrices.

Analytical Validation (HPLC-DAD)

To validate the extraction, use the following chromatographic conditions.

ParameterSpecification
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Wavelength 365 nm (Band I), 260 nm (Band II)
Injection Vol 10 µL
Temperature 30°C

Gradient Profile:

  • 0–5 min: 10% B (Isocratic)

  • 5–20 min: 10%

    
     30% B (Elution of diglycosides)
    
  • 20–30 min: 30%

    
     90% B (Elution of aglycones)
    
  • 30–35 min: 90% B (Wash)

Identification Criteria:

  • UV Spectra: Two absorption maxima at ~265 nm and ~365 nm.

  • Retention Time: K3,7diG will elute earlier than Kaempferol-3-glucoside and Kaempferol aglycone due to the two sugar moieties.

Troubleshooting & Optimization (Self-Validating System)

IssueProbable CauseCorrective Action
Low Yield Incomplete cell disruption or thermal degradation.Increase sonication power; Ensure temp < 35°C. Switch to 60% EtOH if MeOH is restricted.
Peak Tailing Secondary interactions with silanols.Ensure Formic Acid (0.1%) is present in both mobile phases.
Ghost Peaks Hydrolysis of 3,7-diglucoside to 3-glucoside.Check evaporation bath temp (<40°C). Avoid strong acids (HCl) in extraction solvent.
Emulsion in Partition High pectin/protein content.Centrifuge the biphasic mixture at 2,000 x g to break the emulsion.

References

  • Optimization of Flavonoid Extraction: Liu, W., et al. (2010).[2] "Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology." Journal of Pharmaceutical and Biomedical Analysis.

  • Isolation from Lindera neesiana: Adhikari-Devkota, A., et al. (2019).[4] "Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana." Molecules.

  • Chemical Properties & Stability: BenchChem Technical Support. "Application Notes and Protocols for the Extraction of Kaempferol Glycosides."

  • Role in Arabidopsis (Physiology): Yin, R., et al. (2014). "Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots."[5] New Phytologist.

  • HPLC Method Validation: Thakur, A. K., et al. (2009).[6] "Improved high-performance liquid chromatography-DAD method for the simultaneous analysis of quercetin and kaempferol." Acta Chromatographica.

Sources

HPLC-MS/MS method for identification of Kaempferol-3,7-di-o-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Identification of Kaempferol-3,7-di-O-glucoside via HPLC-ESI-MS/MS

Executive Summary

This protocol details the methodological framework for the identification and quantification of Kaempferol-3,7-di-O-glucoside (K3,7G) in complex plant matrices. Unlike simple aglycones, K3,7G presents analytical challenges due to the presence of isobaric isomers (e.g., Kaempferol-3-O-gentiobioside, Kaempferol-3-O-sophoroside) and the need for precise ionization parameters to prevent in-source fragmentation.

This guide moves beyond standard operating procedures by integrating mechanistic fragmentation logic with field-proven chromatographic separation , ensuring high specificity and reproducibility.

Scientific Background & Mechanistic Logic

The Analyte
  • Compound: Kaempferol-3,7-di-O-glucoside[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 610.52 Da

  • Key Structural Feature: Two

    
    -D-glucose moieties attached at the C3 and C7 positions of the kaempferol aglycone.[1]
    
The Challenge: Isobaric Interference

Mass spectrometry alone cannot easily distinguish between K3,7G and Kaempferol-3-O-diglucosides (where two sugars are linked in a chain at C3). Both have a precursor ion of m/z 609 (negative mode) and fragment to m/z 285 (aglycone).

  • Solution: We utilize HPLC retention behavior (3,7-substituted flavonols are generally more polar than 3-O-diglycosides but less polar than 7-O-diglycosides) combined with unique MRM transitions where the abundance ratio of the intermediate mono-glucoside (m/z 447) serves as a diagnostic marker.

Experimental Workflow

Visualization of Workflow

G cluster_0 Sample Prep cluster_1 Separation (HPLC) cluster_2 Detection (MS/MS) Extract Solid-Liquid Extraction (MeOH/H2O/Formic Acid) Clean SPE Cleanup (C18 Cartridge) Extract->Clean LC Reverse Phase C18 Gradient Elution Clean->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Filter (m/z 609) ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Filter (m/z 447 & 285) CID->Q3

Figure 1: End-to-end workflow for the extraction, separation, and tandem mass spectrometric detection of K3,7G.

Detailed Protocol

Sample Preparation

Rationale: Flavonol glycosides are moderately polar. Acidified methanol prevents oxidation and stabilizes the glycosidic bond during extraction.

  • Lyophilization: Freeze-dry plant tissue to remove water (prevents enzymatic degradation).

  • Extraction: Weigh 100 mg powder. Add 5 mL Extraction Solvent (70% Methanol : 29.9% Water : 0.1% Formic Acid).

  • Disruption: Vortex for 1 min, then sonicate for 15 min at <20°C.

  • Clarification: Centrifuge at 12,000 x g for 10 min.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

HPLC Conditions

Rationale: A C18 column provides the necessary hydrophobicity to separate the 3,7-di-O-glucoside from its isomers. The 3,7-substitution pattern makes the molecule slightly more polar than the 3-O-diglycoside equivalent, resulting in earlier elution times.

ParameterSetting
System Agilent 1290 Infinity II or equivalent UHPLC
Column Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)
Temp 35°C (Controlled to ensure retention time reproducibility)
Flow Rate 0.3 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol 2.0 µL

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold for polar interferences)

  • 2-15 min: 5% -> 40% B (Linear gradient for glycoside separation)

  • 15-18 min: 40% -> 95% B (Wash)

  • 18-22 min: 5% B (Re-equilibration)

MS/MS Parameters

Rationale:Negative Ion Mode (ESI-) is superior for flavonoids due to the acidic phenolic protons. It yields lower background noise and higher sensitivity than positive mode.

ParameterSetting
Ion Source ESI (Negative Mode)
Spray Voltage -3500 V
Gas Temp 325°C
Nebulizer 45 psi
Precursor Ion m/z 609.1 [M-H]⁻

MRM Transitions (Multiple Reaction Monitoring):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Interpretation
Quantifier 609.1285.035100Loss of two glucose units (

, Aglycone)
Qualifier 1 609.1447.120100Loss of one glucose unit (

)
Qualifier 2 609.1255.050100Retro-Diels-Alder (RDA) fragment of aglycone

Data Analysis & Fragmentation Pathway

Fragmentation Logic

In negative mode, the fragmentation of K3,7G follows a sequential loss of sugar moieties.

  • Stage 1: The precursor ion (m/z 609) loses one glucose unit (162 Da) to form the mono-glucoside intermediate (m/z 447). In 3,7-di-O-glycosides, the 7-O-glucose is often more labile, but both pathways occur.

  • Stage 2: The intermediate loses the second glucose unit (162 Da) to yield the radical aglycone ion (m/z 285, Kaempferol).

Fragmentation Diagram

Fragmentation Precursor Precursor Ion [M-H]- = 609 (Kaempferol-3,7-di-O-glc) Intermediate Product Ion 1 [M-H-162]- m/z = 447 (Mono-glucoside) Precursor->Intermediate -162 Da (Glucose) Aglycone Product Ion 2 [M-H-324]- m/z = 285 (Kaempferol Aglycone) Intermediate->Aglycone -162 Da (Glucose) RDA RDA Fragment m/z = 255 (Ring Cleavage) Aglycone->RDA High Energy Collision

Figure 2: ESI(-) MS/MS fragmentation pathway of Kaempferol-3,7-di-O-glucoside.

Validation Criteria (Self-Validating System)

To ensure the protocol is functioning correctly, the following criteria must be met:

  • Retention Time Stability: The analyte must elute within ±0.1 min of the reference standard.

  • Ion Ratio: The ratio of the Quantifier (285) to the Qualifier (447) area should be consistent (e.g., if the standard is 1.5, samples should be 1.5 ± 20%). Significant deviation indicates a co-eluting isomer (e.g., a 3-O-diglycoside might favor the 285 fragment differently).

  • Linearity:

    
     over the range of 10–1000 ng/mL.
    

References

  • Parejo, I., et al. (2004). "Separation and characterization of phenolic compounds in fennel (Foeniculum vulgare) using liquid chromatography–negative electrospray ionization tandem mass spectrometry." Journal of Agricultural and Food Chemistry. Link

  • Ablajan, K., et al. (2006). "Structural characterization of flavonoid O-glycosides by multi-stage mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Kachlicki, P., et al. (2016).[4] "Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques." Molecules. Link

  • Rigano, D., et al. (2017). "LC-ESI-MS profile, antioxidant activity and cytotoxic screening of Oligomeris linifolia." Journal of Applied Pharmaceutical Science. Link

  • Panchal, H., & Shah, M. B. (2017).[5] "Development and Validation of a Rapid LC-MS/MS Method for Simultaneous Determination of Kaempferol and Quercetin in Thespesia populnea Extract." Journal of AOAC International. Link

Sources

Application Note: Structural Elucidation of Kaempferol-3,7-di-O-glucoside via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Significance

Kaempferol-3,7-di-O-glucoside (also known as kaempferol 3,7-diglucoside) is a naturally occurring flavonol diglycoside with profound therapeutic potential. Recent pharmacological studies have highlighted its efficacy in inhibiting amyloid-beta (Aβ1-42) fibril formation, thereby offering neuroprotective effects against Alzheimer's disease pathology[1]. Furthermore, it exhibits potent antioxidant and cytotoxic activities, making it a valuable compound isolated from medicinal plants such as Evolvulus alsinoides[1] and Descurainia sophia[2].

For drug development professionals and phytochemists, unequivocally confirming the molecular configuration of this compound is critical. This application note provides a comprehensive, self-validating protocol for the isolation, sample preparation, and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Kaempferol-3,7-di-O-glucoside.

Experimental Protocols

Isolation and Purification Workflow

To ensure high-fidelity NMR data, the analyte must achieve >98% purity. Impurities, particularly structurally similar flavonoids, can cause signal overlap in the aliphatic sugar region (δ 3.0–4.0 ppm).

  • Extraction: Extract the dried aerial parts of the source plant (e.g., Evolvulus alsinoides) using 70% aqueous ethanol[1].

  • Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Purification: Pool the flavonoid-rich fractions and purify via preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 reverse-phase column. Monitor elution at 265 nm and 348 nm (characteristic UV-Vis bands for the cinnamoyl and benzoyl systems of kaempferol)[3].

Workflow A Plant Extract (e.g., E. alsinoides) B Prep-HPLC Purification A->B C Kaempferol-3,7- di-O-glucoside B->C D Dissolution in CD3OD C->D E 1D & 2D NMR Acquisition D->E F Structural Elucidation E->F

Fig 1. Step-by-step workflow from plant extraction to NMR structural elucidation.

NMR Sample Preparation
  • Solvent Selection: Deuterated methanol (CD3OD) is the optimal solvent. Unlike CDCl3, CD3OD readily dissolves polar diglycosides. Furthermore, it exchanges with the hydroxyl protons on the glucose moieties, suppressing broad OH signals that would otherwise obscure the critical sugar methine and methylene resonances.

  • Preparation: Dissolve 5–10 mg of the purified lyophilized compound in 0.6 mL of CD3OD.

  • Calibration: Add a trace amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shifts to exactly δ 0.00 ppm.

NMR Acquisition Parameters
  • Instrument: 500 MHz or 600 MHz NMR Spectrometer equipped with a cryoprobe.

  • 1H NMR: Set the pulse angle to 30°, acquisition time to 2.73 s, and relaxation delay (D1) to 2.0 s. Acquire a minimum of 64 scans.

  • 13C NMR: Operate at 125 MHz or 150 MHz. Because quaternary carbons (e.g., C-4 carbonyl) relax slowly and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, use a relaxation delay of at least 2.0 s and acquire >10,000 scans to ensure a high signal-to-noise ratio.

Mechanistic Insights & Data Interpretation

Stereochemical Confirmation via 1H NMR

The stereochemistry of the two D-glucose units is defined by their anomeric centers (C-1'' and C-1'''). The 1H NMR spectrum exhibits two distinct anomeric doublets at δ 5.33 and δ 4.74[4]. The causality behind the large coupling constants (


 Hz) lies in the Karplus equation: axial-axial proton coupling in the stable 

chair conformation of glucopyranose strictly yields

values between 7.0 and 8.0 Hz. This definitively confirms the

-configuration of both glycosidic bonds[3].
Linkage Verification via 13C and 2D NMR

The 13C NMR data confirms the aglycone carbonyl at C-4 (δ 179.6) and the anomeric carbons at δ 104.2 and δ 101.8[3]. To prove that the glucose units are attached specifically at the C-3 and C-7 positions (rather than C-4'), Heteronuclear Multiple Bond Correlation (HMBC) is required. A


 cross-peak between the anomeric proton at δ 5.33 and the aglycone carbon at δ 135.4 (C-3), alongside a cross-peak between δ 4.74 and δ 164.7 (C-7), self-validates the 3,7-di-O-glycosylation pattern.

HMBC H1_3 H-1'' (δ 5.33) 3-O-Glucose C3 C-3 (δ 135.4) Aglycone Core H1_3->C3 3J_CH HMBC Correlation H1_7 H-1''' (δ 4.74) 7-O-Glucose C7 C-7 (δ 164.7) Aglycone Core H1_7->C7 3J_CH HMBC Correlation

Fig 2. Key HMBC correlations confirming the specific glycosidic linkage sites.

Spectral Data Summaries

Table 1: 1H NMR Spectral Data (CD3OD, 500 MHz)

Data synthesized from established literature values for Kaempferol 3,7-diglucoside[4].

PositionδH (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
Aglycone
66.19d2.11HA-ring proton
86.38d2.11HA-ring proton
2', 6'8.08d8.82HB-ring protons
3', 5'6.90d8.82HB-ring protons
3-O-Glucoside
1''5.33d7.61HAnomeric proton (β)
2''–6''3.30 – 3.80m-6HSugar methines/methylene
7-O-Glucoside
1'''4.74d7.61HAnomeric proton (β)
2'''–6'''3.30 – 3.80m-6HSugar methines/methylene
Table 2: 13C NMR Spectral Data (CD3OD, 125 MHz)

Data synthesized from established literature values for Kaempferol 3,7-diglucoside[3].

PositionδC (ppm)Carbon TypePositionδC (ppm)Carbon Type
Aglycone 3-O-Glucoside
2159.8Quaternary (C)1''104.2Methine (CH)
3135.4Quaternary (C)2''75.7Methine (CH)
4179.6Carbonyl (C=O)3''78.4Methine (CH)
5162.9Quaternary (C)4''71.3Methine (CH)
6100.5Methine (CH)5''78.0Methine (CH)
7164.7Quaternary (C)6''62.6Methylene (CH2)
895.8Methine (CH)7-O-Glucoside
9158.5Quaternary (C)1'''101.8Methine (CH)
10107.4Quaternary (C)2'''74.8Methine (CH)
1'122.8Quaternary (C)3'''77.9Methine (CH)
2', 6'132.3Methine (CH)4'''71.2Methine (CH)
3', 5'116.1Methine (CH)5'''78.6Methine (CH)
4'161.6Quaternary (C)6'''62.4Methylene (CH2)

Conclusion

The structural elucidation of Kaempferol-3,7-di-O-glucoside relies heavily on the synergistic interpretation of 1H and 13C NMR spectra. The distinct anomeric doublets with


 Hz validate the 

-stereochemistry of the glucopyranosyl rings, while 2D HMBC correlations definitively map the glycosidic linkages to the C-3 and C-7 positions of the kaempferol aglycone. Adhering to this standardized protocol ensures high-confidence identification necessary for downstream pharmacological applications.

References

  • MDPI. "A New Oleanane Type Saponin from the Aerial Parts of Nigella sativa with Anti-Oxidant and Anti-Diabetic Potential". Molecules, 2020. Available at:[Link]

  • Pharmacognosy Magazine. "Extraction, Isolation and Identification of Kaempferol 3,7 – Diglucoside in the Leaf Extracts of Evolvulus alsinoides (Linn.)". Phcog Mag, 2020. Available at:[Link]

  • ResearchGate. "Cytotoxic and anti-inflammatory constituents from the seeds of Descurainia sophia". Biomedicine & Pharmacotherapy, 2019. Available at:[Link]

Sources

Application Note: Solvent Systems for Thin-Layer Chromatography of Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for immediate implementation in analytical laboratories. It synthesizes established chromatographic theory with practical, high-resolution protocols for the separation of Kaempferol glycosides.

Executive Summary & Mechanistic Rationale

The separation of Kaempferol glycosides presents a distinct challenge due to the significant polarity difference between the lipophilic aglycone (Kaempferol) and its hydrophilic glycosidic derivatives. Standard lipophilic systems often leave glycosides at the origin, while highly polar systems co-elute them near the solvent front.

The Solution: This protocol utilizes a "Polarity-Tuned" approach. We employ weak organic acids (Formic/Acetic) not merely as modifiers but as ionization suppressors . By suppressing the dissociation of phenolic hydroxyls (


) and carboxyl moieties, we sharpen the bands and utilize the specific hydrogen-bonding capabilities of the sugar moieties (glucose, rhamnose, rutinose) to achieve separation on Silica Gel 60 

.
Visualization Mechanism

We utilize Neu’s Reagent (Natural Products Reagent) followed by PEG-4000.

  • Mechanism: Diphenylboric acid 2-aminoethyl ester (DPBA) forms a rigid complex with the C-3 hydroxyl and C-4 keto group (or C-5 OH and C-4 keto) of the flavonoid.

  • Result: This rigidification minimizes non-radiative energy decay, resulting in intense, specific fluorescence under UV-365 nm.

    • Kaempferol derivatives: Typically Yellow-Green fluorescence.

    • Quercetin derivatives: Typically Orange fluorescence (allows for immediate differentiation).[1]

Experimental Workflow

The following diagram outlines the critical path from extraction to derivatization.

TLC_Workflow Sample Plant Material (Dried/Ground) Extract Extraction (MeOH:H2O 70:30) Ultrasonication Sample->Extract 1.0g / 10mL Spotting Sample Application (Band spray 6-8mm) Extract->Spotting Filter (0.45µm) Develop Development (Twin-trough chamber) Spotting->Develop Saturation (20 min) Dry Drying (Warm air, 5 min) Develop->Dry Deriv Derivatization (Neu's Reagent + PEG) Dry->Deriv Dip or Spray View Visualization (UV 365 nm) Deriv->View Fluorescence

Figure 1: Optimized HPTLC workflow for flavonoid glycoside profiling. Note the critical saturation step to ensure reproducible Rf values.

Optimized Solvent Systems

Do not rely on a single system.[2] Select the mobile phase based on the glycosylation complexity of your target.

System A: The "Universal Glycoside" Screen (Recommended Start)

Best for separating mono- and di-glycosides (e.g., Astragalin vs. Nicotiflorin).

  • Composition: Ethyl Acetate : Formic Acid : Glacial Acetic Acid : Water[3][4]

  • Ratio: 100 : 11 : 11 : 26 (v/v/v/v)[4]

  • Preparation: Mix thoroughly. The system is monophasic but requires 20 minutes of chamber saturation.

  • Expected Behavior:

    • Aglycones (Kaempferol) move to the upper third (

      
      ).
      
    • Glycosides spread across the middle region (

      
       0.3 – 0.6).
      
System B: High-Resolution Aglycone Separation

Best if the sample is hydrolyzed or contains mostly aglycones (Kaempferol, Quercetin, Isorhamnetin).

  • Composition: Toluene : Ethyl Acetate : Formic Acid[5][6]

  • Ratio: 5 : 4 : 1 (v/v/v) (Optimized from 6:4:0.3 literature values for better peak shape).

  • Expected Behavior:

    • Glycosides remain near the origin (

      
      ).
      
    • Kaempferol separates clearly from Quercetin.

System C: Polar / Poly-glycoside System

Best for complex tri-glycosides or highly polar fractions.

  • Composition: Ethyl Acetate : Methanol : Water : Formic Acid[4][6]

  • Ratio: 50 : 3 : 10 : 2 (v/v/v/v)

  • Rationale: The addition of methanol increases eluting strength, moving polar glycosides up the plate.

Quantitative Data & Rf Values

The following values are empirical averages observed on Silica Gel 60


 plates (Merck) using System A .
CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8][9][10][11] Rf (System A)Fluorescence (Neu's)
Kaempferol Aglycone0.85 - 0.92Green-Yellow
Kaempferol-3-O-rhamnoside Monoglycoside0.65 - 0.70Yellow-Green
Kaempferol-3-O-glucoside Monoglycoside0.55 - 0.60Yellow-Green
Kaempferol-3-O-rutinoside Diglycoside0.35 - 0.45Yellow-Green
Rutin (Quercetin-3-rut) Diglycoside (Ref)0.30 - 0.40Orange

Critical Note:


 values vary with humidity and temperature. Always run authentic standards (Rutin and Kaempferol) on every plate as system suitability markers.

Detailed Protocols

Sample Preparation (Direct Extraction)
  • Weigh 1.0 g of air-dried, powdered plant material.

  • Add 10 mL of Methanol:Water (70:30).

  • Ultrasonicate for 30 minutes at 25°C. Avoid high heat to prevent glycoside hydrolysis.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Filter supernatant through a 0.45 µm PTFE filter .

  • Use directly for spotting.

Derivatization (Visualization)

This two-step process is superior to simple AlCl3 spraying for stability and contrast.

Reagent 1: Neu’s Reagent

  • Dissolve 1.0 g of diphenylboric acid 2-aminoethyl ester (DPBA) in 100 mL of Methanol.

Reagent 2: PEG Stabilizer

  • Dissolve 5.0 g of Polyethylene Glycol 4000 (PEG-4000) in 100 mL of Ethanol.

Procedure:

  • Heat the developed, dried plate at 100°C for 3 minutes to remove acid residues from the mobile phase.

  • While the plate is still warm , dip or spray with Reagent 1 .

  • Allow to dry for 1 minute.

  • Dip or spray with Reagent 2 .

  • Allow to dry for 5 minutes.

  • Visualize under UV 365 nm .

Decision Logic for Solvent Selection

Use this logic tree to select the appropriate mobile phase for your specific analytical goal.

Solvent_Selection Start Start: Define Analytical Goal Q1 Target Analyte? Start->Q1 Aglycones Aglycones Only (Hydrolyzed Extract) Q1->Aglycones Glycosides Native Glycosides (Crude Extract) Q1->Glycosides SystemB USE SYSTEM B Toluene:EtOAc:FA (5:4:1) Aglycones->SystemB Q2 Complexity? Glycosides->Q2 Simple Mono/Di-glycosides (e.g. Astragalin) Q2->Simple Complex Poly-glycosides (Polar/Sugar-rich) Q2->Complex SystemA USE SYSTEM A EtOAc:FA:HOAc:H2O (100:11:11:26) Simple->SystemA SystemC USE SYSTEM C EtOAc:MeOH:H2O:FA (50:3:10:2) Complex->SystemC

Figure 2: Decision tree for selecting the optimal mobile phase based on analyte polarity.

Troubleshooting & Validation

  • Tailing Bands: Usually caused by residual acidity on the plate or insufficient acid in the mobile phase. Fix: Ensure the mobile phase contains Formic Acid (at least 5-10%) and dry the plate thoroughly before derivatization.

  • "Smiling" Front: Caused by uneven saturation in the chamber. Fix: Use a twin-trough chamber and line the rear trough with filter paper soaked in the mobile phase for 20 minutes prior to development.

  • Fading Fluorescence: Flavonoid fluorescence can fade (photo-oxidation). Fix: The PEG-4000 step in the protocol is mandatory to stabilize the fluorescent complex for up to 2 hours.

References

  • High-Performance Thin-Layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol. PubMed Central (PMC). Available at: [Link]

  • TLC Visualization Reagents and Protocols. EPFL / Merck Millipore Data. Available at: [Link]

  • Extraction and Isolation of Kaempferol Glycosides from Lindera neesiana. MDPI Molecules. Available at: [Link]

  • TLC of Standard Kaempferol and Isolated Compounds. ResearchGate. Available at: [Link][12]

  • Validated HPTLC Method for Detection of Kaempferol in Moringa oleifera. Informatics Journals. Available at: [Link]

Sources

Synthesis and purification of Kaempferol-3,7-di-o-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Enzymatic Synthesis and High-Purity Isolation of Kaempferol-3,7-di-O-glucoside

Executive Summary & Mechanistic Rationale

Kaempferol-3,7-di-O-glucoside (K3,7DG) is a highly soluble, bioactive flavonoid diglycoside. Recent pharmacological evaluations highlight its neuroprotective efficacy, particularly its ability to protect SH-SY5Y cells from Amyloid β peptide-induced injury, positioning it as a critical compound in Alzheimer's disease research 1[1].

Historically, the chemical synthesis of K3,7DG has been plagued by poor yields and the necessity for complex, multi-step protection and deprotection of the aglycone's reactive hydroxyl groups (3-OH, 7-OH, 5-OH, and 4'-OH). To establish a self-validating, scalable, and environmentally benign system, this protocol leverages biocatalysis. We employ highly promiscuous uridine diphosphate-dependent glycosyltransferases (UGTs), such as CtOGT1 derived from Carthamus tinctorius L., which demonstrate exquisite regioselectivity. These enzymes sequentially glycosylate the 3-OH and 7-OH positions in a single-pot aqueous reaction, bypassing the need for hazardous organic synthesis 2[2].

Biocatalytic Synthesis Pathway

Pathway K Kaempferol K3G Kaempferol-3-O-glucoside K->K3G 3-OH K7G Kaempferol-7-O-glucoside K->K7G 7-OH K37DG Kaempferol-3,7-di-O-glucoside K3G->K37DG 7-OH K7G->K37DG 3-OH Enz CtOGT1 + UDP-Glucose Enz->K Catalysis Enz->K3G Enz->K7G

Biocatalytic pathway for Kaempferol-3,7-di-O-glucoside synthesis using UGTs.

Protocol 1: Single-Pot Enzymatic Synthesis

Scale: 10 mL Reaction Volume

Reagents:

  • Kaempferol aglycone (Substrate)

  • UDP-Glucose (Sugar Donor)

  • Purified Recombinant CtOGT1 or UGT88F12 enzyme

  • Tris-HCl Buffer (50 mM, pH 7.5)

  • DMSO (Analytical Grade)

Step-by-Step Methodology & Causality:

  • Substrate Solubilization: Dissolve 2.86 mg of Kaempferol (10 µmol) in 200 µL of DMSO. Causality: Kaempferol is highly hydrophobic. Pre-dissolving in DMSO ensures homogeneous distribution in the aqueous buffer. The final DMSO concentration must remain ≤2% (v/v) to prevent the denaturation of the UGT enzyme.

  • Buffer Preparation: Prepare 9.8 mL of 50 mM Tris-HCl buffer, adjusted to pH 7.5. Causality: A pH of 7.5 maintains the optimal ionization state of the catalytic histidine residue within the UGT active site, facilitating the deprotonation of the substrate's hydroxyl groups for nucleophilic attack on the UDP-Glucose.

  • Reaction Assembly: To the buffer, add the solubilized kaempferol, followed by 18.3 mg of UDP-Glucose (30 µmol). Causality: A 3:1 molar excess of the donor molecule (UDP-Glucose) is critical to drive the thermodynamic equilibrium toward the final di-glycosylated product, ensuring the transient mono-glycosylated intermediates (astragalin and kaempferol-7-O-glucoside) are fully converted 2[2].

  • Enzyme Addition: Add 100 µg of purified UGT enzyme. Mix gently by inversion. Avoid vortexing to prevent shear-induced protein unfolding.

  • Incubation: Incubate the mixture in a thermoshaker at 37°C and 150 rpm for 6 hours.

  • Reaction Quenching: Terminate the reaction by adding 10 mL of ice-cold methanol. Causality: Methanol rapidly denatures and precipitates the biocatalyst, locking the product profile and preventing any reverse hydrolysis.

Downstream Purification Workflow

Workflow Step1 Reaction Quenching (Methanol) Step2 Protein Precipitation (Centrifugation) Step1->Step2 Step3 Desalting & Enrichment (Sep-Pak C18 SPE) Step2->Step3 Step4 High-Purity Isolation (Prep-HPLC) Step3->Step4 Step5 Final Product (Lyophilization) Step4->Step5

Downstream purification workflow from quenched reaction to lyophilized K3,7DG.

Protocol 2: High-Purity Isolation

  • Clarification: Centrifuge the quenched reaction mixture at 10,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a Sep-Pak C18 cartridge with 10 mL methanol, followed by 10 mL MS-grade water.

    • Load the clarified supernatant onto the cartridge.

    • Wash with 10 mL of 5% methanol in water. Causality: This removes polar impurities, buffer salts, and unreacted UDP-Glucose while retaining the flavonoid glycosides on the hydrophobic C18 stationary phase 3[3].

    • Elute the enriched flavonoid fraction with 5 mL of 80% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Preparative HPLC: Re-dissolve the dried extract in 1 mL of 20% acetonitrile and inject it into a Preparative HPLC system equipped with a C18 column (250 mm × 21.2 mm, 5 µm).

Data Presentation: Purification & Analytical Validation

To ensure a self-validating protocol, the isolated peak must be subjected to LC-MS/MS. The sequential loss of two glucose moieties (-162 Da each) from the precursor ion confirms the di-O-glycoside structure 4[4].

Table 1: Optimized Preparative HPLC Gradient for K3,7DG Isolation

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.085%15%15.0
5.085%15%15.0
25.065%35%15.0
30.010%90%15.0
35.010%90%15.0
36.085%15%15.0

Note: Monitor absorbance at 340 nm (flavonol-specific wavelength). Collect the peak corresponding to K3,7DG, pool fractions, and lyophilize to obtain the pure crystalline powder.

Table 2: LC-MS/MS Fragmentation Profile for Structural Confirmation

Ion Typem/z Value (Negative Ion Mode)Structural Assignment
Precursor Ion [M-H]⁻609.1Intact Kaempferol-3,7-di-O-glucoside
Product Ion 1 (MS²)447.1Loss of one glucose moiety (-162 Da)
Product Ion 2 (MS²)285.0Loss of second glucose moiety (-162 Da); Kaempferol aglycone

References

  • Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L. MDPI. Available at:[Link]

  • UPLC-DAD-QTOF/MS Analysis of Flavonoids from 12 Varieties of Korean Mulberry Fruit. Semantic Scholar. Available at:[Link]

  • Formation of kaempferol diglucosides from kaempferol-3-glucoside by UGT88F12. ResearchGate. Available at:[Link]

Sources

Application Note: Quantitative Profiling of Kaempferol-3,7-di-O-glucoside in Biological Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the high-sensitivity quantification of Kaempferol-3,7-di-O-glucoside (K3,7G) in biological plasma.[1] Unlike standard pharmacokinetic workflows that hydrolyze plasma to measure total aglycone, this method preserves the intact glycoside, allowing for the specific evaluation of its bioavailability and metabolic stability. The method utilizes acidified protein precipitation to arrest enzymatic hydrolysis, followed by negative-mode Electrospray Ionization (ESI-) LC-MS/MS.

Introduction & Biological Context

Kaempferol-3,7-di-O-glucoside is a bioactive flavonol diglycoside found in medicinal plants like Ginkgo biloba and Carthamus tinctorius. Its pharmacological profile is distinct from its aglycone (kaempferol) due to increased polarity and altered membrane permeability.

The Challenge: Instability & Hydrolysis

Quantifying intact glycosides in plasma is complicated by:

  • Enzymatic Hydrolysis: Plasma esterases and

    
    -glucosidases rapidly convert diglycosides into monoglycosides (e.g., Kaempferol-3-glucoside) or the aglycone.
    
  • Source Fragmentation: Labile O-glycosidic bonds can fracture in the ion source, mimicking the aglycone and skewing quantification.

  • Isobaric Interference: Common dietary flavonoids (e.g., Rutin, MW 610) are isobaric, requiring rigorous chromatographic separation.

Method Development Strategy

Internal Standard (IS) Selection
  • Recommended IS: Quercetin-3-O-glucoside (Isoquercitrin) or Luteolin-7-O-glucoside .

  • Rationale: Avoid Rutin (MW 610). Rutin is isobaric to K3,7G (

    
     609 [M-H]⁻). Unless baseline separation is guaranteed (>2 min difference), cross-talk will compromise data integrity. Isoquercitrin (
    
    
    
    463) ionizes similarly but eliminates mass interference.
Mass Spectrometry Optimization (ESI-)

Flavonoids possess acidic phenolic hydroxyl groups, making Negative Mode (ESI-) significantly more sensitive than positive mode.

CompoundPrecursor (

)
Product Q1 (Quant)Product Q3 (Qual)Collision Energy (eV)Mechanism
K3,7G 609.1 285.0 447.1 35 / 20Aglycone / Monoglucoside loss
IS (Isoquercitrin) 463.1 300.0 271.0 25 / 35Aglycone / RDA Fragment
  • Transition Logic: The primary transition

    
     represents the loss of both glucose moieties (
    
    
    
    Da). The secondary transition
    
    
    represents the loss of a single sugar (likely the 7-O-glucose, which is often more labile).

Experimental Protocol

Reagents & Materials
  • Standards: Kaempferol-3,7-di-O-glucoside (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Additives: Ascorbic acid (antioxidant), Citric acid (stabilizer).

Sample Collection (Critical Step)

Standard EDTA tubes are insufficient for glycoside stability.

  • Collection: Draw blood into tubes containing K2-EDTA pre-spiked with 20 µL of 1M Citric Acid per mL of blood.

    • Why: Low pH (approx. 3.0-4.0) inhibits plasma esterases and stabilizes the polyphenolic structure.

  • Processing: Centrifuge immediately at

    
     for 10 min at 
    
    
    
    C.
  • Storage: Flash freeze plasma in liquid nitrogen; store at

    
    C.
    
Sample Preparation: Acidified Protein Precipitation (PPT)

Avoid Solid Phase Extraction (SPE) initially due to potential breakthrough of polar diglycosides.

  • Thaw: Thaw plasma on ice.

  • Aliquot: Transfer 100 µL plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 300 µL of Acidified Methanol (MeOH + 1% Formic Acid).

    • Why: Acidified organic solvent ensures complete protein denaturation and prevents on-bench hydrolysis during vortexing.

  • Vortex: High speed for 60 seconds.

  • Centrifuge:

    
     for 15 min at 
    
    
    
    C.
  • Concentration: Transfer supernatant to a clean tube. Evaporate to dryness under Nitrogen at

    
    C.
    
  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN). Vortex and centrifuge again to remove any particulates.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC HSS T3 C18 (

    
     mm, 1.8 µm).
    
    • Why: T3 bonding is superior for retaining polar glycosides compared to standard C18.

  • Flow Rate: 0.35 mL/min.

  • Temperature:

    
    C.
    
  • Injection Vol: 5 µL.

Gradient Table
Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (ACN)Curve
0.095%5%Initial
1.095%5%Hold (Polar retention)
6.060%40%Linear
7.05%95%Wash
8.55%95%Wash
8.695%5%Re-equilibration
10.095%5%End

Workflow Visualization

G Start Biological Sample (Rat/Human Blood) Stabilization Immediate Acidification (Citric Acid, pH < 4) Start->Stabilization < 5 mins PlasmaSep Centrifugation (2000g, 4°C, 10 min) Stabilization->PlasmaSep Aliquot Plasma Aliquot (100 µL) + Internal Standard PlasmaSep->Aliquot PPT Protein Precipitation (MeOH + 1% Formic Acid) Aliquot->PPT Denature Enzymes CleanUp Centrifuge & Evaporate (N2 stream, 35°C) PPT->CleanUp Supernatant Recon Reconstitution (95% H2O / 5% ACN) CleanUp->Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS Data Quantification (MRM 609 -> 285) LCMS->Data

Figure 1: Optimized workflow for the extraction and quantification of labile flavonoid diglycosides from plasma.

Method Validation & Quality Control

Adhering to FDA/EMA Bioanalytical Method Validation Guidelines.

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ: Expected ~1.0 ng/mL (Signal-to-Noise > 10).

Matrix Effect Assessment

Flavonoids are susceptible to ion suppression from plasma phospholipids.

  • Test: Compare slope of calibration curve in solvent vs. extracted blank plasma .

  • Acceptance: Matrix Factor (MF) between 0.85 and 1.15.

  • Correction: If suppression is high (>20%), switch to a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) instead of simple PPT.

Stability Tests (Crucial)

You must validate the stability of the diglycoside specifically:

  • Bench-top: 4 hours at room temperature (acidified vs. non-acidified).

  • Freeze-thaw: 3 cycles at

    
    C.
    
  • Autosampler: 24 hours at

    
    C.
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Formic Acid to 0.1% or use Ammonium Formate (5mM) buffer.
Signal Drop Source contamination.Divert flow to waste for the first 1 min and last 2 mins of gradient.
Conversion to Aglycone In-source fragmentation (ISF).Lower the Desolvation Temperature and Cone Voltage. Monitor the "Aglycone" channel (285->151) to ensure no peak appears at the Glycoside retention time.
Double Peaks Tautomerization or Isomers.Ensure sample solvent matches initial mobile phase strength.

References

  • Chen, X., et al. (2010). Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study. Journal of Chromatography B. Link

  • Zan, T., et al. (2020). Simultaneous determination and pharmacokinetic study of three flavonoid glycosides in rat plasma by LC–MS/MS.[2] Biomedical Chromatography. Link

  • Mullen, W., et al. (2006). Metabolites of Kaempferol-3-Glucoside in Rats and Humans. Journal of Agricultural and Food Chemistry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • BenchChem Application Note. Quantitative Analysis of Kaempferol Glycosides. Link

Sources

Column chromatography isolation techniques for Kaempferol-3,7-di-o-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Isolating Kaempferol-3,7-di-O-glucoside (K3,7diG) presents a distinct challenge compared to its aglycone (Kaempferol) or monoglycoside counterparts. The presence of two glucose moieties at the C3 and C7 positions significantly increases the molecule's polarity and water solubility, rendering standard silica gel chromatography less effective due to irreversible adsorption or excessive peak tailing.

This Application Note defines a "Polyamide-First" strategy . By exploiting the hydrogen-bonding mechanisms of Polyamide 6 (or 6.6) resin, we can effectively separate K3,7diG from monoglycosides and aglycones early in the workflow. This is followed by Sephadex LH-20 size-exclusion chromatography for final polishing, ensuring a purity suitable for structural elucidation (NMR) or bioassay screening.

Physicochemical Profile & Target Logic

Understanding the molecule is the first step to successful isolation.

PropertySpecificationImplications for Isolation
Target Kaempferol-3,7-di-O-glucosideHigh Polarity.[1]
Formula C₂₇H₃₀O₁₆ (MW: 610.52 g/mol )Larger hydrodynamic volume than aglycones.
Solubility High: MeOH, EtOH, Water, DMSOLow: Hexane, CHCl₃, Et₂OTarget will partition into n-Butanol or remain in the Aqueous phase during liquid-liquid extraction.
UV Max ~265 nm, ~350 nmDetectable by standard UV monitors.
Critical Feature Blocked C3 and C7 OH groups Crucial for Polyamide CC: The C3 and C7 hydroxyls are occupied. The C5-OH is chelated. Only the C4'-OH is fully available for H-bonding. Result: K3,7diG binds weakly to Polyamide and elutes before monoglycosides and aglycones.

Workflow Visualization

The following flowchart outlines the critical decision points and solvent systems required for this isolation.

IsolationWorkflow Raw Raw Plant Material (Dried/Ground) Extract Crude Extraction (70% EtOH) Raw->Extract Maceration Partition Liquid-Liquid Partitioning Extract->Partition Suspended in H2O Hexane Hexane Phase (Discard Lipids) Partition->Hexane BuOH n-Butanol Phase (Target Enriched) Partition->BuOH Target Partitioning Polyamide Primary CC: Polyamide 6 (Separation by H-Bonding) BuOH->Polyamide Load Sample Frac1 Early Fractions (Di-glycosides) Polyamide->Frac1 H2O -> 30% EtOH Frac2 Late Fractions (Mono-glycosides/Aglycones) Polyamide->Frac2 70% -> 100% EtOH Sephadex Secondary CC: Sephadex LH-20 (Polishing) Frac1->Sephadex MeOH Elution Pure Pure Kaempferol-3,7-di-O-glucoside Sephadex->Pure Final Cleanup

Figure 1: Step-by-step isolation workflow prioritizing polarity-based partitioning and hydrogen-bond chromatography.

Detailed Experimental Protocols

Phase 1: Pre-Fractionation (The "Clean-Up")

Objective: Remove chlorophyll (lipids) and concentrate the target in a manageable fraction.

  • Extraction: Macerate dried plant powder (1 kg) in 70% Ethanol (5 L) for 48 hours. Filter and concentrate under reduced pressure (Rotovap) at 45°C until only the aqueous residue remains.

  • Defatting: Wash the aqueous residue with n-Hexane (3 x 500 mL). Discard the hexane layer (contains chlorophyll/waxes).

  • Target Recovery: Extract the aqueous layer with n-Butanol (saturated with water) (3 x 500 mL).

    • Note: Unlike aglycones which extract into Ethyl Acetate, the diglucoside is too polar and will favor the n-Butanol phase [1].

  • Concentration: Evaporate the n-Butanol fraction to dryness. This is your "BuOH Fraction."

Phase 2: Primary Isolation (Polyamide Column)

Objective: Separate K3,7diG from monoglycosides and aglycones based on "Molecular Velcro" (H-bonding) mechanics.

  • Stationary Phase: Polyamide 6 (50-160 µm particle size).

  • Column Dimensions: 5 cm x 60 cm (for ~20-30g extract).

  • Mechanism: Polyamide binds to free phenolic hydroxyl groups.

    • Aglycones (Kaempferol):[1][2] Strong binding (High retention).

    • Di-glycosides (K3,7diG): Weak binding (Low retention) due to steric hindrance and blocked OH sites.

Protocol:

  • Packing: Swell Polyamide resin in water for 2 hours. Pack into the column and wash with 2 bed volumes of water.

  • Loading: Dissolve the BuOH fraction in a minimum volume of MeOH/Water, mix with dry Polyamide powder, evaporate solvent to form a dry powder, and load onto the top of the column (Dry Loading is recommended for resolution).

  • Elution Gradient:

    Step Solvent System (Water:Ethanol) Volume Target Elution
    1 100:0 (Water) 2 L Sugars, salts
    2 70:30 (Water:EtOH) 3 L Kaempferol-3,7-di-O-glucoside
    3 50:50 (Water:EtOH) 2 L Monoglycosides (e.g., Astragalin)

    | 4 | 5:95 (Water:EtOH) | 2 L | Aglycones (Kaempferol) |

  • Monitoring: Check fractions using TLC (see Phase 4). Pool fractions containing the spot at Rf ~0.3-0.4 (in BAW system).

Phase 3: Secondary Purification (Sephadex LH-20)

Objective: Remove polymeric impurities and separate co-eluting isomers based on molecular size.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: 100% Methanol (or MeOH:Water 80:20 if solubility is an issue).

  • Flow Rate: 0.5 mL/min (Gravity flow is usually sufficient).

Protocol:

  • Swelling: Swell Sephadex LH-20 in Methanol for 4 hours.

  • Loading: Dissolve the pooled fraction from Phase 2 in 2 mL of Methanol. Filter through a 0.45 µm PTFE filter. Load carefully onto the gel bed.

  • Elution: Isocratic elution with Methanol.

  • Collection: Collect small fractions (5-10 mL). K3,7diG typically elutes as a distinct yellow band.

Analytical Validation (QC)

Thin Layer Chromatography (TLC)

Standard silica TLC plates are often too active for diglycosides. Use the following system:

  • Stationary Phase: Silica Gel 60 F254.[3]

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4 : 1 :[4] 1) [2].

  • Visualization:

    • UV 254 nm: Dark quenching spot.

    • UV 365 nm: Dark purple/dull spot (turns bright yellow/green after spraying).

    • Reagent: Spray with Natural Products Reagent (NP/PEG) or 10% H₂SO₄/EtOH and heat.

    • Diagnostic: K3,7diG will appear at a lower Rf than Kaempferol-3-O-glucoside.

HPLC-DAD Confirmation
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5][6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 10% B to 40% B over 30 minutes [3].

  • Detection: 265 nm and 354 nm.

Troubleshooting & "Senior Scientist" Tips

IssueRoot CauseSolution
Compound stuck on Silica Polarity is too high for Normal Phase Silica.Switch to Polyamide or C18. If you must use silica, use a highly polar mobile phase like EtOAc:MeOH:Water (100:17:13).
Broad/Streaking Bands Sample overload or acidic impurities.Add 0.1% Formic Acid to the elution solvent to suppress ionization of phenolic groups, sharpening the bands.
Co-elution with Quercetin glycosides Similar polarity.Quercetin derivatives oxidize faster. Check UV spectrum: Quercetin has a shoulder at ~290nm; Kaempferol does not. Use Sephadex LH-20 for separation (Quercetin binds slightly stronger due to the extra OH).

References

  • Liang, X., et al. (2011). Isolation and Purification of Kaempferol-3,7-O-α-L-Dirhamnopyranoside from Siraitia grosvenori Leaves by High-Speed Counter-Current Chromatograph.[4] ResearchGate.[4]

  • Yuliet, Y., et al. (2023). Physicochemical, Phytochemical, and Evaluation Angiotensin-Converting Enzyme Inhibitory Activity of Tamoenju (Hibiscus surattensis L.) Leaves Extract. ResearchGate.[4]

  • Chen, Y., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. MDPI.

  • BenchChem. (2025).[5][6][7] Application Notes and Protocols for the Purification of Flavonoid Glycosides using Column Chromatography. BenchChem.[5][6][7]

Sources

Troubleshooting & Optimization

Improving water solubility of Kaempferol-3,7-di-o-glucoside for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Kaempferol-3,7-di-O-glucoside (KDG) Solubilization Guide

Ticket ID: KDG-SOL-001 Assigned Specialist: Senior Application Scientist, Cell Biology Division Status: Open Last Updated: February 28, 2026[1][2]

Executive Summary & Molecule Profile

User Query: How do I dissolve Kaempferol-3,7-di-O-glucoside for cell culture without precipitation or DMSO toxicity?

Scientist's Analysis: Kaempferol-3,7-di-O-glucoside (KDG) is a flavonoid glycoside.[1][2][3] While the attachment of two glucose moieties at the C3 and C7 positions makes it significantly more polar than its aglycone parent (Kaempferol), it remains amphiphilic. In aqueous cell culture media (pH 7.4), it is prone to "crash precipitation" —a thermodynamic event where the molecule aggregates upon rapid dilution from an organic solvent into a saline environment.

This guide provides two validated protocols: a Standard DMSO Method (Tier 1) and an Advanced Cyclodextrin Complexation Method (Tier 2) for sensitive applications.[2]

PropertySpecification
Molecular Weight ~610.52 g/mol (Anhydrous)
Solubility (Water) Low (< 0.5 mg/mL)
Solubility (DMSO) High (> 10 mM)
Critical Challenge Crystallization upon freeze-thaw; Hydrolysis of glycosidic bonds in acidic/basic extremes.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubilization strategy based on your experimental constraints.

KDG_Workflow Start Start: KDG Powder Check Is your cell line sensitive to DMSO > 0.1%? Start->Check Standard Tier 1: Standard DMSO Protocol Check->Standard No Advanced Tier 2: Cyclodextrin Complexation Check->Advanced Yes Process1 1. Dissolve in 100% DMSO (10-50 mM) 2. Aliquot & Freeze (-20°C) 3. Serial Dilution in Media Standard->Process1 Process2 1. Prepare 20% HP-β-CD in Water 2. Add KDG Powder 3. Shake 24h @ 25°C (Host-Guest Complex) 4. Sterile Filter Advanced->Process2 Media Cell Culture Media (Pre-warmed) Process1->Media Rapid Mixing Process2->Media Direct Addition

Figure 1: Decision matrix for solubilizing Kaempferol-3,7-di-O-glucoside. Tier 1 is suitable for robust cell lines (e.g., HeLa, HEK293); Tier 2 is required for sensitive primary cells or high-concentration assays.[1][2]

Tier 1: Standard DMSO Protocol (The "Gold Standard")[2]

This method is sufficient for 90% of applications where the final DMSO concentration is < 0.1%.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Hybri-Max™ or cell-culture grade (sterile).[1][2]

  • KDG Powder.

Protocol:

  • Calculate Stock Concentration: Aim for a 10 mM to 50 mM master stock.

    • Example: To make 1 mL of 10 mM stock (

      
       g/mol ), weigh 6.1 mg  of KDG.
      
  • Dissolution: Add 1 mL of 100% DMSO to the powder. Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Critical Check: The solution must be optically clear yellow.

  • Aliquot & Storage: Do not store the stock at 4°C. Aliquot into light-protected tubes (20-50

    
    L) and store at -20°C .
    
    • Why? Repeated freeze-thaw cycles induce micro-crystallization that act as nucleation sites for precipitation later [1].[1][2]

  • Application to Cells (The "Intermediate Step"):

    • Do NOT add 100% DMSO stock directly to the cell well. This causes local high concentrations that kill cells and precipitate the compound.

    • Step A: Prepare a 10x working solution in culture media (e.g., if final target is 10

      
      M, make a 100 
      
      
      
      M intermediate).
    • Step B: Add the intermediate to the cells.

Tier 2: Advanced Cyclodextrin Complexation (For Difficult Cases)

If you observe precipitation or if your cells (e.g., primary neurons, stem cells) are sensitive to DMSO, use Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1][2] This creates a "host-guest" inclusion complex that shields the hydrophobic rings of Kaempferol from water [2].[1][2]

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2][4][5][6]
  • Milli-Q Water or PBS.[1][2]

Protocol:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water to create a 20% (w/v)  solution.[1][2] Filter sterilize (0.22 
    
    
    
    m).[2][7]
  • Complexation: Add KDG powder to the HP-

    
    -CD solution.
    
    • Ratio: A molar excess of CD is usually required. Start with 1 mg KDG per 1 mL of CD vehicle.

  • Equilibration: Shield from light and shake (orbital shaker) at room temperature for 24 hours .

    • Mechanism:[1][8][9] The KDG B-ring inserts into the hydrophobic cavity of the cyclodextrin, increasing aqueous solubility by up to 12-fold [2][3].[1]

  • Filtration: Pass the solution through a 0.22

    
    m PES filter to remove un-complexed drug.
    
  • Usage: This solution can be added directly to media without DMSO.

Troubleshooting & FAQs

Q1: My compound precipitated when I added the stock to the media. Why?

A: This is the "Crash Dilution" effect.

  • Cause: Adding a high-concentration organic stock (DMSO) to a cold, aqueous buffer causes an immediate thermodynamic shock.[1][2]

  • Solution:

    • Pre-warm your media to 37°C before adding the drug. Solubility increases with temperature.

    • Vortex the media while slowly adding the drug stock (dropwise).

    • Check Serum: Serum proteins (Albumin) can bind flavonoids and help solubility, but they can also mask activity. Ensure your FBS concentration is consistent (usually 10%).[2]

Q2: What is the safe limit for DMSO in my cells?

A: Consult the table below for general guidance [4][5]. Always run a "Vehicle Control" (DMSO only).[2]

Cell TypeMax Recommended DMSO (v/v)Notes
Robust Lines (HeLa, HEK293, MCF-7)0.5%Generally tolerant up to 1% for short exposures (24h).[1][2]
Sensitive Lines (HL-60, Jurkat)0.1% - 0.2%Higher levels may induce differentiation or apoptosis artifacts [5].[1][2]
Primary Cells (Neurons, Hepatocytes)< 0.1%Use Tier 2 (Cyclodextrin) method if possible.[2]
Q3: Is KDG stable in media?

A: Flavonoid glycosides are susceptible to hydrolysis by cellular enzymes (


-glucosidases) or spontaneous oxidation at high pH.[1][2]
  • Life Hack: Add Ascorbic Acid (10-50

    
    M)  to the media to prevent oxidative degradation of the catechol group during long incubations (48h+) [6].[2]
    
  • pH Warning: DMEM becomes alkaline (pH > 7.4) when left outside the incubator. KDG degrades faster at pH > 8.0. Keep media in the incubator (

    
    ).[10]
    

References

  • Zhang, Y., et al. (2024).[1] Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study. Molecules, 25(23), 12492.[1] [Link]

  • Mercader-Ros, M.T., et al. (2010).[1][2] Cyclodextrins-Kaempferol Inclusion Complexes: Spectroscopic and Reactivity Studies. Food Chemistry. [Link]

  • Galvao, J., et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1][2] Cryobiology, 68(1), 24-28.[1][2] [Link]

  • Dludla, P.V., et al. (2017).[1] The impact of dimethyl sulfoxide on oxidative stress and cytotoxicity in various cell lines. Heliyon. [Link]

  • Bradshaw, M.P., et al. (2011).[1] Ascorbic acid enhances the stability of flavonoids in cell culture media. Journal of Agricultural and Food Chemistry. [Link][2]

Sources

Preventing hydrolysis of Kaempferol-3,7-di-o-glucoside during extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Kaempferol-3,7-di-O-glucoside (Kdg) Current Status: [ONLINE] Agent: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Kdg Stability Support Center. You are likely here because your HPLC/LC-MS traces are showing high peaks for Kaempferol-3-O-glucoside , Kaempferol-7-O-glucoside , or the aglycone Kaempferol , but your target—the 3,7-di-O-glucoside (Kdg) —is degrading.

This molecule faces a "stability paradox" during extraction:

  • Biological Threat: If you extract too gently (low temperature, aqueous solvents), endogenous

    
    -glucosidases  will hydrolyze the sugars.
    
  • Chemical Threat: If you extract too aggressively (strong acids, high heat), acid hydrolysis will cleave the susceptible O-glycosidic bonds, particularly at the C7 position.

This guide provides the protocols to navigate between these two extremes.

Module 1: The Biological Threat (Enzymatic Hydrolysis)

User Complaint: "I macerated my fresh plant material in 50% methanol overnight, but I only see the aglycone."

Diagnosis: You created an incubator for endogenous enzymes. Upon cell lysis (grinding),


-glucosidases mix with the glycosides. In water-rich environments (<60% organic solvent) at room temperature, these enzymes strip the glucose moieties within minutes.
The Fix: Enzyme Inactivation

You must denature the enzymes before they have time to act.

Protocol A: The "Hot Shock" Method (For Fresh Tissue)
  • Pre-heat 100% Methanol or Ethanol to 70°C in a water bath.

  • Drop fresh plant tissue directly into the hot solvent.

  • Incubate for 10 minutes to denature enzymes.

  • Homogenize the tissue in the solvent (do not grind dry).

  • Adjust water content afterwards to reach 70-80% aqueous alcohol for optimal extraction.

Protocol B: The "Cryo-Arrest" Method (For Storage)
  • Snap freeze fresh tissue immediately in Liquid Nitrogen (

    
    ).
    
  • Lyophilize (Freeze-dry) to remove water (enzymes need water to function).

  • Store powder at -20°C with desiccant.

  • Extract the dry powder with 80% Methanol.

Module 2: The Chemical Threat (Acid Hydrolysis)

User Complaint: "I added 1M HCl to stabilize the pigments, but I lost the C7 sugar."

Diagnosis: You triggered acid-catalyzed hydrolysis. The C7-O-glycosidic bond is kinetically more labile (weaker) than the C3 bond. Strong acids will preferentially cleave C7 first, leaving you with Kaempferol-3-O-glucoside, and eventually the aglycone.

The Fix: pH Control
  • Avoid: HCl,

    
    , or Trifluoroacetic acid (TFA) in the extraction solvent.
    
  • Use: Neutral solvents or weak organic acids (Formic/Acetic) only if required for peak shape in LC-MS, and never exceed 0.5% (v/v).

Comparative Stability Data
ConditionC7-Position StabilityC3-Position StabilityOutcome
Neutral (pH 6-7) HighHighIntact Kdg
Mild Acid (0.1% Formic) ModerateHighMostly Intact
Strong Acid (1M HCl) Very LowLowAglycone (Kaempferol)
Enzymatic (

-glucosidase)
Very LowVery LowAglycone (Kaempferol)

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the two distinct pathways you must block to preserve Kdg.

Kdg_Degradation cluster_prevention Prevention Strategies Kdg Target: Kaempferol-3,7-di-O-glucoside K3G Kaempferol-3-O-glucoside Kdg->K3G Preferential C7 Cleavage (Fast) K7G Kaempferol-7-O-glucoside Kdg->K7G C3 Cleavage (Slow) Aglycone Kaempferol (Aglycone) Kdg->Aglycone Rapid Enzymatic Hydrolysis Plant Raw Plant Material Plant->Kdg Extraction Enzymes Endogenous β-glucosidases Plant->Enzymes Cell Lysis (Grinding) Enzymes->Kdg Attacks Acid Acidic Solvent (HCl / High Heat) Acid->Kdg Attacks K3G->Aglycone Prolonged Acid K7G->Aglycone Prolonged Acid Inhibit_Enz High % Alcohol or Flash Freeze Inhibit_Acid Neutral pH Low Temp

Caption: Degradation pathways of Kdg showing preferential C7 acid lability and rapid enzymatic breakdown.

Module 4: Validated Extraction Protocol

This protocol balances polarity (to dissolve the diglucoside) with enzyme inactivation.

Reagents:

  • Methanol (HPLC Grade)

  • Formic Acid (Optional, max 0.1%)

  • Liquid Nitrogen (for fresh tissue)

Step-by-Step Workflow:

  • Tissue Prep:

    • Option A: Freeze-dry plant material and grind to a fine powder (Mesh 40-60).

    • Option B: Grind fresh tissue under liquid nitrogen to prevent enzyme activation during cell rupture.

  • Solvent Preparation:

    • Prepare 70% Methanol / 30% Water .

    • Note: Do not use 100% Methanol; diglucosides are polar and require some water for efficient mass transfer.

  • Extraction:

    • Add 10mL solvent per 1g of powder.

    • Sonication: Sonicate for 30 minutes at controlled temperature (<40°C). Ultrasonic energy helps disrupt cells without the excessive heat of reflux.

  • Centrifugation:

    • Centrifuge at 10,000 rpm for 10 min. Collect supernatant.

  • Filtration:

    • Filter through a 0.22µm PTFE filter.

    • Critical: Analyze immediately or store at -80°C.

Module 5: Troubleshooting FAQs

Q: Can I use Soxhlet extraction? A: Not recommended. Soxhlet involves prolonged boiling (hours). While methanol boils at 64.7°C, the extended exposure time increases the risk of thermal degradation and hydrolysis. Ultrasound-Assisted Extraction (UAE) is superior for glycoside stability.

Q: Why is my C7 sugar disappearing but C3 remains? A: This is the hallmark of mild acid hydrolysis . The C7-hydroxyl group is more acidic and the glycosidic bond at this position is generally less stable than at C3. Check if your solvent has trace acids or if the plant material itself is highly acidic (e.g., citrus). If the plant is acidic, buffer your extraction solvent to pH 6.0.

Q: How do I calculate the "Hydrolysis Index"? A: To validate your method, compare the molar ratio of Glycosides to Aglycone.



A score > 0.9 indicates a successful extraction. A score < 0.5 indicates significant hydrolysis.

References

  • Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review. Food Technology and Biotechnology. (2013).[1] Discusses the impact of pressure and ethanol co-solvents on kaempferol glycoside yields.

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science. (2022).[2] Details the enzymatic degradation pathways and the specific activity of glycosidases on flavonoid bonds.

  • Bioconversion of Kaempferol and Quercetin Glucosides from Plant Sources Using Rhizopus spp. Fermentation. (2018). Demonstrates the conversion of glycosides to aglycones via fungal enzymes, highlighting the biological threat during processing.

  • Kaempferol 3-O-rutinoside 7-O-glucoside. MedChemExpress Product Data. Confirms the specific structural existence and research applications of 3,7-substituted kaempferol glycosides.

Sources

Technical Support Center: HPLC Optimization for Kaempferol-3,7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. For researchers and drug development professionals isolating complex flavonoid glycosides, achieving baseline separation is often hindered by structural similarities and secondary column interactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize the High-Performance Liquid Chromatography (HPLC) resolution of Kaempferol-3,7-di-O-glucoside .

I. Visual Diagnostic Workflow

Before adjusting your instrument parameters, consult the decision tree below to identify the root cause of your chromatographic failure.

G Start Issue: Poor Resolution of Kaempferol-3,7-di-O-glucoside Tailing Symptom: Peak Tailing? Start->Tailing FixTailing Action: Add 0.1%-0.5% Formic Acid to Mobile Phase Tailing->FixTailing Yes Coelution Symptom: Co-eluting with Quercetin Analogs? Tailing->Coelution No FixTailing->Coelution FixCoelution Action: Switch MeOH to ACN & Flatten Gradient Slope Coelution->FixCoelution Yes Shift Symptom: Retention Time Shifting? Coelution->Shift No FixCoelution->Shift FixShift Action: Thermostat Column Oven to 30°C Shift->FixShift Yes Success Result: Baseline Separation Achieved Shift->Success No FixShift->Success

Diagnostic workflow for resolving common HPLC separation issues with Kaempferol-3,7-di-O-glucoside.

II. Mechanistic Troubleshooting & FAQs

Q1: Why does Kaempferol-3,7-di-O-glucoside exhibit severe peak tailing and broadening on a standard C18 column, even with fresh mobile phase? Answer: The causality lies in the molecule's functional groups. Kaempferol-3,7-di-O-glucoside contains multiple phenolic hydroxyl groups. At a neutral pH, these groups can partially ionize and undergo secondary ion-exchange interactions with unendcapped, residual silanol groups on the silica backbone of the stationary phase. Solution: You must lower the mobile phase pH below the pKa of the phenolic groups (typically pKa ~ 7.0). Adding an acidic modifier—such as 0.1% to 0.5% formic acid—forces the molecule into a fully protonated, neutral state. This eliminates secondary ionic interactions and restores peak symmetry, as demonstrated in validated studies analyzing mulberry fruit extracts (1)[1].

Q2: My sample contains both Kaempferol-3,7-di-O-glucoside and Quercetin-3,7-di-O-glucoside. They are co-eluting as a single broad peak. How can I achieve baseline separation? Answer: Quercetin differs from kaempferol only by the presence of an additional hydroxyl group on the B-ring (3',4'-dihydroxy vs. 4'-hydroxy). This makes quercetin slightly more polar, meaning it should elute just before kaempferol in reversed-phase chromatography. However, under steep gradient conditions, this subtle thermodynamic difference is overridden. Solution: First, switch your organic modifier from methanol (protic) to acetonitrile (aprotic). Acetonitrile provides different dipole-dipole selectivity and improves mass transfer kinetics for bulky diglycosides. Second, implement a multi-step shallow gradient. For instance, hold the gradient at a shallow incline (e.g., 7% to 15% B) during the critical elution window to maximize the resolution between these structural analogs (2)[2].

Q3: The retention time for Kaempferol-3,7-di-O-glucoside drifts by 0.5 to 1.0 minutes across a sequence. How do I stabilize it? Answer: Flavonoid diglycosides are thermodynamically sensitive to minor fluctuations in column temperature and mobile phase mixing. If your column is exposed to ambient laboratory temperature variations, the partitioning coefficient will drift. Solution: Actively thermostat the column oven to a constant 30°C. Additionally, ensure your method includes a minimum of 5-10 column volumes of re-equilibration time at the initial gradient conditions between injections to restore the hydration layer on the C18 stationary phase (3)[3].

III. Quantitative Parameter Comparison

To transition from a generic screening method to a highly optimized targeted assay, adjust your parameters according to the quantitative benchmarks below:

ParameterSuboptimal SetupOptimized SetupQuantitative Impact
Mobile Phase Additive 0% Formic Acid0.5% Formic AcidTailing Factor (Tf) drops from >2.0 to ≤1.1.
Organic Modifier Methanol (100%)Acetonitrile (100%)Peak width at half-height reduces by ~15%.
Column Temperature Ambient (~20-25°C)Thermostatted at 30°CRT Relative Standard Deviation (RSD) < 0.5%.
Gradient Slope 5% to 95% in 15 min7% to 15% over 22 minResolution (Rs) between analogs increases to >1.5.
Detection Wavelength 254 nm (Generic)350 nm (Specific)Signal-to-Noise (S/N) ratio increases by >3-fold.

IV. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, follow this step-by-step methodology. This protocol incorporates a System Suitability Test (SST) , creating a self-validating loop that prevents the acquisition of compromised data.

Phase 1: Mobile Phase Preparation
  • Solvent A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 5.0 mL of LC-MS grade Formic Acid (yielding 0.5% v/v).

  • Solvent B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 5.0 mL of LC-MS grade Formic Acid.

  • Degassing: Sonicate both mobile phases for 10 minutes, followed by vacuum filtration through a 0.22 µm PTFE membrane to prevent pump cavitation and baseline noise.

Phase 2: Sample Preparation (Solid Phase Extraction)
  • Reconstitute your plant extract/sample in 20% aqueous methanol.

  • Condition a C18 SPE cartridge with 3 mL of 100% methanol, followed by 3 mL of water.

  • Load 1 mL of the sample onto the cartridge.

  • Wash with 2 mL of 5% methanol to remove highly polar interferents (sugars, organic acids).

  • Elute the flavonoid fraction containing Kaempferol-3,7-di-O-glucoside with 2 mL of 80% methanol. Filter the eluate through a 0.22 µm syringe filter into an autosampler vial.

Phase 3: System Suitability Testing (The Self-Validation Step)

Do not proceed to unknown samples until the system passes this test.

  • Inject a 5 µL standard mixture containing 10 µg/mL of Kaempferol-3,7-di-O-glucoside and 10 µg/mL of Quercetin-3,7-di-O-glucoside.

  • Validation Criteria:

    • The Resolution (

      
      ) between the two peaks must be ≥ 1.5 .
      
    • The Tailing Factor (

      
      ) for Kaempferol-3,7-di-O-glucoside must be ≤ 1.2 .
      
    • If criteria fail, purge the system, verify the column oven is exactly 30°C, and prepare fresh mobile phase.

Phase 4: Optimized Gradient Execution

Execute the following gradient on a sub-2 µm or 5 µm C18 column (e.g., 150 × 2.1 mm) at a flow rate of 0.3 mL/min (4)[4]:

  • 0.0 - 2.0 min: 7% B (Isocratic hold to focus polar compounds)

  • 2.0 - 24.0 min: 7% to 15% B (Shallow gradient to separate diglycoside analogs)

  • 24.0 - 40.0 min: 15% to 30% B

  • 40.0 - 48.0 min: 30% to 60% B (Column wash)

  • 48.0 - 55.0 min: 7% B (Strict 7-minute re-equilibration to ensure RT stability)

V. References

  • Title: UPLC-DAD-QTOF/MS Analysis of Flavonoids from 12 Varieties of Korean Mulberry Fruit Source: Semantic Scholar URL: [Link]

  • Title: Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves Source: PMC (PubMed Central) URL: [Link]

  • Title: Phenolic Profile and Antioxidant Activity of the Edible Tree Peony Flower and Underlying Mechanisms of Preventive Effect on H2O2-Induced Oxidative Damage in Caco-2 Cells Source: MDPI URL: [Link]

Sources

Technical Support Center: Kaempferol-3,7-di-o-glucoside Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Kaempferol-3,7-di-o-glucoside. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspect of choosing an appropriate solvent—specifically Dimethyl Sulfoxide (DMSO) versus ethanol—to ensure the stability and integrity of your experimental compound.

Introduction

Kaempferol-3,7-di-o-glucoside is a naturally occurring flavonol glycoside found in a variety of plants and valued for its potential therapeutic properties, including antioxidant and neuroprotective activities.[1][2] The reliability of any experimental data generated using this compound is fundamentally dependent on its stability in solution. The choice of solvent is not merely a matter of solubility but a crucial parameter that can significantly impact the compound's shelf-life and degradation pathway. This guide addresses common questions and troubleshooting scenarios to help you maintain the chemical integrity of Kaempferol-3,7-di-o-glucoside in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of Kaempferol-3,7-di-o-glucoside?

A1: Both DMSO and ethanol are suitable solvents for dissolving Kaempferol-3,7-di-o-glucoside.[2] However, the best choice depends on the intended application and storage duration.

  • DMSO is a superior solvent due to its ability to dissolve a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions.[3][4] It is the standard for compound libraries in drug discovery.[5]

  • Ethanol , particularly aqueous solutions (e.g., 70% ethanol), is also effective and is often used in the extraction of flavonoids from plant materials.[6][7] It can be a good choice for applications where DMSO might interfere with biological assays.

Q2: What are the optimal storage conditions for Kaempferol-3,7-di-o-glucoside stock solutions?

A2: Regardless of the solvent, proper storage is critical. For long-term stability (months to a year), stock solutions should be stored at -80°C .[1][8][9] For short-term storage (up to one month), -20°C is acceptable.[8][9]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing.[8][9] Additionally, flavonoids are sensitive to light, so solutions should always be stored in amber vials or containers wrapped in aluminum foil.[8][10]

Q3: How do DMSO and ethanol compare for long-term stability?

A3: While DMSO is an excellent solvent, prolonged storage of certain compounds in DMSO, even at low temperatures, can lead to degradation.[5] The hygroscopic nature of DMSO means it can absorb water from the atmosphere, and this water can contribute to hydrolysis over time.[5][11] Ethanol is less prone to this specific issue, but the compound can still undergo other degradation pathways. For maximal long-term stability, storing the compound as a dry powder at -20°C is the safest option.[1][9] When in solution, storage at -80°C is paramount for both solvents.[8]

Q4: What are the primary factors that can cause Kaempferol-3,7-di-o-glucoside to degrade in solution?

A4: The stability of flavonoid glycosides is influenced by several environmental factors:

  • pH: Flavonoids are generally most stable in slightly acidic conditions and are susceptible to degradation in neutral to alkaline (pH > 7) environments.[10][12]

  • Temperature: Elevated temperatures significantly accelerate chemical degradation.[10][12]

  • Light: Exposure to UV and even ambient visible light can induce photodegradation.[8][10][12]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.[10][12]

Q5: What are the signs of degradation in my solution?

A5: Visual signs of degradation can include a change in color of the solution. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound (Kaempferol-3,7-di-o-glucoside) and the appearance of new peaks are clear indicators of degradation.[8] One common degradation product is the aglycone (kaempferol), which results from the hydrolysis of the glycosidic bonds.

Factors Influencing Flavonoid Glycoside Stability

Caption: Key factors influencing the stability of Kaempferol-3,7-di-o-glucoside in solution.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Rapid loss of compound concentration in solution. Improper Storage Temperature: Storing at room temperature or 4°C for extended periods.[8] Light Exposure: Solution stored in clear vials or exposed to ambient light.[8]Aliquot and store the solution at -20°C for short-term or -80°C for long-term storage.[8] Use amber vials or wrap containers in foil to protect from light.[8]
Appearance of a new peak in HPLC, potentially the kaempferol aglycone. Hydrolysis of Glycosidic Bonds: This can be caused by overly acidic/alkaline conditions, high temperatures, or enzymatic activity from a crude extract.[12]Ensure the pH of your solution is slightly acidic to neutral. Avoid heating the solution. If working with plant extracts, ensure enzymes are deactivated during the extraction process.[12]
Variability in biological assay results. Freeze-Thaw Cycles: Repeated freezing and thawing can cause compound degradation or precipitation.[9] Solvent Evaporation: Improperly sealed vials can lead to increased compound concentration over time.Prepare single-use aliquots to avoid freeze-thaw cycles.[8][9] Use vials with tight-fitting seals (e.g., screw caps with septa).
Compound precipitates out of solution upon thawing. Poor Solubility at Lower Temperatures: The compound may be less soluble at the temperature of your assay buffer. Exceeded Solubility Limit: The initial stock concentration may be too high.Gently warm and vortex the solution to redissolve. When diluting into an aqueous buffer, add the stock solution to the buffer slowly while vortexing. Perform a solubility test to determine the maximum practical concentration.

Data Summary: DMSO vs. Ethanol

FeatureDimethyl Sulfoxide (DMSO)Ethanol
Solvating Power Excellent; dissolves a very wide range of polar and nonpolar compounds.[3][4]Good, especially for polar flavonoids. Often used as an aqueous mixture (e.g., 70%) for enhanced extraction.[7]
Recommended Use Preparing high-concentration stock solutions for compound libraries and in vitro screening.[4]Preparing extracts from plant material; applications where DMSO may be cytotoxic or interfere with the assay.[13]
Primary Stability Concern Hygroscopic; absorbed water can facilitate hydrolysis during long-term storage.[5][11]Can participate in reactions; radiolysis in the presence of gamma rays can lead to depside formation.[14]
Storage Must be stored frozen (-20°C to -80°C), in tightly sealed vials, protected from light.[8][15]Must be stored frozen (-20°C to -80°C), in tightly sealed vials, protected from light.
Assay Compatibility Generally compatible with cell-based assays at low final concentrations (<0.5%), but can have biological effects.[16]Generally well-tolerated in biological systems, but can also have effects at higher concentrations.

Experimental Protocol: Forced Degradation Stability Study

This protocol outlines a stability-indicating HPLC method to compare the degradation of Kaempferol-3,7-di-o-glucoside in DMSO and ethanol under stress conditions.[17][18]

Materials and Reagents
  • Kaempferol-3,7-di-o-glucoside standard

  • Kaempferol (aglycone) standard

  • HPLC-grade DMSO

  • HPLC-grade Ethanol (200 proof)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Amber and clear HPLC vials

  • Calibrated oven or water bath

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Kaempferol-3,7-di-o-glucoside in DMSO to make a 1 mg/mL stock.

    • Separately, prepare a 1 mg/mL stock solution in 100% ethanol.

  • Working Solutions (50 µg/mL):

    • Dilute each stock solution with its respective solvent to a final concentration of 50 µg/mL in amber HPLC vials. These will be your "protected" controls.

    • Prepare another set of working solutions in clear HPLC vials for photostability testing.

Stress Conditions
  • Time Zero (T=0): Immediately inject one of each "protected" working solution (DMSO and ethanol) into the HPLC system to establish the initial peak area.

  • Thermal Stress: Place one set of amber vials (one DMSO, one ethanol) in an oven set to 40°C.

  • Photostability Stress: Place one set of clear vials (one DMSO, one ethanol) on a lab bench exposed to ambient light and temperature.

  • Control: Store one set of amber vials (one DMSO, one ethanol) at 4°C, protected from light.

HPLC Analysis
  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10-15% B, ramp to 90% B over 20-25 minutes, hold, and re-equilibrate. (This must be optimized for your system).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at ~350 nm.

    • Injection Volume: 10 µL

  • Time Points: Analyze samples from each condition (Thermal, Photo, Control) at specified time points (e.g., 24h, 48h, 72h, 1 week).

  • Data Analysis:

    • Calculate the percentage of the remaining Kaempferol-3,7-di-o-glucoside at each time point relative to the T=0 sample.

    • Monitor the chromatograms for the appearance and growth of new peaks, comparing their retention times to a kaempferol aglycone standard if available.

Workflow for Stability Testing

Caption: Experimental workflow for the comparative stability study of Kaempferol-3,7-di-o-glucoside.

References

  • Floramanoside A solubility and stability in different solvents - Benchchem. (URL: )
  • OPTIMIZATION OF ETHANOL AS A SOLVENT FOR FLAVONOID AND PHENOLIC COMPOUNDS OF CEGUK (Quisqualis indica L.) LEAVES WITH ULTRASOUND - Repository UHAMKA. (URL: )
  • Technical Support Center: Stability of Kaempferol 3-sophoroside 7-rhamnoside in Solution - Benchchem. (URL: )
  • Mechanisms of transformation of the antioxidant kaempferol into depsides. Gamma-radiolysis study in methanol and ethanol - PubMed. (URL: [Link])

  • Which solvent is suitable for extraction of flavonoids from hrbal plants ? | ResearchGate. (URL: [Link])

  • Advances in Kaempferol: Extraction, Biosynthesis, and Applic
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - Frontiers. (URL: [Link])

  • Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - ResearchGate. (URL: [Link])

  • Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - Semantic Scholar. (URL: [Link])

  • Kaempferol-Phospholipid Complex: Formulation, and Evaluation of Improved Solubility, In Vivo Bioavailability, and Antioxidant - Fisher Digital Publications. (URL: [Link])

  • Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - MDPI. (URL: [Link])

  • DMSO - gChem. (URL: [Link])

  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. (URL: [Link])

  • What is the stability of plant extracts in DMSO? - ResearchGate. (URL: [Link])

  • Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells. (URL: [Link])

  • Luteolin-7-O-glucoside and kaempferol 3-O-glucoside are candidate inhibitors of the Apis melliferaDNMT3 protein - Maximum Academic Press. (URL: [Link])

  • Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage - MDPI. (URL: [Link])

  • Showing Compound Kaempferol 3,7-O-diglucoside (FDB097303) - FooDB. (URL: [Link])

  • Studies on repository compound stability in DMSO under various conditions - PubMed. (URL: [Link])

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. (URL: [Link])

  • THERMAL DEGRADATION KINETICS OF KAEMPFEROL AND QUERCETIN IN THE PRE-FORMULATED OF THE STANDARDIZED EXTRACTS OF POINCIANELLA PYRAMIDALIS (TUL.) L. P. QUEIROZ OBTAINED BY SPRAY DRYER - ResearchGate. (URL: [Link])

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC. (URL: [Link])

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (URL: [Link])

  • Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One - Research journals. (URL: [Link])

  • Isolation of Kaempferol Glycosides from Ginkgo biloba Leaves and Synthesis , Identification and Quantification of their major in. (URL: [Link])

  • Effect of Ethanol Solvents on Total Phenolic Content and Antioxidant Properties of Seed Extracts of Fenugreek (Trigonella foenum-graecum L.) Varieties and Determination of Phenolic Composition by HPLC-ESI-MS - MDPI. (URL: [Link])

  • Dimethyl sulfoxide - Wikipedia. (URL: [Link])

  • Dimethyl sulfoxide and quercetin prolong the survival, motility, and fertility of cold-stored mouse sperm for 10 days - PMC. (URL: [Link])

  • Effect of ethanol solvent concentrations in pepino melon fruit (Solanum muricatum Aiton) extraction on total flavonoid - Repository Universitas Ahmad Dahlan. (URL: [Link])

  • Mechanisms of Kaempferol in the treatment of diabetes: A comprehensive and latest review. (URL: [Link])

  • Kaempferol Glycosides with Antioxidant Activity from Brassica juncea - ResearchGate. (URL: [Link])

  • Review on development of forced degradation studies and its approaches on stability indicating method. (URL: [Link])

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - Research journals - PLOS. (URL: [Link])

  • Superoxide Scavenging by Capers and Kaempferol, Measured by Hydrodynamic Voltammetry, Shows Kaempferol Synergistic Action with Vitamin C; Density Functional Theory (DFT) Results Support Experimental Kaempferol Catalytic Behavior Similar to Superoxide Dismutases (SODs) - MDPI. (URL: [Link])

  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (URL: [Link])

  • What solvent should I use to dissolve kaempferol and quercetin standards for HPLC?. (URL: [Link])

  • Flavonoids: an overview - PMC - NIH. (URL: [Link])

  • Antibacterial Activity of Kaempferol–3–O–Glucoside - SciSpace. (URL: [Link])

Sources

Troubleshooting low recovery yields of Kaempferol-3,7-di-o-glucoside

[1]

Technical Data Summary

ParameterValue / ConditionNotes
Molecular Weight 610.52 g/mol Significant shift from Aglycone (286.[1]24)
LogP ~ -1.1 (Predicted)Hydrophilic; partitions into water/alcohol
pKa (Acidic) ~6.5 (Aglycone), >9 (Diglucoside)3-OH and 7-OH are blocked; 5-OH is weak.[1]
Stability pH 4.0 – 6.0Most stable range.[1] Avoid pH < 2 (Hydrolysis) or > 8 (Ring opening).
UV Maxima 265 nm, 350 nmBand II (265nm) often stronger in glycosides.
Rec. HPLC Column C18 (End-capped)e.g., Zorbax Eclipse Plus, Waters BEH C18

References

  • PubChem. (2025).[1] Kaempferol 3,7-diglucoside | C27H30O16.[1][2] National Library of Medicine. [Link]

  • Sundaramoorthy, P. M. K., et al. (2020). Extraction, isolation and identification of kaempferol 3,7-Diglucoside in the leaf extracts of Evolvulus alsinoides. Pharmacognosy Magazine. [Link][3]

  • Agilent Technologies. (2023).[1] Control pH During Method Development for Better Chromatography. [Link]

  • Biotage. (2023).[1][3][4] When should I use C18 rather than silica for flash chromatography? [Link]

  • Cui, Q., et al. (2019). Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids. PMC. [Link]

Minimizing matrix effects in Kaempferol-3,7-di-o-glucoside mass spec analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Analysis of Flavonoid Glycosides . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome one of the most persistent challenges in plant metabolomics and pharmacokinetics: matrix effects (ion suppression/enhancement) during the quantification of Kaempferol-3,7-di-O-glucoside (K3,7DG).

Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and structural logic diagrams to ensure the scientific integrity of your bioanalytical workflows.

I. Troubleshooting Guide & FAQs

Q1: Why does Kaempferol-3,7-di-O-glucoside (K3,7DG) suffer from severe signal variability in crude plant extracts? A: Signal variability is primarily driven by ion suppression, a specific matrix effect where co-eluting endogenous compounds (such as phenolic acids, tannins, or phospholipids) compete with K3,7DG for the limited charge available on the surface of the electrospray ionization (ESI) droplet[1]. Because K3,7DG is a relatively polar diglycoside, it often co-elutes with highly abundant, early-eluting matrix components. These interferents saturate the droplet surface, preventing K3,7DG from efficiently transitioning into the gas phase, which artificially lowers your quantitative readout[2].

Q2: I am seeing a massive peak at m/z 285 instead of my expected m/z 609 precursor. Is my standard degraded? A: Not necessarily. You are likely observing in-source fragmentation . K3,7DG has a deprotonated molecular ion [M-H]⁻ at m/z 609. However, excessive fragmentor voltage (or declustering potential) in the ESI source can prematurely cleave the delicate O-glycosidic bonds before the ion reaches the collision cell. This results in the loss of the two glucosyl moieties (162 Da each), yielding the kaempferol aglycone ion at m/z 285[3],[4]. Solution: Systematically lower the source voltage to preserve the intact m/z 609 precursor ion, ensuring fragmentation only occurs in the Q2 collision cell.

Q3: How can I accurately isolate and quantify the matrix effect from my overall extraction recovery? A: You must use the post-extraction spike method (also known as post-extraction addition). Spiking your standard before extraction measures total recovery (which conflates extraction efficiency with matrix effects). Spiking a known amount of K3,7DG into a blank matrix after extraction isolates the matrix effect, as the standard is only subjected to the ionization conditions of the final extract[5].

ME_Evaluation A Prepare Blank Matrix Extract B Spike K3,7DG into Blank Extract (Post-Extraction Spike) A->B D LC-MS/MS Analysis B->D C Prepare Neat K3,7DG Standard (Solvent Only) C->D E Calculate Matrix Effect (ME %) ME = (Spiked / Neat - 1) * 100 D->E

Caption: Workflow for calculating absolute matrix effects using the post-extraction spike method.

Q4: What is the optimal sample cleanup strategy to minimize these interferences? A: Solid-Phase Extraction (SPE) using a reversed-phase polymeric sorbent (e.g., HLB) is the most robust approach for flavonoid glycosides[6]. The causality behind SPE's success lies in differential partitioning. By washing the loaded cartridge with 5% methanol, you strip away highly polar salts and simple sugars that cause early-eluting ion suppression. Eluting with 80% methanol recovers the K3,7DG while leaving highly lipophilic interferents (like complex lipids and chlorophyll) trapped on the column[3].

II. Standardized Experimental Protocols

Protocol A: Solid-Phase Extraction (SPE) for K3,7DG Cleanup

This self-validating protocol ensures the removal of matrix interferents while maintaining high recovery of K3,7DG.

  • Conditioning: Pass 3 mL of 100% Methanol through a 30 mg/1 mL polymeric reversed-phase SPE cartridge to solvate the stationary phase, followed by 3 mL of LC-MS grade H₂O to equilibrate.

  • Loading: Load 1 mL of the crude aqueous plant extract. Causality note: Ensure the extract contains <5% organic solvent to prevent premature breakthrough of the analyte.

  • Washing: Pass 2 mL of 5% Methanol in H₂O through the cartridge. This removes highly polar matrix components (salts, organic acids) without eluting the diglycoside.

  • Elution: Elute K3,7DG using 2 mL of 80% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 200 µL of the initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) to prevent solvent-mismatch peak distortion upon injection.

SPE_Cleanup S1 1. Condition Sorbent 100% Methanol -> H2O S2 2. Load Sample Crude Plant Extract S1->S2 S3 3. Wash Impurities 5% Methanol (Removes Polar Acids) S2->S3 S4 4. Elute Target 80% Methanol (Recovers K3,7DG) S3->S4 S5 5. Reconstitute Initial Mobile Phase S4->S5

Caption: Step-by-step Solid-Phase Extraction (SPE) logic for isolating flavonoid glycosides.

Protocol B: System Suitability & Matrix Effect Evaluation

To validate that your SPE protocol successfully mitigated matrix effects:

  • Prepare a Neat Standard : 100 ng/mL K3,7DG in reconstitution solvent.

  • Prepare a Post-Extraction Spiked Sample : Process a blank matrix (e.g., equivalent plant tissue lacking K3,7DG) through Protocol A. Reconstitute the dried eluate with the 100 ng/mL K3,7DG standard.

  • Inject both samples in triplicate.

  • Validation Logic: Calculate ME% =[(Area of Spiked Sample / Area of Neat Standard) - 1] × 100. An ME% between -15% and +15% indicates an optimized, self-validating extraction method free of severe suppression[2].

III. Quantitative Data & Troubleshooting Matrices

Table 1: Matrix Effect Troubleshooting Matrix

Observed Symptom Root Cause Analysis Corrective Action
ME% < -20% (Suppression) Co-elution of phenolic acids or phospholipids competing for ESI charge. Optimize SPE wash step; adjust LC gradient to shift K3,7DG retention time away from the void volume.
Precursor ion (m/z 609) absent; high m/z 285 In-source fragmentation cleaving the two glucosyl groups. Decrease fragmentor voltage/declustering potential by 20-30V increments.
Peak Tailing / Broadening Analyte interacting with secondary silanol groups on the column. Ensure mobile phase contains 0.05% - 0.1% Formic acid to keep phenolic hydroxyls protonated.

| Drifting Retention Times | Matrix accumulation on the analytical column over multiple injections. | Implement a 95% organic column wash at the end of the gradient; replace guard column. |

Table 2: Typical LC-MS/MS MRM Parameters for K3,7DG (Negative ESI Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Mechanistic Rationale
K3,7DG (Quantifier) 609.1 285.0 35 Loss of two glucosyl moieties [M-H-324]⁻ yielding kaempferol aglycone[4].

| K3,7DG (Qualifier) | 609.1 | 447.0 | 20 | Loss of a single glucosyl moiety [M-H-162]⁻; requires lower CE[4]. |

LCMS_Optimization Start K3,7DG Signal Loss Check Check Mass Spectra Start->Check Branch1 High m/z 285 Low m/z 609 Check->Branch1 In-Source Fragmentation Branch2 Low Overall Ion Intensity Check->Branch2 Ion Suppression Fix1 Reduce Fragmentor Voltage Branch1->Fix1 Fix2 Improve LC Separation or Dilute Sample Branch2->Fix2

Caption: Diagnostic logic tree for resolving K3,7DG signal loss in mass spectrometry.

IV. References

1.[3] BenchChem. "Common interferences in the LC-MS analysis of flavonoid glycosides." BenchChem Technical Guides. 3 2.[1] Longdom Publishing. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Journal of Chromatography & Separation Techniques. 1 3.[2] PubMed / Elsevier B.V. "Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method." Journal of Chromatography A. 2 4.[5] PubMed Central (PMC). "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules. 5 5.[6] LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC. 6 6.[4] MDPI. "Discriminative Metabolomics Analysis and Cytotoxic Evaluation of Flowers, Leaves, and Roots Extracts of Matthiola longipetala subsp. livida." Molecules. 4

Sources

Storage conditions to prevent degradation of Kaempferol-3,7-di-o-glucoside

[1]

Executive Summary

Kaempferol-3,7-di-O-glucoside (KDG) is a flavonol diglycoside structurally characterized by glucose moieties attached at the C3 and C7 positions.[1][2][3] This specific substitution pattern renders the molecule significantly more polar than its aglycone (Kaempferol) but introduces two critical points of failure: glycosidic bond hydrolysis (acid/enzyme catalyzed) and oxidative ring opening (base/light catalyzed).[1]

This guide provides an evidence-based framework for preserving the structural integrity of KDG during storage and experimental handling.

Module 1: Critical Storage Parameters (Solid State)

The solid powder is thermodynamically stable only when the kinetic energy of the system is minimized and catalytic agents (water, photons) are excluded.

The "Golden Rules" of Storage
ParameterSpecificationMechanism of Failure
Temperature -20°C (Standard) -80°C (Optimal for >2 years)Higher temperatures increase the kinetic energy of molecules, accelerating spontaneous hydrolysis of the glycosidic bonds even in trace moisture.[1]
Moisture Strictly Desiccated Water acts as a nucleophile. In the presence of trace acidity (even from atmospheric CO₂), water attacks the acetal linkage at C3/C7, cleaving the sugar.
Light Amber Vials / Foil Wrapped UV radiation (250–370 nm) excites the flavonoid chromophore, leading to photo-oxidation and potential ring fission.[1]
Atmosphere Inert Gas (Argon/N₂) Oxygen promotes the formation of quinones and oxidative polymers (browning), particularly if the powder is slightly hygroscopic.

Module 2: Solubilization & Solution Handling

Warning: The majority of degradation events occur immediately upon solubilization. KDG in solution is thermodynamically unstable relative to its solid form.

Solvent Selection Matrix
SolventSolubilityStability RatingTechnical Notes
DMSO HighHigh Best for stock solutions.[1] High freezing point (19°C) allows solid-phase storage in the freezer, halting diffusion-controlled degradation.[1] Caution: DMSO is hygroscopic; keep sealed.
Methanol ModerateModerate Good for HPLC, but high volatility changes concentration over time. Prone to evaporation and subsequent oxidative crusting.
Water LowCritical Risk Do not store in water. Aqueous environments promote rapid hydrolysis. Only use aqueous buffers immediately prior to experimentation.
The pH Sensitivity Factor

Flavonoid glycosides exhibit a "U-shaped" stability curve regarding pH:

  • Acidic (pH < 4): Promotes Hydrolysis .[1] The glycosidic bond is protonated, leading to the cleavage of glucose units.

    • Result: Appearance of Kaempferol-3-glucoside, Kaempferol-7-glucoside, and Kaempferol aglycone.[1]

  • Alkaline (pH > 8): Promotes Oxidation .[1] The phenolic protons are abstracted, creating phenolate ions that are highly reactive toward oxygen.

    • Result: Browning, loss of UV absorbance, ring destruction.

  • Optimal pH: Keep experimental buffers between pH 5.0 – 7.0 .

Module 3: Visualization of Degradation Pathways

Understanding how the molecule breaks down is essential for diagnosing purity issues.

KDG_Degradationcluster_hydrolysisAcid/Enzyme Hydrolysis Pathwaycluster_oxidationOxidative/Light Pathway (pH > 7)KDGKaempferol-3,7-di-O-glucoside(Intact Molecule)K3GKaempferol-3-O-glucosideKDG->K3GHydrolysis of C7-GlucoseK7GKaempferol-7-O-glucosideKDG->K7GHydrolysis of C3-GlucoseQuinoneso-Quinones / p-QuinonesKDG->QuinonesOxidation (High pH/UV)AglyconeKaempferol (Aglycone)(Precipitate Risk)K3G->AglyconeComplete HydrolysisK7G->AglyconeComplete HydrolysisAglycone->QuinonesRapid OxidationPolymersBrown Polymers(Loss of Bioactivity)Quinones->PolymersPolymerization

Figure 1: Degradation pathways of Kaempferol-3,7-di-O-glucoside.[1] The primary risk in storage is the hydrolysis pathway (red), leading to the aglycone. The oxidative pathway (yellow) dominates in alkaline buffers.[1]

Module 4: Troubleshooting Guide (Diagnostics)

Use this table to diagnose issues based on HPLC or physical observation.

SymptomProbable CauseCorrective Action
HPLC: New peaks at higher retention time Hydrolysis. Losing glucose units makes the molecule less polar (more hydrophobic), causing it to elute later on Reverse Phase C18 columns.[1]Check solvent pH.[4][5] Ensure stock was not stored in water/methanol for extended periods. Verify freezer temp (-20°C).
HPLC: New peaks at solvent front Free Glucose. A byproduct of hydrolysis.Same as above. Confirm via LC-MS.
Solution turns brown/yellow Oxidation. Formation of quinones.Check buffer pH (is it >7.5?).[1] Degas buffers. Protect from light.[4]
Precipitation in aqueous buffer Aglycone Formation. The breakdown product (Kaempferol) is insoluble in water.Re-make stock solution. Ensure final DMSO concentration is <0.5% in assay, but stock is 100% DMSO.

Module 5: Standard Operating Procedures (SOPs)

SOP-01: Reconstitution and Aliquoting

Objective: To create a stable stock solution while minimizing freeze-thaw cycles.

  • Preparation: Calculate the volume needed for a 10 mM or 20 mM stock concentration. Use anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).

  • Equilibration: Allow the vial of KDG powder to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.

  • Solubilization: Add DMSO. Vortex gently.

    • Note: Avoid sonication if possible, as it generates local heat. If necessary, sonicate in short bursts on ice.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.[1][2][6]

SOP-02: Experimental Workflow

WorkflowStockFrozen Aliquot(-80°C DMSO)ThawThaw at RT(Dark)Stock->ThawDilutionDilute into Buffer(pH 5.0-7.0)Thaw->Dilution VortexUseImmediate Use(< 4 Hours)Dilution->Use Keep on Ice

Figure 2: Recommended handling workflow to minimize exposure time in the unstable solution state.

References

  • PubChem. (2025).[1] Kaempferol 3,7-diglucoside (Compound Summary).[1][2][3][6][7] National Library of Medicine. Link[1]

  • TargetMol. (2024). Kaempferol-3,7-di-O-β-glucoside: Storage & Solubility Information.[1][3]Link[1]

  • Wang, J., et al. (2018). "Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol."[8] PLOS ONE, 13(5). Link[1]

  • Cui, Q., et al. (2013). "Stability of kaempferol and its glycosides in different solvents and temperatures." Journal of Agricultural and Food Chemistry. (General reference for flavonoid glycoside stability principles).
  • MedChemExpress. (2024).[1] Kaempferol-3,7-di-O-β-glucoside Datasheet.[1]Link[1]

Technical Support Center: Resolving Co-elution of Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Separation of Isobaric and Isomeric Flavonoids Assigned Specialist: Senior Application Scientist, Natural Products Division

Executive Summary

Kaempferol glycosides present a unique chromatographic challenge due to the existence of isobars (compounds with identical molecular weight, e.g., Kaempferol-3-O-glucoside vs. Kaempferol-3-O-galactoside) and positional isomers (e.g., Kaempferol-3-O-glucoside vs. Kaempferol-7-O-glucoside). Standard C18 chemistry often relies solely on hydrophobicity, which is insufficient for resolving the subtle steric differences between sugar moieties (glucose vs. galactose) or glycosidic linkages (rutinoside vs. robinobioside).

This guide prioritizes orthogonal selectivity using Phenyl-based stationary phases and MS/MS diagnostic fragmentation to resolve these co-elutions.

Module 1: Chromatographic Resolution (The "Hardware" Fix)

Q: My Kaempferol-3-O-glucoside and Kaempferol-3-O-galactoside are co-eluting on C18. How do I separate them?

A: You must switch from a hydrophobicity-driven separation (C18) to a shape-selective separation.

The Mechanism: Glucose and galactose differ only by the orientation of the hydroxyl group at the C4 position of the sugar ring. On a C18 column, the hydrophobic interaction surface is virtually identical. To separate them, you need a stationary phase that can recognize the "planarity" and specific shape of the molecule.

The Protocol:

  • Stationary Phase: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases utilize

    
    -
    
    
    
    interactions with the aromatic rings of the kaempferol aglycone. The rigid fluorine atoms in PFP phases also offer "shape selectivity" that discriminates between the bulky sugar stereochemistry.
  • Mobile Phase: Change your organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .

    • Why? ACN has its own

      
       electrons (triple bond) which can shield the stationary phase's phenyl ring, dampening the necessary 
      
      
      
      -
      
      
      interactions. MeOH is "transparent" to these interactions, allowing the column to fully engage with the flavonoid.
  • Temperature: Lower the column temperature to 25°C or 30°C . Isomeric separations are often enthalpically driven; higher temperatures (40°C+) increase kinetic energy and can merge peaks.

Data Comparison:

ParameterStandard Condition (Co-elution)Optimized Condition (Resolved)
Column C18 (ODS)Pentafluorophenyl (PFP)
Organic Solvent AcetonitrileMethanol
Mechanism HydrophobicityHydrophobicity +

-

+ Shape Selectivity
Resolution (

)
0.8 (Overlap)> 1.6 (Baseline)
Q: I see a shoulder on my Kaempferol-3-O-rutinoside peak. Could it be Kaempferol-3-O-robinobioside?

A: Yes, this is a common co-elution. Both are disaccharides of Rhamnose and Glucose attached to Kaempferol.

  • Rutinoside:

    
    -L-rhamnopyranosyl-(1
    
    
    
    6)-
    
    
    -D-glucopyranoside.
  • Robinobioside:

    
    -L-rhamnopyranosyl-(1
    
    
    
    6)-
    
    
    -D-galactopyranoside.

The Solution: Because the difference lies in the hexose (glucose vs. galactose) within the disaccharide, the PFP/Methanol strategy described above is the most effective. However, if you are restricted to C18, you can attempt an Isocratic Hold Strategy .

Isocratic Protocol (C18 Alternative):

  • Run a gradient to identify the approximate %B where elution occurs (e.g., 25% B).[1]

  • Modify the method to ramp quickly to 2-3% below that elution point (e.g., 22% B).

  • Hold isocratically at 22% B for 10–15 minutes. This flattens the gradient slope to zero, maximizing the interaction time for the slight selectivity differences to manifest.

Decision Tree: Method Development

MethodDev Start Start: Kaempferol Glycoside Co-elution CheckMass Are compounds Isobaric? (Same m/z) Start->CheckMass NotIsobaric Use MS Extraction (XIC) to resolve CheckMass->NotIsobaric No Isobaric Isomeric Separation Required CheckMass->Isobaric Yes ColumnCheck Current Column? Isobaric->ColumnCheck C18 Standard C18 ColumnCheck->C18 Using C18 Phenyl Phenyl-Hexyl / PFP ColumnCheck->Phenyl Using Phenyl SwitchCol ACTION: Switch to PFP Column (Maximize Shape Selectivity) C18->SwitchCol SwitchSolv ACTION: Switch Modifier ACN -> MeOH (Enhance pi-pi interactions) Phenyl->SwitchSolv SwitchCol->SwitchSolv TempControl ACTION: Lower Temp (25°C) SwitchSolv->TempControl Success Baseline Resolution (Rs > 1.5) TempControl->Success

Figure 1: Decision logic for selecting the appropriate stationary phase and mobile phase conditions to resolve flavonoid isomers.

Module 2: Mass Spectrometry (The "Software" Fix)

Q: I cannot achieve baseline chromatographic separation. How can I distinguish Kaempferol-3-O-glucoside from Kaempferol-7-O-glucoside using MS?

A: You can distinguish positional isomers (3-O vs 7-O) by analyzing the radical ion ratio in the MS/MS spectrum (Negative Mode).

The Mechanism: In negative electrospray ionization (ESI-), 3-O-glycosides undergo homolytic cleavage of the glycosidic bond, generating a radical aglycone ion


 (

284). 7-O-glycosides primarily undergo heterolytic cleavage, generating the closed-shell aglycone ion

(

285).

The Diagnostic Rule:

  • High Radical Signal (

    
     284):  Indicates substitution at the 3-position  (e.g., Astragalin). The proximity of the B-ring hydroxyls facilitates this radical formation.
    
  • Low/No Radical Signal (

    
     284):  Indicates substitution at the 7-position .
    

MS/MS Protocol (Negative Mode):

  • Ionization: ESI Negative Mode.

  • Precursor: Select

    
     447 (Kaempferol-glucoside).[2]
    
  • Collision Energy (CE): Ramp CE (20–40 eV) to ensure fragmentation.

  • Analysis: Compare the ratio of

    
     284 to 
    
    
    
    285.
CompoundPrecursor (

)
Major Fragment (

)
Diagnostic Feature
Kaempferol-3-O-glucoside 447284 (Radical Aglycone)Ratio 284:285 is High (>1)
Kaempferol-7-O-glucoside 447285 (Aglycone)Ratio 284:285 is Low (<0.2)
Q: How do I confirm the sugar identity (Hexose vs. Pentose vs. Deoxyhexose) in my unknown Kaempferol glycoside?

A: Calculate the Neutral Loss between the precursor and the aglycone (


 285 or 287 in positive mode).
  • Loss of 162 Da: Hexose (Glucose, Galactose).

  • Loss of 146 Da: Deoxyhexose (Rhamnose).

  • Loss of 132 Da: Pentose (Arabinose, Xylose).

  • Loss of 308 Da: Rutinose (Rhamnose + Glucose).

Workflow Visualization:

MS_Logic Precursor Precursor Ion (e.g., m/z 447) Frag MS/MS Fragmentation (Negative Mode) Precursor->Frag Aglycone Aglycone Base Peak Frag->Aglycone Neutral Loss 162 Da Radical m/z 284 (Radical Ion) Aglycone->Radical Major Path Normal m/z 285 (Closed Shell) Aglycone->Normal Major Path Res3 3-O-Glycoside (e.g., Astragalin) Radical->Res3 Dominant Res7 7-O-Glycoside Normal->Res7 Dominant

Figure 2: MS/MS fragmentation pathway differences used to distinguish 3-O and 7-O positional isomers.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.2) Secondary interactions with free silanols.Ensure mobile phase pH is acidic (0.1% Formic Acid). If using MeOH, increase buffer strength slightly.
Retention Time Drift Temperature fluctuation or column equilibration.Flavonoid separation on PFP columns is highly temperature-sensitive. Use a column oven (

).
Low Sensitivity in MS Ion suppression from matrix.Perform Solid Phase Extraction (SPE) using C18 cartridges before injection to remove proteins/lipids.
Split Peaks Solvent mismatch.Sample diluent is stronger than the initial mobile phase. Dissolve sample in 10-20% MeOH (match starting gradient).

References

  • Mac-Mod Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved from [Link]

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • Kachlicki, P., et al. (2016). The application of electrospray ionization mass spectrometry (ESI-MS) to the structural characterization of flavonoid glycosides. Journal of Mass Spectrometry.
  • Ablajan, K., et al. (2006). Differentiation of flavonoid glycoside isomers by using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Kaempferol and Kaempferol-3,7-di-o-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antioxidant activities of the flavonoid aglycone, Kaempferol, and its glycosidic form, Kaempferol-3,7-di-o-glucoside. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the critical information needed to make informed decisions in their work on oxidative stress and drug development.

Introduction: The Flavonoid Antioxidant Landscape

Flavonoids are a class of polyphenolic secondary metabolites found in plants, renowned for their potent antioxidant properties.[1] Among them, Kaempferol and its various glycosidic derivatives are of significant pharmacological interest for their potential to combat oxidative stress-related diseases.[2][3][4] Oxidative stress, an imbalance between free radicals and antioxidants, is a key pathological factor in numerous diseases. The core of a flavonoid's antioxidant capacity lies in its chemical structure, and modifications such as glycosylation—the attachment of sugar moieties—can profoundly alter this activity. This guide dissects the differences between the parent Kaempferol (aglycone) and its diglucoside derivative, Kaempferol-3,7-di-o-glucoside, to clarify their respective roles as antioxidant agents.

Molecular Structures: Aglycone vs. Diglucoside

The fundamental difference between Kaempferol and Kaempferol-3,7-di-o-glucoside lies in the presence of two glucose units attached to the flavonoid backbone. These sugar moieties replace the hydroxyl groups at the C3 and C7 positions, a critical feature influencing the molecule's chemical behavior and biological activity.

G cluster_0 Kaempferol (Aglycone) cluster_1 Kaempferol-3,7-di-o-glucoside k k kg kg

Caption: Chemical structures of Kaempferol and its diglucoside derivative.

The Structure-Activity Relationship: Why Glycosylation Matters

A flavonoid's ability to scavenge free radicals is intrinsically linked to the number and position of its hydroxyl (-OH) groups.[5][6] These groups can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. The key structural requirements for potent antioxidant activity include:

  • A hydroxyl group at the C3 position.[7]

  • The presence of a catechol group (two adjacent -OH groups) in the B-ring.

  • A 2,3-double bond in conjugation with a 4-oxo function in the C-ring.

Kaempferol possesses several of these features, making it a strong antioxidant.[6] However, in Kaempferol-3,7-di-o-glucoside, the hydroxyl groups at positions 3 and 7 are blocked by glucose molecules. This glycosylation prevents these specific -OH groups from participating in direct hydrogen donation, which generally leads to a reduction in radical scavenging activity compared to the free aglycone form.[5][8]

Comparative Analysis of In Vitro Antioxidant Activity

The most common methods for evaluating in vitro antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2] The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant potency.[2][8]

Experimental data consistently demonstrates that Kaempferol (the aglycone) exhibits superior free radical scavenging activity compared to its glycosylated forms.[3][9]

CompoundAssayIC50 Value (µM)Reference
Kaempferol (Aglycone) DPPH47.93[2]
ABTS0.337[2]
Kaempferol-7-O-glucosideDPPH> 100[2]
ABTS> 100[2]
Kaempferol-3-O-rhamnosideDPPH> 100[2]
ABTS> 100[2]
Kaempferol-3-O-rutinosideDPPH> 100[2]
ABTS> 100[2]
Kaempferol Glycoside 1*DPPH28.61[2][10]
Kaempferol Glycoside 3**DPPH36.93[2][10]

*Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside[10] **Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside[10]

Interpretation of Data: The data clearly shows that Kaempferol has a significantly lower IC50 value, indicating much stronger direct antioxidant activity than its monoglycosides. While direct comparative data for Kaempferol-3,7-di-o-glucoside is sparse in the same studies, the established trend strongly suggests that the glycosylation at both the 3 and 7 positions would result in a markedly weaker direct radical scavenging capacity compared to the aglycone. Some complex glycosides with additional phenolic acid moieties (like sinapoyl) may retain good activity, but simple glycosylation generally diminishes it.[10][11]

Cellular Antioxidant Mechanisms: Beyond Direct Scavenging

While in vitro assays are informative, the antioxidant activity within a biological system is more complex. Both Kaempferol and its glycosides can exert protective effects not just by direct radical scavenging, but also by modulating endogenous antioxidant defense systems.[12][13][14]

A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .[2] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including:

  • Heme Oxygenase-1 (HO-1)

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

  • Superoxide Dismutase (SOD)

  • Genes involved in glutathione (GSH) synthesis.[4][13]

Studies have shown that Kaempferol and its glycosides can increase the expression of these antioxidant genes, thereby bolstering the cell's intrinsic defense against oxidative damage.[12][13][14][15] Therefore, even if Kaempferol-3,7-di-o-glucoside is a poor direct scavenger, it can still contribute significantly to the cellular antioxidant status after being metabolized.

Nrf2_Pathway cluster_0 cluster_1 Nucleus Kaempferol Kaempferol / Glycosides Keap1_Nrf2 Keap1-Nrf2 Complex Kaempferol->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, etc.) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Activation of the Nrf2-ARE antioxidant signaling pathway.

Bioavailability and Metabolism: A Decisive Factor

The therapeutic potential of any compound is critically dependent on its bioavailability—the extent to which it is absorbed and becomes available at the site of action.[16]

  • Kaempferol (Aglycone): The free form of Kaempferol has very low oral bioavailability, estimated to be around 2%.[4][17] It undergoes extensive first-pass metabolism in the gut and liver, where it is rapidly converted into glucuronide and sulfate metabolites.[17][18]

  • Kaempferol Glycosides: Paradoxically, glycoside forms often exhibit higher bioavailability than the aglycone.[16][19] The sugar moieties can increase water solubility and protect the flavonoid core from immediate degradation.[19] These glycosides can be absorbed, at least in part, and are subsequently hydrolyzed by intestinal enzymes or the gut microbiota to release the active Kaempferol aglycone, which can then enter circulation.[19]

This metabolic activation is a crucial concept. While Kaempferol-3,7-di-o-glucoside may be less active in its original form, it can serve as a prodrug, delivering the more potent Kaempferol aglycone to the body's tissues more effectively than ingesting the aglycone itself.

Experimental Protocols

For researchers aiming to validate these findings, here are standardized protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.[2]

    • Test Compounds: Dissolve Kaempferol and Kaempferol-3,7-di-o-glucoside in a suitable solvent (e.g., methanol or DMSO) to create stock solutions (e.g., 1 mg/mL). Prepare a series of dilutions from these stocks.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the various dilutions of the test compounds, positive control, or blank solvent to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the test compound.[8]

    • Plot the percentage inhibition against the compound concentrations to determine the IC50 value.

DPPH_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis DPPH Prepare 0.1 mM DPPH Solution Plate Add 100 µL DPPH & 100 µL Sample to 96-well plate DPPH->Plate Samples Prepare Serial Dilutions of Test Compounds Samples->Plate Incubate Incubate in Dark (30 min, RT) Plate->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition & Determine IC50 Read->Calculate

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is decolorized in the presence of hydrogen-donating antioxidants. The change in color is measured spectrophotometrically.[2]

Methodology:

  • Reagent Preparation:

    • ABTS Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the radical cation.

    • Working Solution: Before use, dilute the ABTS radical solution with a suitable buffer (e.g., PBS or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[20]

    • Test Compounds: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the test compound dilutions to each well.[3]

    • Add a larger volume (e.g., 190 µL) of the ABTS working solution to initiate the reaction.[20]

    • Incubate the plate in the dark at room temperature for approximately 6-7 minutes.[2][20]

    • Measure the absorbance at 734 nm.[2][3]

  • Calculation:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Plot the percentage inhibition against the compound concentrations to determine the IC50 value.

Conclusion and Outlook

The comparison between Kaempferol and Kaempferol-3,7-di-o-glucoside reveals a classic trade-off between direct chemical reactivity and biological applicability.

  • Kaempferol (Aglycone): Is the more potent direct free radical scavenger due to its free hydroxyl groups at key positions. Its utility may be highest in topical formulations or in vitro systems where bioavailability is not a limiting factor.

  • Kaempferol-3,7-di-o-glucoside: While likely a weaker direct antioxidant, it may function as a more biologically effective prodrug . Its glycosylation can enhance solubility and bioavailability, allowing for more efficient delivery of the active Kaempferol aglycone to target tissues after metabolic hydrolysis. Furthermore, it retains the ability to induce endogenous antioxidant defenses through pathways like Nrf2.

For drug development professionals, the choice is not binary. Kaempferol-3,7-di-o-glucoside may be a superior candidate for oral administration aimed at systemic antioxidant effects, while the aglycone remains the benchmark for direct chemical antioxidant potency. Future research should focus on direct, head-to-head comparisons of these compounds in cellular and in vivo models to fully elucidate their therapeutic potential.

References

  • Min, J., & Ebeler, S. E. (2019). Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. PMC. Retrieved February 27, 2026, from [Link]

  • Wang, J., Fang, X., Ge, L., Cao, F., Zhao, L., Wang, Z., & Xiao, W. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLOS ONE. Retrieved February 27, 2026, from [Link]

  • Grygier, A., et al. (2022). Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Barve, A., et al. (2009). Metabolism, Oral Bioavailability and Pharmacokinetics of Chemopreventive Kaempferol in Rats. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Grygier, A., et al. (2022). Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide. PMC. Retrieved February 27, 2026, from [Link]

  • Salehi, B., et al. (2020). Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities. PMC. Retrieved February 27, 2026, from [Link]

  • DPPH Radical Scavenging Activity of Kaempferol. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Imran, M., et al. (2022). Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health. MDPI. Retrieved February 27, 2026, from [Link]

  • Barve, A., et al. (2009). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. PubMed. Retrieved February 27, 2026, from [Link]

  • Ghareeb, M. A., et al. (2016). A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt. Oriental Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Grygier, A., et al. (2022). Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide. MDPI. Retrieved February 27, 2026, from [Link]

  • Wang, J., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLOS One. Retrieved February 27, 2026, from [Link]

  • Kaempferol Glycosides with Antioxidant Activity from Brassica juncea. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Grygier, A., et al. (2022). Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide. PubMed. Retrieved February 27, 2026, from [Link]

  • Jung, M. J., et al. (2009). Kaempferol glycosides with antioxidant activity from Brassica juncea. PubMed. Retrieved February 27, 2026, from [Link]

  • Lee, S., et al. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega. Retrieved February 27, 2026, from [Link]

  • Shafek, R. E., et al. (2018). Antibacterial and Antioxidant Activities of Two New Kaempferol Glycosides Isolated from Solenostemma argel Stem Extract. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Markowicz-Białas, A., et al. (2021). Antioxidant vs. Prooxidant Properties of the Flavonoid, Kaempferol, in the Presence of Cu(II) Ions: A ROS-Scavenging Activity, Fenton Reaction and DNA Damage Study. MDPI. Retrieved February 27, 2026, from [Link]

  • Ezinne, C. C., et al. (2019). Antimicrobial and Antioxidant Properties of kaempferol-3-O-glucoside and 1-(4-Hydroxyphenyl). SciSpace. Retrieved February 27, 2026, from [Link]

  • Isolation and Purification of Kaempferol-3,7-O-α-L-Dirhamnopyranoside from Siraitia grosvenori Leaves by High-Speed Counter-Current Chromatograph and Its Free Radical Scavenging Activity. (2011). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. (2017). ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

Bioavailability comparison of Kaempferol-3,7-di-o-glucoside and Kaempferol-3-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in natural product pharmacokinetics, I often encounter a critical misconception in drug development: the assumption that all flavonoid glycosides behave identically in vivo. In reality, the specific glycosylation pattern of a molecule fundamentally dictates its intestinal permeability, metabolic fate, and systemic bioavailability.

This guide provides an objective, data-driven comparison of two prominent kaempferol derivatives: Kaempferol-3-O-glucoside (K-3-glc / Astragalin) and Kaempferol-3,7-di-O-glucoside (K-3,7-diO-glc) . By examining their structural causality and transport kinetics, we can better engineer targeted delivery systems and interpret pharmacokinetic (PK) profiles.

Structural Causality & Transport Mechanisms

The bioavailability of dietary flavonoids is governed by a delicate balance between hydrophilicity (required for dissolution in the GI tract) and lipophilicity (required for membrane permeation).

Kaempferol-3-O-glucoside (Monoglycoside): Featuring a single glucose moiety at the C3 position, K-3-glc is an excellent substrate for Lactase-Phlorizin Hydrolase (LPH), an enzyme localized on the apical brush border of enterocytes[1]. LPH rapidly cleaves the glycosidic bond, liberating the lipophilic kaempferol aglycone, which then crosses the apical membrane via passive diffusion. Alternatively, intact K-3-glc can be actively transported into the enterocyte via the Sodium-Dependent Glucose Transporter 1 (SGLT1)[2]. This dual-pathway absorption results in a rapid, early absorption peak in human pharmacokinetic studies[3].

Kaempferol-3,7-di-O-glucoside (Diglycoside): The addition of a second glucose moiety at the C7 position drastically alters the molecule's physicochemical profile. The increased molecular bulk and hydrophilicity prevent simple passive diffusion[4]. Furthermore, the dual glycosylation creates steric hindrance, making K-3,7-diO-glc a poor substrate for LPH. Consequently, its absorption relies almost entirely on active transport mechanisms. Research indicates that intestinal hexose transporters, specifically SGLT1 (apical) and GLUT2 (basolateral), are the primary mediators for the cross-membrane transport of diglycosides[2]. Because active transport is saturable, the overall rate of absorption for K-3,7-diO-glc is lower and more sustained compared to its monoglycoside counterpart.

Intestinal_Absorption K3G Kaempferol-3-glucoside (Monoglycoside) LPH Lactase-Phlorizin Hydrolase (Brush Border) K3G->LPH High Affinity Cleavage SGLT1 SGLT1 Transporter (Apical Active Transport) K3G->SGLT1 Active Uptake K37G Kaempferol-3,7-di-O-glucoside (Diglycoside) K37G->LPH Steric Hindrance K37G->SGLT1 Primary Uptake Route Aglycone Kaempferol Aglycone LPH->Aglycone Hydrolysis GLUT2 GLUT2 Transporter (Basolateral Efflux) SGLT1->GLUT2 Intracellular Transit Blood Systemic Circulation Aglycone->Blood Passive Diffusion GLUT2->Blood Basolateral Efflux

Intestinal absorption pathways of Kaempferol monoglycosides vs. diglycosides.

Quantitative Permeability Metrics

To objectively compare these compounds, we rely on Apparent Permeability (


) values derived from Caco-2 cell monolayer models, the gold standard for predicting human intestinal absorption[4][5].
Pharmacokinetic ParameterKaempferol-3-O-glucoside (Astragalin)Kaempferol-3,7-di-O-glucoside
Molecular Weight 448.38 g/mol 610.52 g/mol
Glycosylation Sites C3 (Monoglycoside)C3, C7 (Diglycoside)
Caco-2

(Apical → Basolateral)
~3.10 × 10⁻⁶ cm/s~1.83 - 2.09 × 10⁻⁶ cm/s
Permeability Classification Moderate (20-80% Fraction Absorbed)Low-Moderate
Primary Absorption Mechanism LPH Hydrolysis → Passive Diffusion & SGLT1SGLT1 / GLUT2 Active Transport
Efflux Susceptibility Moderate (Substrate for MRP2)High (Due to increased hydrophilicity)
Systemic PK Profile Rapid early absorption peakDelayed, heavily reliant on colonic microbiota

Note:


 values between 2–10 × 10⁻⁶ cm/s are generally classified as moderate permeability, indicating a human fraction absorbed (Fa) of 20–80%[4].

Self-Validating Experimental Protocol: Caco-2 Permeability Assay

To generate reliable


 data, the experimental workflow must be designed as a self-validating system. The following protocol details the causality behind each methodological choice to ensure that the measured transport is strictly transcellular and not an artifact of paracellular leakage or non-specific binding.

Step 1: Cell Culture & Monolayer Integrity Validation

  • Action: Seed Caco-2 cells on 12-well polycarbonate transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days to allow full differentiation into enterocyte-like cells.
    
  • Validation Check (Causality): Before initiating the transport assay, measure the Trans-Epithelial Electrical Resistance (TEER). Only monolayers with a TEER > 250 Ω·cm² are used. Furthermore, co-incubate with Lucifer Yellow (a paracellular marker). A Lucifer Yellow

    
     < 
    
    
    
    cm/s confirms that tight junctions are intact, ensuring any detected kaempferol transport is transcellular.

Step 2: Apical to Basolateral (A-B) Transport Simulation

  • Action: Wash monolayers with Hank’s Balanced Salt Solution (HBSS). Apply 10 µM of K-3-glc or K-3,7-diO-glc in HBSS adjusted to pH 6.5 to the apical chamber. Fill the basolateral chamber with HBSS adjusted to pH 7.4 .

  • Validation Check (Causality): The pH gradient (6.5 apical vs. 7.4 basolateral) is strictly maintained to mimic the physiological microclimate of the human small intestine. This proton gradient is the driving force required to activate specific secondary active transporters (like SGLT1)[2].

Step 3: Efflux Transporter Evaluation (B-A)

  • Action: In a parallel set of transwells, reverse the gradient by applying the test compounds to the basolateral chamber and sampling from the apical chamber. Calculate the Efflux Ratio (

    
    ).
    
  • Validation Check (Causality): Flavonoids are notorious substrates for efflux pumps like MRP2 and P-glycoprotein. An ER > 2 indicates active efflux, which acts as a bottleneck for systemic bioavailability[5].

Step 4: LC-MS/MS Quantification & Mass Balance

  • Action: Extract samples at 30, 60, 90, and 120 minutes. Quantify both the parent glycosides and the kaempferol aglycone using LC-MS/MS.

  • Validation Check (Causality): Calculate the total mass balance:

    
    . The recovery must be >85%. A lower recovery indicates that the compound is either degrading in the buffer, undergoing unmeasured phase II metabolism (e.g., glucuronidation inside the cell), or binding non-specifically to the plastic transwell apparatus.
    

References

  • Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb ACS Omega[Link]

  • Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model ACS Omega[Link]

  • Transport of trans-tiliroside (kaempferol-3-β-D-(6''-p-coumaroyl-glucopyranoside) and related flavonoids across Caco-2 cell White Rose Research Online[Link]

  • Absorption of kaempferol from endive, a source of kaempferol-3-glucuronide, in humans National Institutes of Health (NIH)[Link]

  • Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements PubMed Central (PMC)[Link]

Sources

Comprehensive Comparison Guide: Certified Reference Standards for Kaempferol-3,7-di-O-glucoside Purity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Biological Significance

Kaempferol-3,7-di-O-glucoside (CAS: 25615-14-9), frequently referred to as Kaempferol 3,7-diglucoside, is a highly bioactive flavonol diglycoside prevalent in botanical sources such as Brassica rapa, Sophora japonica, and Morus alba[1][2]. In recent pharmacological drug development, this compound has demonstrated significant therapeutic potential. Mechanistically, it acts as a dual-inhibitor: it suppresses α-amylase and α-glucosidase for glycemic control, and it inhibits acetylcholinesterase (AChE) while preventing Aβ1-42 fibril formation, offering neuroprotection for SH-SY5Y cells in Alzheimer's disease models[3].

Because of its complex glycosylation pattern, securing a high-purity Certified Reference Material (CRM) is critical for accurate quantitative assays and in vitro biological screening.

Mechanism K37D Kaempferol-3,7-di-O-glucoside (Bioactive Flavonol) Enzymes α-Amylase & α-Glucosidase K37D->Enzymes Inhibits AChE Acetylcholinesterase (AChE) K37D->AChE Inhibits Amyloid Aβ1-42 Fibril Formation K37D->Amyloid Inhibits Metabolic Glycemic Control Enzymes->Metabolic Promotes Neuro SH-SY5Y Neuroprotection AChE->Neuro Supports Amyloid->Neuro Prevents Injury

Caption: Pharmacological mechanism of Kaempferol-3,7-di-O-glucoside in neuroprotection.

Comparative Analysis of Reference Standards

When selecting a reference standard for Kaempferol-3,7-di-O-glucoside, researchers must evaluate the stated purity, the analytical methods used for certification (HPLC, NMR, MS), and the intended application (e.g., quantitative analysis vs. qualitative screening). The table below objectively compares top commercial alternatives.

Supplier / BrandProduct / Item No.PurityAnalytical Validation MethodsPrimary Application
MedChemExpress (MCE) HY-N816199.59%RP-HPLC, HNMR, CNMR, MSHigh-precision quantitative assays & in vitro screening[3]
ChemFaces CFN91159≥98.0%HPLC-DAD, NMRPharmacological research & biological activities[4]
ALB Technology ALB-RS-1082798.0%HPLC, NMRGeneral research & qualitative profiling[5]
Sigma-Aldrich (Merck) SMB01399≥93.0%HPLCSecondary standard / routine analytical screening

Note: For absolute quantitation in pharmacokinetic studies, standards validated by both HPLC (relative purity) and qNMR (absolute purity) are strictly required.

Causality in Analytical Methodologies

To establish a self-validating system for purity determination, relying solely on HPLC-UV is insufficient due to the potential co-elution of isomeric kaempferol glycosides (e.g., kaempferol 3-O-sophoroside)[1]. A robust certification protocol must combine three orthogonal techniques:

  • UPLC-DAD (Relative Purity): Flavonols possess a distinct conjugated aromatic system yielding strong UV absorbance (Band I at ~350 nm, Band II at ~265 nm). Diode-Array Detection (DAD) ensures no UV-active impurities are hidden beneath the primary peak.

  • QTOF-MS/MS (Structural Identity): Mass spectrometry confirms the specific cleavage of the glycosidic bonds. In negative ion mode, Kaempferol-3,7-di-O-glucoside yields a deprotonated molecular ion at m/z 609.14 [M-H]-. The sequential loss of the glucosyl moiety at the 7-O position yields m/z 447, followed by the loss at the 3-O position yielding the aglycone m/z 285[1][6]. This fragmentation rule is critical for distinguishing it from other diglycosides.

  • qNMR (Absolute Purity): While HPLC measures the area percent of UV-active components, it ignores UV-inactive impurities (e.g., residual solvents, inorganic salts). Quantitative NMR (qNMR) uses an internal standard to measure the absolute mass fraction of the compound, ensuring the stated purity is an absolute value, not just a chromatographic artifact.

Self-Validating Experimental Protocol: Purity Assessment

The following step-by-step methodology outlines the industry-standard workflow for validating the purity and identity of a Kaempferol-3,7-di-O-glucoside reference standard.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the Kaempferol-3,7-di-O-glucoside standard.

  • Dissolve in 10 mL of LC-MS grade 70% Methanol (v/v) to achieve a 0.1 mg/mL concentration.

  • Ultrasonicate for 10 minutes at 40 kHz to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter.

Step 2: UPLC-DAD-QTOF/MS Analysis

  • Column: C18 column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 30–35 °C[1][2].

  • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile)[1][2][6].

  • Gradient Elution: 0–2 min at 7% B; 2–24 min linear gradient to 15% B; 24–40 min to 30% B[2]. Flow rate: 0.3 mL/min.

  • Detection: Set DAD to monitor 254 nm and 350 nm. Set QTOF-MS to negative electrospray ionization (ESI-) mode.

  • Validation Check: Ensure the primary peak exhibits m/z 609.14 -> 447 -> 285 fragmentation. Calculate relative purity via DAD peak area integration.

Step 3: Absolute Quantitation via 1H-qNMR

  • Dissolve 5.0 mg of the standard and an accurately weighed amount of a certified internal standard (e.g., Benzoic acid) in DMSO-d6.

  • Acquire 1H-NMR spectra at 500 MHz with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons.

  • Calculate absolute purity by comparing the integrated area of the distinct anomeric proton signals of the glucoside moieties against the internal standard's aromatic protons.

Workflow cluster_0 Chromatographic & Mass Profiling cluster_1 Absolute Quantitation Sample K37D Standard Batch Prep Sample Prep (70% MeOH, 0.22µm) Sample->Prep UPLC UPLC-DAD (Relative Purity %) Prep->UPLC qNMR 1H qNMR (Internal Std Validation) Prep->qNMR MS QTOF-MS/MS (m/z 609 -> 447 -> 285) UPLC->MS Peak ID Cert Certified Reference Material (CRM) MS->Cert qNMR->Cert Absolute Purity

Caption: Self-validating analytical workflow for certifying Kaempferol-3,7-di-O-glucoside standards.

References

  • ALB Technology. "25615-14-9 | Kaempferol 3,7-di-O-glucoside". albtechnology.com.
  • Sigma-Aldrich. "Kaempferol Pharmaceutical Secondary Standard". sigmaaldrich.com.
  • ChemFaces. "Kaempferol 3,7-di-O-glucoside | CAS:25615-14-9". chemfaces.com.
  • CliniSciences / MedChemExpress. "Kaempferol-3,7-di-O-β-glucoside [25615-14-9]". clinisciences.com.
  • Frontiers. "Metabolic diversity in a collection of wild and cultivated Brassica rapa subspecies". frontiersin.org.
  • Science Publications. "Extraction, Partial Identification and Bioactivities of Total Flavonoids from Carex meyeriana Kunth". thescipub.com.
  • Semantic Scholar. "UPLC-DAD-QTOF/MS Analysis of Flavonoids from 12 Varieties of Korean Mulberry Fruit". semanticscholar.org.
  • Thieme Connect. "Structural Characterization of Chemical Compounds Based on Their Fragmentation Rules in Sophorae Fructus by UPLC-QTOF-MS/MS". thieme-connect.com.

Sources

Validation of UPLC methods for Kaempferol-3,7-di-o-glucoside detection

Author: BenchChem Technical Support Team. Date: March 2026

The precise quantification of flavonol glycosides in complex botanical matrices is a persistent analytical challenge. Kaempferol-3,7-di-O-glucoside (KDG), a highly bioactive flavonoid found in sources ranging from Sarcandrae Herba[1] to Crocus sativus (saffron) tepals[2] and eggplant skins[3], exhibits significant therapeutic potential. Recent studies highlight its capacity to inhibit α-glucosidase and modulate the PI3K/Akt signaling pathway, positioning it as a molecule of interest for metabolic and diabetic research.

However, KDG frequently co-elutes with structurally similar isomers (such as kaempferol-3-O-rutinoside and isoquercitrin). Traditional High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) often fails to achieve baseline resolution or adequate sensitivity for KDG in low-abundance samples[1].

This guide provides an authoritative comparison between conventional HPLC and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), alongside a fully validated, self-correcting methodology for KDG detection.

Comparative Analysis: UPLC-Q-TOF-MS/MS vs. Conventional HPLC

The transition from HPLC to UPLC is not merely an upgrade in speed; it is a fundamental shift in fluid dynamics. By utilizing sub-2 µm stationary phase particles, UPLC flattens the van Deemter curve, minimizing eddy diffusion and allowing for higher linear velocities without compromising theoretical plates. When coupled with Q-TOF-MS/MS, the system transitions from relying on UV absorbance (which is highly susceptible to matrix interference at 350 nm) to exact mass and fragmentation patterns[4].

In negative electrospray ionization (ESI-) mode, KDG yields a distinct deprotonated molecular ion


 at m/z 609.1461. Subsequent collision-induced dissociation (CID) produces characteristic fragment ions at m/z 447 (loss of one glucose moiety) and m/z 285 (loss of the second glucose, yielding the kaempferol aglycone)[3][5].
Table 1: Performance Comparison for KDG Quantification

Data synthesized from comparative validation studies of flavonoid glycosides in complex matrices.[1][6][7]

ParameterConventional HPLC-DADUPLC-Q-TOF-MS/MSAnalytical Causality
Column Particle Size 5.0 µm1.7 µmSmaller particles reduce diffusion paths, yielding sharper peaks.
Limit of Detection (LOD) 1.5 - 2.0 µg/mL10 - 15 ng/mLMS/MS eliminates background noise, drastically improving signal-to-noise (S/N).
Limit of Quantification (LOQ) 5.0 µg/mL35 - 50 ng/mLHigh-resolution mass filtering prevents matrix co-elution interference.
Run Time 45 - 60 minutes12 - 15 minutesHigher pressure tolerance allows faster flow rates without resolution loss.
Resolution (

)
< 1.5 (Co-elution common)> 2.0 (Baseline resolved)Enhanced theoretical plate count resolves closely related kaempferol isomers.
Recovery (Spiked) 85% - 92%96% - 101%Specific Multiple Reaction Monitoring (MRM) prevents under/over-estimation.

Mechanistic Insight: The Biological Relevance of KDG

To understand why precise quantification of KDG is critical during drug development, one must look at its mechanism of action. KDG is not merely an antioxidant; it actively interacts with cellular signaling networks. It has been shown to competitively inhibit α-glucosidase in the intestinal tract, thereby blunting postprandial glucose spikes, while simultaneously modulating the PI3K/Akt pathway to enhance systemic insulin sensitivity.

KDG_Pathway KDG Kaempferol-3,7-di-O-glucoside (KDG) AG α-Glucosidase (Intestinal Enzyme) KDG->AG Inhibits PI3K PI3K / Akt Pathway (Cellular Signaling) KDG->PI3K Modulates Gluc Glucose Absorption (Decreased) AG->Gluc Reduces Metab Metabolic Regulation (Improved Insulin Sensitivity) PI3K->Metab Enhances

Caption: Mechanistic pathway of KDG inhibiting α-glucosidase and modulating PI3K/Akt signaling.

Step-by-Step Methodology: UPLC-MS/MS Validation Protocol

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) and matrix-matched calibration to ensure absolute trustworthiness in the generated data.

Phase 1: Sample Preparation & Extraction

Causality: Flavonoid glycosides are highly polar and susceptible to thermal degradation. Cold extraction with acidified solvents prevents the hydrolysis of the O-glycosidic bonds[8].

  • Lyophilization: Freeze-dry the raw botanical sample (e.g., Crocus sativus leaves or eggplant skins) to remove water weight, ensuring reproducible extraction ratios.

  • Milling: Pulverize the sample to a fine powder (mesh size 60) to maximize surface area.

  • Extraction: Weigh 1.0 g of the powder into a 50 mL centrifuge tube. Add 10 mL of an acidified hydroalcoholic solvent (Methanol/Water/Formic Acid, 50:45:5, v/v/v)[8].

  • Sonication: Sonicate in an ice bath for 30 minutes to facilitate cellular disruption without thermal degradation.

  • Centrifugation & Filtration: Centrifuge at 12,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber UPLC vial (amber glass prevents UV-induced photo-isomerization).

Phase 2: Chromatographic & MS/MS Conditions

Causality: A weak acid (formic acid) in the mobile phase suppresses the ionization of the silanol groups on the stationary phase, preventing peak tailing, while simultaneously promoting protonation/deprotonation in the ESI source[5][9].

  • Column: UPLC C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) maintained at 40 °C to reduce mobile phase viscosity[9].

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 0–2 min (5% B), 2–8 min (5% to 30% B), 8–12 min (30% to 95% B), 12–15 min (re-equilibration at 5% B). Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Operate the Q-TOF in negative ESI mode.

    • Capillary voltage: 2.5 kV.

    • Desolvation temperature: 450 °C.

    • Target Precursor: m/z 609.14. Target Fragments: m/z 447.0 and 285.0[3][5].

Phase 3: Method Validation (Self-Validating System)
  • System Suitability Testing (SST): Inject a mid-tier KDG standard (500 ng/mL) six consecutive times. The Relative Standard Deviation (RSD) for retention time and peak area must be < 2.0%. This proves the instrument is equilibrated.

  • Linearity, LOD, and LOQ: Construct a calibration curve using 8 concentration levels (10 ng/mL to 2000 ng/mL). Calculate LOD (S/N = 3) and LOQ (S/N = 10). The

    
     value must exceed 0.999[7][10].
    
  • Matrix Effect & Recovery: To prove the matrix is not suppressing the MS signal, spike a known amount of KDG standard into a blank matrix extract at three levels (Low, Medium, High).

    • Calculation:

      
      .
      
    • Acceptable recovery limits are strictly 95% - 105% with an RSD < 5%[6][7].

UPLC_Workflow N1 Sample Preparation (Acidified Cold Extraction) N2 Chromatographic Separation (UPLC C18, Sub-2 µm) N1->N2 N3 Mass Spectrometry (Q-TOF-MS/MS, ESI-) N2->N3 N4 Method Validation (LOD/LOQ, Linearity, Recovery) N3->N4 N5 Data Analysis (Quantification of KDG) N4->N5

Caption: UPLC-Q-TOF-MS/MS analytical workflow for KDG quantification and method validation.

References

  • Multi-Component Characterization and Quality Evaluation Strategy of Sarcandrae Herba by Combining Dual-Column Tandem HPLC Fingerprint and UPLC-Q-TOF-MS/MS. NIH. Available at:[Link]

  • Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves. NIH. Available at:[Link]

  • Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L. NIH. Available at:[Link]

  • Extraction, Partial Identification and Bioactivities of Total Flavonoids from Carex meyeriana Kunth. The Science Publishing. Available at:[Link]

  • UPLC-Q-TOF-MS/MS analysis of pomegranate peel polyphenols and preliminary study on the biosynthesis of ellagic acid and flavonoi. Maxapress. Available at:[Link]

  • LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments. SCIRP. Available at:[Link]

  • A Combined Gas and Liquid Chromatographic Approach for Quality Evaluation of Saffron-Based Food Supplements. MDPI. Available at:[Link]

  • Comprehensive Extraction and Chemical Characterization of Bioactive Compounds in Tepals of Crocus sativus L. MDPI. Available at:[Link]

  • Characterization of Phytochemical Components of Crocus sativus Leaves: A New Attractive By-Product. MDPI. Available at:[Link]

  • Foods, Volume 8, Issue 10 (October 2019). MDPI. Available at:[Link]

Sources

Comparative Cytotoxicity Guide: Kaempferol-3,7-di-O-glucoside vs. Aglycone & Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Analysis: Kaempferol-3,7-di-O-glucoside (KDG) Classification: Flavonol Diglycoside (Pro-active metabolite / Neuroprotective agent) Primary Comparison: Kaempferol (Aglycone) vs. KDG vs. Doxorubicin

Scientific Verdict: Unlike its potent aglycone parent (Kaempferol), Kaempferol-3,7-di-O-glucoside exhibits significantly reduced direct cytotoxicity against cancer cell lines in vitro. The addition of bulky glucose moieties at the C-3 and C-7 positions creates steric hindrance, blocking critical hydroxyl groups required for interaction with kinases (e.g., PI3K, MEK) and reducing cellular uptake due to increased polarity.

However, KDG holds therapeutic value as a stable, water-soluble prodrug . Its cytotoxicity is conditional, often requiring enzymatic hydrolysis (by


-glucosidase or gut microbiota) to release the active aglycone. This guide details the comparative efficacy, mechanistic rationale, and validation protocols for researchers investigating this compound.

Comparative Efficacy Profile

The following data synthesizes cytotoxicity metrics (IC


) across major cancer cell lines. Note the distinct "Activity Gap" between the glycoside and the aglycone.
Table 1: Comparative IC Values ( M) in Human Cancer Cell Lines
Cell LineTissue OriginKaempferol (Aglycone) Kaempferol-3,7-di-O-glucoside Doxorubicin (Control) Interpretation
HepG2 Liver30.92

2.1
> 100 (Inactive)1.2

0.1
Glycosylation abolishes direct hepatotoxicity.
MCF-7 Breast43.86

0.8
> 200 (Low Activity)0.5

0.05
Aglycone induces apoptosis; Diglucoside is quiescent.
A549 Lung35.80

0.4
> 1000.8

0.1
KDG shows minimal effect on lung epithelial cells.
SH-SY5Y NeuroblastomaNeuroprotectiveNon-Toxic / Protective ToxicKDG prevents amyloid-

toxicity rather than killing cells.

*Data for KDG is extrapolated from structural analogs (K-3-glucoside, K-7-glucoside) and specific studies on KDG-rich extracts where direct cytotoxicity was absent below 100


M.
Key Pharmacological Differentiators
  • Solubility: KDG is highly water-soluble, whereas Kaempferol requires DMSO/Ethanol.

  • Selectivity: KDG shows high selectivity for normal cells (non-toxic), making it a candidate for neuroprotection or chemoprevention rather than acute chemotherapy.

  • Metabolic Activation: KDG activity is dependent on the expression of cellular

    
    -glucosidases.
    

Mechanistic Insights: The "Masking" Effect

The reduced cytotoxicity of KDG is not a failure of the molecule but a function of its structure.

Structure-Activity Relationship (SAR)

The anticancer potency of flavonoids relies on specific structural features:

  • C2=C3 Double Bond: Essential for electron delocalization.

  • Free Hydroxyls at C3 and C7: Critical for hydrogen bonding with the ATP-binding pockets of kinases (e.g., PI3K, Akt).

In Kaempferol-3,7-di-O-glucoside:

  • The C3-OH is occupied by glucose.

  • The C7-OH is occupied by glucose.

  • Consequence: The molecule cannot effectively dock into the active sites of pro-survival kinases, and its high polarity prevents passive diffusion across the lipid bilayer.

The Activation Pathway (Graphviz Diagram)

The following diagram illustrates how KDG functions as a prodrug, requiring hydrolysis to trigger apoptosis.

KDG_Activation_Pathway KDG Kaempferol-3,7-di-O-glucoside (Hydrophilic, Inactive) CellEntry Cellular Uptake (GLUT Transporters / Endocytosis) KDG->CellEntry Limited Passive Diffusion PI3K Inhibition of PI3K/Akt Pathway KDG->PI3K Steric Hindrance (No Interaction) Enzyme Beta-Glucosidase (Lysosomal/Cytosolic) CellEntry->Enzyme Substrate Binding Aglycone Kaempferol (Aglycone) (Lipophilic, Active) Enzyme->Aglycone Hydrolysis (Removal of Glucose) Aglycone->PI3K Direct Binding Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Signaling Cascade Bax Upregulation of Bax (Pro-apoptotic) PI3K->Bax Caspase Caspase 3/9 Cleavage Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis / Cell Cycle Arrest Caspase->Apoptosis

Caption: Activation pathway of Kaempferol-3,7-di-O-glucoside. The glycoside is biologically inert against kinases until hydrolyzed into the aglycone.

Experimental Protocols

To accurately assess KDG, researchers must control for enzymatic hydrolysis. A standard MTT assay may yield false negatives if the cell line lacks high


-glucosidase activity.
Protocol A: Comparative Cytotoxicity Assay (Standard)

Objective: Determine intrinsic cytotoxicity of KDG vs. Kaempferol.

  • Cell Seeding:

    • Seed HepG2 or MCF-7 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Kaempferol: Dissolve in DMSO (Stock 100 mM). Final DMSO < 0.1%.

    • KDG: Dissolve in PBS or Media (Stock 100 mM).

  • Treatment:

    • Treat cells with serial dilutions (0, 10, 25, 50, 100, 200

      
      M) for 24h, 48h, and 72h.
      
  • Readout (MTT/SRB):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Validation Check:

    • If KDG IC

      
       > 100 
      
      
      
      M, confirm cell viability via Trypan Blue to rule out artifactual metabolic inhibition.
Protocol B: Hydrolysis-Activation Assay (The "Prodrug" Test)

Objective: Prove that KDG becomes cytotoxic upon cleavage.

  • Pre-Incubation:

    • Incubate KDG (100

      
      M) with Almond 
      
      
      
      -glucosidase
      (10 U/mL) in cell-free media for 2 hours at 37°C.
    • Control: KDG in media without enzyme.

  • Treatment:

    • Apply the hydrolyzed mixture to cancer cells.

  • Expectation:

    • The hydrolyzed mixture should exhibit cytotoxicity comparable to the Kaempferol aglycone control.

    • The non-hydrolyzed control should remain non-toxic.

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment Arms cluster_2 Phase 3: Analysis Step1 Dissolve KDG (PBS/Media) ArmA Direct Treatment (Intact Glycoside) Step1->ArmA ArmB Enzymatic Pre-treatment (+ Beta-Glucosidase) Step1->ArmB Step2 Dissolve Kaempferol (DMSO) MTT MTT/SRB Assay (72h Incubation) Step2->MTT Positive Control ArmA->MTT ArmB->MTT Western Western Blot (Caspase-3 / PARP) MTT->Western If IC50 < 50µM Result2 Result2 MTT->Result2 High Viability (Glycoside Stable) Result1 Result1 Western->Result1 Cleaved PARP + (Apoptosis Confirmed)

Caption: Experimental workflow distinguishing direct cytotoxicity from hydrolysis-dependent activity.

References

  • Wang, J., et al. (2018). "Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides." PLOS ONE. Link

  • Sundaramoorthy, P. M., & Packiam, K. K. (2020). "Extraction, isolation and identification of kaempferol 3,7-Diglucoside... and its inhibition potency against amyloid aggregation." Pharmacognosy Magazine. Link

  • Dimas, K., et al. (2000). "Cytotoxic activity of kaempferol glycosides against human leukaemic cell lines in vitro." Pharmacological Research. Link

  • Calderón-Montaño, J. M., et al. (2011). "A Review on the Dietary Flavonoid Kaempferol."[1] Mini-Reviews in Medicinal Chemistry. Link

  • Luo, H., et al. (2010). "Kaempferol induces apoptosis in ovarian cancer cells through activating p53 in the intrinsic pathway." Food Chemistry. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Kaempferol-3,7-di-O-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility-Potency Paradox

In the development of flavonoid-based therapeutics, Kaempferol (3,5,7,4'-tetrahydroxyflavone) represents a classic medicinal chemistry challenge: it possesses high intrinsic bioactivity (antioxidant, anti-inflammatory) but suffers from poor aqueous solubility and rapid metabolic clearance.

Kaempferol-3,7-di-O-glucoside (K3,7G) and its derivatives represent a strategic structural modification. By glycosylating both the C3 and C7 positions, water solubility is drastically improved (up to 65-fold compared to aglycone). However, this comes at a cost: the blockage of the C3 and C7 hydroxyl groups—critical for radical scavenging—often reduces in vitro antioxidant potency.

This guide analyzes the structure-activity relationship (SAR) of K3,7G derivatives, comparing them against the aglycone and mono-glycosides to determine their optimal utility in drug development.

Structural Analysis & SAR Logic

The biological efficacy of Kaempferol derivatives hinges on specific structural features. Below is a breakdown of how the 3,7-diglycosylation pattern alters the molecule's physicochemical profile compared to alternatives.

The Pharmacophore Breakdown
Structural FeatureRole in Aglycone (Kaempferol)Effect of 3,7-di-O-glycosylation
C3-OH Group Critical for radical scavenging; forms stable semiquinone radical.Blocked. Significant reduction in direct antioxidant capacity (DPPH/ABTS).
C7-OH Group Contributes to acidity (

) and ionization; minor antioxidant role.
Blocked. Increases steric bulk; prevents ionization at physiological pH; improves metabolic stability against Phase II conjugation (glucuronidation).
C2-C3 Double Bond Maintains planarity for electron delocalization.Preserved. Planarity is largely maintained, though sugar moieties add steric bulk that may affect receptor binding.
B-Ring (4'-OH) Key for potency; H-atom donation.Preserved. Remains the primary site for residual antioxidant activity in K3,7G.
Visualization: SAR Decision Tree

The following diagram illustrates the structural logic governing the bioactivity of Kaempferol derivatives.

SAR_Logic cluster_mech Mechanism of Action K Kaempferol (Aglycone) High Potency / Low Solubility K3G Kaempferol-3-O-glucoside (Astragalin) Balanced Profile K->K3G + Glucose at C3 (Reduces Radical Scavenging) K37G Kaempferol-3,7-di-O-glucoside High Solubility / Lower Potency K3G->K37G + Glucose at C7 (Increases Solubility >60x) Acyl Acylated Derivatives (e.g., Sinapoyl-K3,7G) Restored Potency K37G->Acyl + Acylation (Sinapoyl/Feruloyl) (Adds Phenolic OH groups) M1 Steric Hindrance (Reduces Enzyme Binding) K37G->M1 M2 Hydrophilicity (Improves Bioavailability) K37G->M2

Figure 1: Structural evolution from Kaempferol to K3,7G and its acylated derivatives.[1] Note the trade-off between potency and solubility, which acylation attempts to mitigate.

Comparative Performance Analysis

This section objectively compares K3,7G against its primary alternatives: the aglycone (Kaempferol) and the mono-glucoside (Kaempferol-3-O-glucoside/Astragalin).

Antioxidant & Anti-inflammatory Potency[2][3][4][5][6][7]

Data aggregated from comparative studies (e.g., Brassica juncea extracts, DPPH assays).

MetricKaempferol (Aglycone)Kaempferol-3-O-glucosideKaempferol-3,7-di-O-glucoside Acylated K3,7G Derivative *
DPPH

~10-15

M (Strong)
~20-25

M (Moderate)
>100

M (Weak)
~28-36

M (Restored)
Solubility (

)
< 0.02 mg/mL~0.5 mg/mL> 15 mg/mL Variable
NO Inhibition HighModerateLowModerate
Metabolic Stability Low (Rapid Glucuronidation)ModerateHigh (Resistant to Phase II) Moderate

*Note: Acylated derivatives (e.g., Kaempferol-3-O-(2-O-sinapoyl)-glucoside-7-O-glucoside) show restored antioxidant activity because the sinapoyl group provides additional phenolic hydroxyls, compensating for the blocked C3/C7 positions [1].

Specific Therapeutic Applications
  • Neuroprotection (Alzheimer's Model): Unlike the aglycone, K3,7G has shown specific efficacy in protecting SH-SY5Y neuronal cells against Amyloid-

    
     peptide-induced injury [2].[2][3] Its high solubility allows it to reach effective concentrations in aqueous cellular environments without precipitating, a common issue with aglycone treatments.
    
  • Enzyme Inhibition (Diabetes): K3,7G exhibits inhibitory activity against

    
    -amylase and 
    
    
    
    -glucosidase.[2][3] While often less potent than acarbose, its mechanism involves binding to the enzyme surface via hydrogen bonding with the glucosyl moieties, a different mode of action than the planar intercalation of the aglycone [3].

Experimental Protocols

To validate the SAR of these derivatives, the following self-validating protocols are recommended. These workflows ensure that observed differences are due to structural variations, not solubility artifacts.

Protocol: Differential Antioxidant Assay (DPPH)

Purpose: To quantify the loss of radical scavenging activity due to glycosylation.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[4]

  • Solvent: Methanol (HPLC Grade)

  • Positive Control: Trolox (water-soluble Vitamin E analog)

Step-by-Step Workflow:

  • Preparation: Dissolve DPPH in methanol to a concentration of 0.1 mM. Prepare fresh; protect from light.

  • Sample Dilution: Prepare serial dilutions of Kaempferol, K3,7G, and Trolox (range: 5

    
    M to 200 
    
    
    
    M).
    • Critical Step: Ensure Kaempferol is fully dissolved (may require DMSO spike <0.1%). K3,7G should dissolve easily in methanol/water.

  • Incubation: Mix 100

    
    L of sample with 100 
    
    
    
    L of DPPH solution in a 96-well plate.
  • Reaction: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Validation Check: The Trolox 
    
    
    
    must fall within 10-15
    
    
    M for the assay to be valid.
Protocol: Enzymatic Synthesis of Derivatives

Purpose: To synthesize soluble glycosides from the aglycone or mono-glucoside using Cyclodextrin Glucanotransferase (CGTase).

Workflow Step1 Substrate Prep (Kaempferol-3-G + Maltose) Step2 Enzymatic Reaction (CGTase, pH 6.0, 40°C, 24h) Step1->Step2 Step3 Termination (Boil 10 min) Step2->Step3 Step4 Purification (Macroporous Resin D101) Step3->Step4 Step5 Identification (HPLC-MS/NMR) Step4->Step5

Figure 2: Workflow for the enzymatic synthesis of Kaempferol glycosides to improve solubility.

Methodology:

  • Reaction Mix: Suspend Kaempferol-3-O-glucoside (substrate) and Maltose (donor) in phosphate buffer (pH 6.0).

  • Catalysis: Add CGTase (e.g., from Bacillus macerans).

  • Incubation: Stir at 40°C for 24 hours. The enzyme transfers glucose units to the C7 or extends the C3 chain.

  • Purification: Stop reaction by boiling. Load supernatant onto Macroporous Resin (D101). Elute with Ethanol gradient (0% -> 100%).

  • Validation: K3,7G will elute earlier than K3G due to higher polarity. Confirm structure via

    
    -NMR (Look for anomeric proton signals at 
    
    
    
    5.0-5.5 ppm).

Conclusion & Recommendations

For drug development professionals, the choice between Kaempferol and its 3,7-di-O-glucoside derivative depends on the target application:

  • Choose Kaempferol (Aglycone) if the target is in the GI tract (local action) or if a potent antioxidant effect is required immediately. Formulation requires lipid-based delivery systems.

  • Choose Kaempferol-3,7-di-O-glucoside if the target requires systemic circulation or aqueous solubility. While less potent as a direct antioxidant, it acts as a stable circulating prodrug or a specific enzyme inhibitor (e.g., for diabetes or Alzheimer's).

  • Choose Acylated Derivatives (e.g., Sinapoyl-K3,7G) to achieve the "best of both worlds": high solubility from the glycoside core and high antioxidant potency from the acyl phenolic groups.

References

  • Lee, Y. L., et al. (2009). Kaempferol glycosides with antioxidant activity from Brassica juncea. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Sundaramoorthy, P. M. K., et al. (2020). Extraction, isolation and identification of kaempferol 3,7–Diglucoside in the leaf extracts of Evolvulus alsinoides and its inhibition potency against amyloid aggregation. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Han, J., et al. (2017). Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Xiao, J. (2017). Dietary flavonoid aglycones and their glycosides: Which show better biological significance? Critical Reviews in Food Science and Nutrition. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal Protocols for Kaempferol-3,7-di-O-glucoside

[1][2][3]

Executive Summary & Chemical Profile[1][3][4]

Effective chemical hygiene extends beyond experimentation to the "Cradle-to-Grave" lifecycle of the reagent.[1][2][] While Kaempferol-3,7-di-O-glucoside (K3,7G) is a naturally occurring flavonoid glycoside often classified as non-hazardous under GHS criteria, professional laboratory standards dictate that it be treated with specific containment protocols to prevent environmental bioaccumulation and cross-contamination.[1][2][]

This guide provides a validated, step-by-step framework for the disposal of K3,7G in both solid and solution states, ensuring compliance with RCRA (US) and CLP (EU) standards.[1][2][]

Chemical Identification Table
PropertyData
Chemical Name Kaempferol-3,7-di-O-glucoside
CAS Number 25615-14-9
Molecular Formula C₂₇H₃₀O₁₆
Molecular Weight 610.52 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1][2][]
GHS Classification Generally Not Classified as hazardous.[2][][4] Precautionary handling for Irritant (H315, H319) is recommended.[][5][6]
RCRA Status Not Listed (Not P-listed or U-listed).[1][2][] Manage as Non-Regulated Chemical Waste unless solvated in hazardous carriers.[2][]

Pre-Disposal Decision Logic

Before initiating disposal, you must characterize the waste stream. The presence of organic solvents (e.g., DMSO, Methanol) typically overrides the non-hazardous nature of the glycoside itself, dictating the disposal path.[2][]

DisposalLogicStartWaste Identification:Kaempferol-3,7-di-O-glucosideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBinSolidSolid Chemical Waste(Incineration)Solid->BinSolidLabel & SealSolventCheckIdentify SolventLiquid->SolventCheckHalogenatedHalogenated?(e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensOrganicNon-Halogenated Organic?(e.g., DMSO, MeOH, EtOH)SolventCheck->OrganicFlammable/ToxicAqueousAqueous Buffer(<5% Organic)SolventCheck->AqueousBenign BufferBinHaloHalogenated Waste StreamHalogenated->BinHaloBinOrgNon-Halogenated Organic WasteOrganic->BinOrgBinDrainDrain Disposal(ONLY if permitted by local EHS)Aqueous->BinDrainCheck pH (6-9)

Figure 1: Decision matrix for segregating Kaempferol-3,7-di-O-glucoside waste streams based on physical state and solvent carrier.

Standard Operating Procedures (SOPs)

SOP 1: Disposal of Solid Waste (Pure Powder)

Scenario: Expired stock powder or residual weighing debris.[] Rationale: While K3,7G is not acutely toxic, preventing dust formation and potential sensitization is critical.[2][]

  • Containment: Transfer the powder into a screw-cap compatible vial or high-density polyethylene (HDPE) bottle. Do not use open beakers.

  • Labeling: Affix a hazardous waste label. Even if "Non-Regulated," clearly write:

    • Content: "Kaempferol-3,7-di-O-glucoside (Solid)"[1][2][]

    • Hazard:[1][2][][4][5][7] "Irritant / Bioactive Phytochemical"[1][]

  • Secondary Containment: Place the sealed container into the laboratory's designated "Solid Chemical Waste" drum.

  • Verification (Self-Check): Ensure the lid is tight and no powder is on the exterior of the container before depositing.[1][2][]

SOP 2: Disposal of Liquid Waste (Solvent Stocks)

Scenario: Stock solutions in DMSO (Dimethyl sulfoxide) or Methanol.[1][] Rationale: The hazard profile is driven by the solvent.[2][] DMSO penetrates skin easily, carrying the bioactive compound with it.[]

  • Segregation: Determine if the solvent is Halogenated or Non-Halogenated.[2][]

    • DMSO/Methanol/Ethanol:[1][2][][8]Non-Halogenated Organic Waste. [1][2][]

  • Transfer: Pour the solution into the appropriate carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original container with a small volume of the same solvent (e.g., ethanol) and add the rinsate to the waste carboy.

  • Verification (Self-Check):

    • Check the "Fill Line" on the carboy.[2][] Do not overfill (>90%).

    • Verify the carboy is grounded (if pouring large volumes of flammable methanol).[]

    • Critical: Do not mix with oxidizers (e.g., Nitric Acid) as DMSO can react violently.[]

SOP 3: Disposal of Aqueous Waste (Cell Culture Media)

Scenario: Diluted experimental media containing micromolar concentrations of K3,7G. Rationale: Low concentrations (<100 µM) in non-hazardous buffers often fall below regulatory thresholds for hazardous waste, but local EHS rules vary.[]

  • Assessment: If the solution contains <24% alcohol and no heavy metals/toxins:

  • Deactivation (Optional but Recommended): Add bleach (sodium hypochlorite) to a final concentration of 10% to deactivate biologicals if cells were present.[1][]

  • Disposal:

    • Strict Protocol: Collect in "Aqueous Waste" carboy.[]

    • Permissive Protocol (Requires EHS Approval): Flush down the sanitary sewer with copious amounts of water (20x volume).[]

  • Verification (Self-Check): Measure pH. Ensure it is between pH 6 and 9 before any drain disposal.[2][]

Emergency Spillage Protocol

In the event of a spill, rapid containment prevents spread.

StepActionMechanism/Reasoning
1. PPE Up Don Nitrile gloves, lab coat, and safety goggles.[]K3,7G is a potential eye/skin irritant.
2.[][6] Contain Solid: Cover with wet paper towels to prevent dust.[2][] Liquid: Encircle with absorbent pads/vermiculite.[2][]Prevents aerosolization (solids) or migration (liquids).[1][]
3. Clean Sweep (solid) or wipe (liquid) into a dustpan or bag.[1][]Mechanical removal of the bulk material.[2][]
4. Decontaminate Wash the surface with 70% Ethanol, then water.Solubilizes residual glycoside for removal.[2][]
5. Dispose Place all cleanup materials into a Hazardous Waste Bag (tagged).Treat debris as chemical waste, not trash.[]

Regulatory Compliance & Stewardship

United States (RCRA)

Kaempferol-3,7-di-O-glucoside is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic).[1][2][] Therefore, it is classified as a "Non-Listed" waste.[] However, under the "Mixture Rule," if it is dissolved in a listed solvent (e.g., Methanol - U154), the entire mixture assumes the hazard code of the solvent.[2][]

  • Action: Always code waste based on the solvent carrier first.[2][]

European Union (CLP/REACH)

Under Regulation (EC) No 1272/2008, K3,7G is generally not classified as dangerous for the environment, but the Precautionary Principle applies.[] Incineration at an approved facility is the standard for all bioactive organic research chemicals.[]

References

  • PubChem. (n.d.).[] Kaempferol 3,7-diglucoside (Compound Summary).[1][2][][9][8][10] National Library of Medicine.[2][] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act.[11] Retrieved from [Link][1][]

Personal protective equipment for handling Kaempferol-3,7-di-o-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment & Handling Protocols for Kaempferol-3,7-di-O-glucoside

As a Senior Application Scientist, I frequently oversee the integration of potent bioactive flavonoids into high-throughput screening and in vitro assays. Kaempferol-3,7-di-O-glucoside (CAS: 25615-14-9), a fine crystalline flavonol glycoside, is highly valued for its neuroprotective properties and its ability to inhibit α-amylase, α-glucosidase, and acetylcholinesterase[1].

While this compound is not acutely lethal, its targeted biological activity and the physical properties of its handling states (fine powder vs. organic solution) necessitate a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and engineering controls. True laboratory safety is not about blindly following rules; it is about understanding the mechanistic interaction between the chemical, the solvent, and the human body.

Hazard Assessment & The Causality of PPE Selection

Understanding why we use specific PPE builds a self-validating safety culture. Kaempferol-3,7-di-O-glucoside presents two distinct hazard profiles depending on its operational state:

  • The Solid State (Fine Crystalline Powder): The primary risk is aerosolization. As a fine powder, electrostatic repulsion during weighing can cause micro-particulates to become airborne. Inhalation of these particulates introduces a biologically active enzyme inhibitor directly into the respiratory tract.

  • The Solubilized State (DMSO/Methanol): To achieve necessary assay concentrations, this compound is typically reconstituted in Dimethyl Sulfoxide (DMSO) or Methanol[]. DMSO is a potent dermal penetration enhancer. If a DMSO solution containing Kaempferol-3,7-di-O-glucoside contacts the skin, the solvent will rapidly transport the bioactive compound across the dermal barrier, bypassing normal metabolic defenses.

Quantitative Data & PPE Matrix

The following table outlines the physicochemical properties dictating our safety parameters and the corresponding PPE requirements.

Property / OperationSpecification / Hazard LevelRequired PPE & Engineering Controls
Molecular Weight 610.52 g/mol []N/A
Physical Form Fine Yellow Solid/Powder[1]N95/P100 Respirator, Safety Glasses, Anti-static weighing tools.
Solubility DMSO, Methanol[]Double Nitrile gloves (min 8 mil thickness), Chemical Fume Hood.
Storage (Powder) -20°C (Stable up to 3 years)[1]Insulated cryo-gloves for retrieval from cold storage.
Storage (Solvent) -80°C (Stable up to 1 year)[1]Face shield and cryo-gloves to prevent frostbite/splash during thaw.

Operational Workflow & Step-by-Step Methodologies

Phase 1: Powder Handling and Reconstitution

Objective: Safely weigh and solubilize the compound without generating airborne particulates.

  • Preparation: Don standard laboratory attire (long pants, closed-toe shoes). Equip a fully fastened, fluid-resistant lab coat and safety goggles.

  • Gloving: Don a pair of standard nitrile gloves. If static electricity in the lab is high, use an anti-static zero-stat gun on your weighing spatula to prevent the powder from jumping.

  • Weighing: Transfer the vial to a dedicated draft-free weighing enclosure or an analytical balance with a draft shield. Crucial Insight: Do not weigh fine powders in a high-flow chemical fume hood, as the air turbulence will aerosolize the compound.

  • Transfer: Carefully weigh the required mass (e.g., 5-10 mg)[3] into a pre-tared, static-free amber glass vial or low-bind microcentrifuge tube.

  • Solubilization: Move the sealed vial containing the powder to a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Solvent Addition: Don a second pair of extended-cuff nitrile gloves. Using a calibrated micropipette, add the required volume of DMSO or Methanol to achieve the desired stock concentration (e.g., 10 mM)[4].

  • Dissolution: Cap the vial tightly and vortex gently. If sonication is required to achieve complete dissolution, ensure the vial is hermetically sealed to prevent the generation of aerosolized solvent droplets.

Phase 2: In Vitro Assay Application (Cell Culture)

Objective: Administer the solubilized compound to cell lines (e.g., SH-SY5Y neuronal cells) safely[1].

  • Workspace Setup: Perform all cell dosing within a Class II BSC to maintain sterility and protect the operator from micro-droplets.

  • PPE Adjustment: Wear double nitrile gloves. The outer glove must be changed immediately if a drop of the DMSO stock solution contacts it, as DMSO degrades nitrile over time and will carry the compound through to the skin.

  • Dilution: Dilute the concentrated DMSO stock into the aqueous culture medium. Once the DMSO concentration is below 0.5% (v/v), the dermal penetration hazard is significantly reduced, and standard single-glove protocols may resume.

Logical Workflow Visualization

The following diagram illustrates the logical decision tree for PPE and engineering controls based on the physical state of Kaempferol-3,7-di-O-glucoside.

PPE_Workflow Start Kaempferol-3,7-di-O-glucoside Handling Protocol State1 Solid / Powder State (Storage & Weighing) Start->State1 State2 Solubilized State (DMSO / Methanol) Start->State2 Haz1 Hazard: Aerosolization & Inhalation State1->Haz1 Haz2 Hazard: Dermal Penetration (Solvent Carrier) State2->Haz2 Eng1 Control: Draft-Free Weighing Enclosure Haz1->Eng1 Eng2 Control: Chemical Fume Hood / Class II BSC Haz2->Eng2 PPE1 PPE: N95 Respirator, Safety Goggles, Nitrile Gloves Eng1->PPE1 PPE2 PPE: Double Nitrile Gloves, Face Shield, Lab Coat Eng2->PPE2

PPE and engineering control decision matrix for handling Kaempferol-3,7-di-O-glucoside.

Decontamination and Disposal Plan

Because Kaempferol-3,7-di-O-glucoside is biologically active, environmental release must be strictly prevented.

  • Solid Waste: All pipette tips, empty vials, and weighing boats that contacted the powder must be placed in a rigid, puncture-resistant hazardous waste container labeled "Trace Chemically Contaminated Solid Waste."

  • Liquid Waste: Excess DMSO or Methanol stock solutions must never be poured down the sink. Collect these in a compatible, clearly labeled chemical waste carboy (e.g., "Non-Halogenated Organic Solvent Waste - Contains DMSO and Flavonoids").

  • Surface Decontamination: If a powder spill occurs, do not dry-sweep, as this will aerosolize the compound. Mist the area lightly with 70% Ethanol or Isopropanol to wet the powder, then wipe it up with disposable absorbent pads. Wash the area with a mild laboratory detergent, followed by a final distilled water rinse.

References

  • CAS 25615-14-9 (Kaempferol 3,7-diglucoside) - BOC Sciences bocsci.com
  • Kaempferol-3,7-di-O-β-glucoside | Amylase | Glucosidase - TargetMol targetmol.com
  • Kaempferol 3,7-di-O-glucoside | CAS 25615-14-9 - AbMole BioScience abmole.com
  • Kaempferol 3,7-di-O-glucoside | CAS:25615-14-9 | Manufacturer ChemFaces chemfaces.com

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.